molecular formula C7H14ClNO2S B1340876 3,5-Dimethylpiperidine-1-sulfonyl chloride CAS No. 923249-49-4

3,5-Dimethylpiperidine-1-sulfonyl chloride

Cat. No.: B1340876
CAS No.: 923249-49-4
M. Wt: 211.71 g/mol
InChI Key: RPGSVLHMPDNRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylpiperidine-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H14ClNO2S and its molecular weight is 211.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethylpiperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2S/c1-6-3-7(2)5-9(4-6)12(8,10)11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGSVLHMPDNRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585523
Record name 3,5-Dimethylpiperidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923249-49-4
Record name 3,5-Dimethylpiperidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dimethylpiperidine-1-sulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dimethylpiperidine-1-sulfonyl chloride

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a specialized chemical reagent that merges two highly significant functional groups in organic and medicinal chemistry: the piperidine scaffold and the sulfonyl chloride group. The piperidine ring, a six-membered nitrogenous heterocycle, is a ubiquitous feature in a vast number of approved pharmaceutical agents, prized for its ability to modulate physicochemical and pharmacokinetic properties.[1] The sulfonyl chloride moiety is a powerful electrophile, serving as a primary precursor for the synthesis of sulfonamides, a class of compounds with a storied history and broad utility in drug discovery.[2][3]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers and scientists in drug development and synthetic chemistry. We will explore the causality behind its reactivity, detail key experimental protocols, and discuss its strategic importance as a molecular building block.

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its handling, reactivity, and applications. The presence of the bulky, aliphatic piperidine ring confers specific solubility characteristics, while the sulfonyl chloride group defines its high reactivity.

Table 1: Core Physicochemical Properties

Property Value Source(s)
IUPAC Name This compound [4][5][6]
CAS Number 923249-49-4 [4][5][6][7][8]
Molecular Formula C₇H₁₄ClNO₂S [4][5][6][7][8]
Molecular Weight 211.71 g/mol [4][7][8][9]
Canonical SMILES CC1CC(CN(C1)S(=O)(=O)Cl)C [4]

| Hazard Information | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. |[8] |

Note: Experimental data such as melting point, boiling point, and specific solubility values are not widely reported in public literature and should be determined empirically.

The structure of this compound features a piperidine ring substituted with two methyl groups at the 3 and 5 positions. These methyl groups introduce stereocenters, meaning the compound can exist as different stereoisomers (e.g., cis and trans). The choice of isomer can significantly influence the three-dimensional shape of the final molecules synthesized from this reagent, which is a critical consideration in drug design where specific molecular geometries are required for biological activity.[10]

Synthesis and Purification

General Synthesis Pathway

The most common method involves the reaction of the corresponding secondary amine, 3,5-dimethylpiperidine, with a sulfonylating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Amine 3,5-Dimethylpiperidine Reaction Reaction in Aprotic Solvent (e.g., DCM) at low temp (0°C) Amine->Reaction Sulfuryl Sulfuryl Chloride (SO₂Cl₂) Sulfuryl->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Product This compound Reaction->Product Forms desired product Byproduct Triethylammonium chloride (salt) Reaction->Byproduct Neutralizes HCl

Caption: General workflow for the synthesis of N-sulfonyl chlorides.

Experimental Protocol: Synthesis of an N-Sulfonyl Chloride (General)
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add 3,5-dimethylpiperidine (1.0 eq.) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the solution.

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (1.05 eq.) in DCM dropwise to the cooled amine solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until TLC/LCMS analysis indicates completion.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Causality Insight: The use of a non-nucleophilic base is critical to prevent it from competing with the piperidine nucleophile. The reaction is run at low temperatures to manage its exothermic nature and minimize side reactions. Anhydrous conditions are essential as sulfonyl chlorides readily hydrolyze in the presence of water.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom highly susceptible to attack by nucleophiles and rendering the chloride a good leaving group.[2][11]

Primary Reaction: Sulfonamide Formation

The reaction with primary or secondary amines to form sulfonamides is the most pivotal transformation of sulfonyl chlorides.[12][13][14] This reaction is a cornerstone of medicinal chemistry, providing access to a vast array of biologically active molecules.[2][3]

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Experimental Protocol: General Sulfonamide Synthesis
  • Setup: In a flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent like pyridine or DCM with a base (e.g., triethylamine, 1.5 eq.).

  • Addition: Slowly add a solution of this compound (1.1 eq.) in the same solvent.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LCMS).

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting sulfonamide by recrystallization or column chromatography.

Other Key Reactions
  • Hydrolysis: Reacts readily with water to form the corresponding 3,5-dimethylpiperidine-1-sulfonic acid.[15] This underscores the importance of handling the compound in anhydrous conditions.

  • Sulfonate Ester Formation: In the presence of an alcohol and a base, it will form a sulfonate ester.[2][15]

  • Reduction: Can be reduced to the corresponding sulfinamide under specific conditions, although this is a less common transformation.[16]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a strategic tool for synthesizing novel molecular entities with therapeutic potential.

  • Scaffold for Medicinal Chemistry: The sulfonamide linkage is a privileged structural motif in medicinal chemistry, known for its role in antibacterial agents (sulfa drugs), diuretics, and enzyme inhibitors.[3] This reagent provides a direct route to introduce the 3,5-dimethylpiperidine-1-sulfonyl moiety, allowing researchers to explore its impact on a compound's biological activity. The piperidine ring itself can improve properties like solubility, bioavailability, and metabolic stability, while also providing vectors for further functionalization.[1]

  • Building Block for Targeted Inhibitors: The combination of the rigid, stereochemically defined piperidine ring and the sulfonamide's hydrogen bonding capabilities makes this reagent ideal for designing targeted enzyme inhibitors. For example, related sulfonyl-containing structures have been successfully used to develop potent inhibitors of targets like Myeloid cell leukemia 1 (Mcl-1), a key protein in cancer therapy.[17]

  • Protecting Group: The sulfonyl group can be used as a protecting group for amines. While less common than other protecting groups, it is stable to a wide range of conditions and can be removed when needed.

Safety, Handling, and Storage

As a reactive chemical, this compound requires careful handling to ensure safety and maintain its chemical integrity.

  • Hazards: The compound is classified as an irritant and may cause severe skin and eye damage upon contact.[8][18] It is moisture-sensitive and will react with water, releasing corrosive HCl gas. Inhalation may cause respiratory irritation.[19]

  • Handling: Always handle in a well-ventilated fume hood.[18][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18][21] Keep away from moisture, heat, strong acids, and oxidizing agents.[22] Storage under an inert atmosphere is recommended for long-term stability.

References

An In-Depth Technical Guide to 3,5-Dimethylpiperidine-1-sulfonyl chloride (CAS Number: 923249-49-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethylpiperidine-1-sulfonyl chloride, a key building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics. Detailed experimental protocols, safety information, and analytical data are presented to support researchers in its effective utilization. The significance of the 3,5-dimethylpiperidine scaffold is contextualized within the broader landscape of drug discovery, highlighting its role in creating structurally diverse and biologically active molecules.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, including improved solubility, metabolic stability, and the capacity to form crucial interactions with biological targets.[3] The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimized binding to enzyme active sites and receptors.[4]

The introduction of methyl groups at the 3 and 5 positions of the piperidine ring, as seen in 3,5-dimethylpiperidine, offers a strategic approach to enhancing molecular rigidity and exploring specific regions of binding pockets. This substitution pattern can influence the lipophilicity and basicity of the molecule, thereby modulating its pharmacokinetic and pharmacodynamic profile. The conversion of the parent amine to a sulfonyl chloride derivative, this compound, provides a versatile electrophilic handle for the facile introduction of this valuable scaffold into a wide range of molecular architectures.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 923249-49-4[1]
Molecular Formula C₇H₁₄ClNO₂S[1]
Molecular Weight 211.71 g/mol [1]
IUPAC Name This compound[1]
Appearance Not specified (likely a solid or oil)General knowledge
Boiling Point Not specified
Melting Point Not specified
Solubility Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate)General knowledge
Hazard Irritant[5]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the reaction of 3,5-dimethylpiperidine with a sulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂). This reaction is a standard method for the preparation of N-sulfonyl chlorides from secondary amines.

Reaction Scheme:

Figure 1: General synthesis scheme.

Mechanism:

The reaction proceeds via a nucleophilic attack of the secondary amine (3,5-dimethylpiperidine) on the electrophilic sulfur atom of sulfuryl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable N-sulfonyl chloride product. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is often employed to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product.

Figure 2: Simplified reaction mechanism.

Detailed Experimental Protocol (Exemplary)

Materials:

  • 3,5-Dimethylpiperidine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and a dry reaction setup is critical.

  • Low Temperature: The reaction between amines and sulfuryl chloride is often exothermic. Performing the addition at 0 °C helps to control the reaction rate and prevent the formation of side products.

  • Use of a Base: Triethylamine acts as a scavenger for the HCl gas produced during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Aqueous Workup: The washing steps with sodium bicarbonate and water are essential to remove any unreacted starting materials, the triethylammonium chloride salt, and any acidic byproducts.

Reactivity and Applications in Synthesis

This compound is a versatile electrophile that readily reacts with a variety of nucleophiles at the sulfonyl group. This reactivity makes it a valuable reagent for the synthesis of a diverse range of sulfonamide derivatives.

General Reaction Scheme with Nucleophiles:

Figure 3: General reactivity of this compound.

Synthesis of Sulfonamides

The most prominent application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.

Exemplary Protocol for Sulfonamide Synthesis:

  • Reaction Setup: Dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in an appropriate solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Sulfonyl Chloride: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the amine solution at room temperature.

  • Reaction and Workup: Stir the reaction mixture at room temperature until completion (monitored by TLC). The workup procedure is similar to that described for the synthesis of the sulfonyl chloride, involving aqueous extraction to remove salts and purification by chromatography or recrystallization.

Applications in Drug Discovery and Patents

While specific drug candidates containing the 3,5-dimethylpiperidine-1-sulfonyl moiety are not extensively documented in publicly available literature, the strategic importance of this building block can be inferred from its appearance in the patent literature. For instance, patent WO2007081723A2, although not providing a direct synthesis of the title compound, describes related structures and their utility in the development of therapeutic agents, underscoring the interest in this scaffold within the pharmaceutical industry. The presence of this compound in the portfolios of chemical suppliers catering to research and development further indicates its role as a key intermediate in the synthesis of novel compounds for biological screening.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The expected spectral data are outlined below based on the analysis of analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the two methyl groups. The protons adjacent to the nitrogen and sulfonyl group will be deshielded and appear at a lower field. The integration of the signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbons of the methyl groups will appear at a higher field, while the carbons of the piperidine ring will be in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is classified as an irritant.[5] Sulfonyl chlorides are corrosive and lachrymatory. They react with water, including moisture in the air and on skin, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of moisture-sensitive and corrosive reagents, is straightforward. The reactivity of the sulfonyl chloride group allows for the efficient incorporation of the 3,5-dimethylpiperidine scaffold into a wide range of molecules, enabling the exploration of new chemical space in the quest for novel therapeutics. This guide provides the foundational knowledge for researchers to safely and effectively utilize this important chemical intermediate in their synthetic endeavors.

References

  • PubChem. This compound. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the conformation of drugs. Journal of medicinal chemistry, 52(21), 6752–6756.
  • World Intellectual Property Organization. (2007). Pyrrolidine derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase. WO2007081723A2.
  • Matrix Scientific. Safety Data Sheet for this compound.

Sources

3,5-Dimethylpiperidine-1-sulfonyl chloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dimethylpiperidine-1-sulfonyl chloride: Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Chemistry

This compound is a specialized sulfonylating agent used in organic and medicinal chemistry for the introduction of the 3,5-dimethylpiperidine-1-sulfonyl moiety. While not extensively documented as a standalone compound in peer-reviewed literature, its constituent parts—the highly reactive sulfonyl chloride group and the privileged 3,5-dimethylpiperidine scaffold—make it a valuable intermediate in the synthesis of novel chemical entities.

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs in FDA-approved pharmaceuticals, valued for its conformational properties and ability to engage in key binding interactions.[1] The addition of two methyl groups at the 3- and 5-positions introduces specific stereochemical and lipophilic characteristics that can be exploited to fine-tune a molecule's pharmacological profile. Sulfonamides, the primary derivatives of this reagent, are a cornerstone of medicinal chemistry, found in drugs ranging from antibacterials to anticancer agents and antivirals.[2][3][4][5]

This guide provides a comprehensive overview of the molecular structure, synthesis, and expected reactivity of this compound, offering field-proven insights for its practical application in research and development.

PART 1: Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from chemical databases and supplier information.

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO₂S[6][7][8]
Molecular Weight 211.71 g/mol [6][7][9]
CAS Number 923249-49-4[6][7][8]
IUPAC Name This compound[7][8]
Canonical SMILES CC1CC(CN(C1)S(=O)(=O)Cl)C[7]
Hazard Information Irritant[6]
Stereoisomerism: The Critical Role of Cis and Trans Forms

A crucial structural feature of this reagent is the stereochemistry of the piperidine ring. The parent amine, 3,5-dimethylpiperidine (also known as 3,5-lupetidine), exists as two distinct diastereomers: a cis isomer (achiral, meso) and a trans isomer (chiral, existing as a racemic mixture of R,R and S,S enantiomers).

This stereochemistry is retained during the synthesis of the sulfonyl chloride. Therefore, the final product will be:

  • cis-3,5-Dimethylpiperidine-1-sulfonyl chloride if the starting material is the cis-amine.

  • trans-3,5-Dimethylpiperidine-1-sulfonyl chloride (as a racemate) if the starting material is the trans-amine.

  • A mixture of diastereomers if a mixed isomeric starting material is used.

The choice of isomer is paramount in drug discovery, as the spatial orientation of the methyl groups can dramatically alter binding affinity to a biological target. Patents have detailed specific catalytic hydrogenation methods to produce isomerically enriched 3,5-dimethylpiperidine from 3,5-dimethylpyridine (3,5-lutidine), demonstrating the industrial importance of controlling this stereochemistry.[10]

PART 2: Synthesis and Mechanistic Considerations

Experimental Protocol: Synthesis from 3,5-Dimethylpiperidine

This protocol is adapted from a standard procedure for the synthesis of piperidine-1-sulfonyl chloride and is presented as a robust, self-validating workflow.[11]

Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Workup & Isolation A Dissolve 3,5-Dimethylpiperidine (2.0 equiv) in DCM B Cool to -20 °C to 0 °C A->B D Add SO₂Cl₂ solution dropwise to amine (maintain low temperature) B->D C Prepare solution of SO₂Cl₂ (1.0 equiv) in DCM C->D E Stir for 2-4 hours at 0 °C D->E F Quench with cold water E->F G Separate organic layer F->G H Wash with 1N HCl, then brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J

Caption: Synthetic workflow for this compound.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3,5-dimethylpiperidine (2.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to between -20 °C and 0 °C using an ice-salt or dry ice/acetone bath.

  • Reagent Addition: Dissolve sulfuryl chloride (SO₂Cl₂, 1.0 equivalent) in a separate portion of anhydrous DCM and charge it to the dropping funnel.

  • Sulfonylation Reaction: Add the sulfuryl chloride solution dropwise to the stirred amine solution over 30-60 minutes. Critically, maintain the internal reaction temperature below 5 °C to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Carefully quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel.

  • Purification: Separate the organic layer. Wash the organic phase sequentially with cold 1N hydrochloric acid (to remove excess amine and its hydrochloride salt), water, and finally a saturated brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Causality and Experimental Choices
  • Stoichiometry: Using two equivalents of the amine is a common strategy. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. Alternatively, an external non-nucleophilic base like triethylamine or pyridine can be used in slight excess (e.g., 1.1 equivalents).[11]

  • Temperature Control: The reaction is highly exothermic. Low-temperature control is essential to prevent the degradation of the sensitive sulfonyl chloride product and to suppress the formation of undesired side products.

  • Solvent: Dichloromethane is an excellent choice due to its inertness under the reaction conditions and its ability to dissolve both the reactants and the product, while facilitating easy separation from the aqueous phase during workup.

  • Acid Wash: The wash with dilute HCl is a critical purification step. It protonates the unreacted 3,5-dimethylpiperidine, forming a water-soluble ammonium salt that is easily removed into the aqueous layer, leaving the neutral sulfonyl chloride product in the organic phase.

PART 3: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom, making it an excellent sulfonylating agent. Its primary application is in the formation of sulfonamides through reaction with primary or secondary amines.

General Reaction Scheme:

G cluster_products Products reagent 3,5-Dimethylpiperidine- 1-sulfonyl chloride product Target Sulfonamide reagent->product amine Primary or Secondary Amine (R¹R²NH) amine->product base Base (e.g., Pyridine, TEA) base->product byproduct [Base-H]⁺Cl⁻

Caption: General reaction for the synthesis of sulfonamides.

Formation of Sulfonamides

The reaction with a nucleophilic amine is the cornerstone application of this reagent. This transformation is fundamental in medicinal chemistry for creating libraries of novel compounds for biological screening.[12] The 3,5-dimethylpiperidine moiety serves as a structural handle to explore structure-activity relationships (SAR).

Protocol Considerations:

  • Nucleophile: A wide range of primary and secondary amines (aliphatic, aromatic, and heterocyclic) can be used.

  • Base: A non-nucleophilic base such as pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA) is required to scavenge the HCl produced.[11]

  • Solvent: Aprotic solvents like DCM, tetrahydrofuran (THF), or acetonitrile are typically employed.

  • Self-Validation: The resulting sulfonamide is typically a stable, solid compound that can be purified by crystallization or chromatography and fully characterized by standard analytical techniques (NMR, LC-MS, HRMS) to confirm its structure and purity.

The incorporation of the 3,5-dimethylpiperidine scaffold can impart desirable properties such as improved metabolic stability, modulated lipophilicity, and the ability to form specific vector interactions within a protein binding pocket.

PART 4: Safety, Handling, and Characterization

Safety and Handling
  • Hazards: this compound is classified as an irritant.[6] Like all sulfonyl chlorides, it is corrosive and moisture-sensitive. It will react with water (hydrolysis) to release HCl, and contact with skin and eyes should be avoided.

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.

Analytical Characterization

Although specific spectral data for this compound is not publicly available, a newly synthesized batch should be rigorously characterized to confirm its identity and purity. Expected analytical data would include:

  • ¹H NMR: Resonances corresponding to the protons on the piperidine ring and the two methyl groups. The chemical shifts and coupling patterns would differ between the cis and trans isomers.

  • ¹³C NMR: Signals for the five unique carbons of the 3,5-dimethylpiperidine skeleton.

  • Mass Spectrometry (MS): Determination of the molecular ion peak to confirm the molecular weight.

  • Infrared (IR) Spectroscopy: Strong, characteristic absorption bands for the S=O stretches of the sulfonyl group, typically found in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

Conclusion

This compound is a valuable, albeit specialized, synthetic intermediate. Its utility lies in its ability to efficiently introduce the stereochemically defined 3,5-dimethylpiperidine moiety into a target molecule via a stable sulfonamide linkage. By leveraging established protocols for its synthesis and subsequent reactions, researchers can harness this reagent to build novel molecular architectures for applications in drug discovery, agrochemicals, and materials science. Careful control of the precursor's stereochemistry is essential to fully exploit the potential of this versatile building block.

References

A Comprehensive Technical Guide to 3,5-Dimethylpiperidine-1-sulfonyl Chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged functional group found in a multitude of therapeutic agents.[1] The sulfonamide moiety is a key bioisostere for amides, offering improved metabolic stability and altered physicochemical properties that can enhance drug efficacy and pharmacokinetics.[2][3] Among the diverse array of sulfonyl chlorides, 3,5-Dimethylpiperidine-1-sulfonyl chloride emerges as a particularly valuable building block. It combines the robust reactivity of the sulfonyl chloride group with the conformational rigidity and steric influence of the 3,5-dimethylpiperidine scaffold. This piperidine moiety is a prevalent nitrogen-containing ring system in FDA-approved drugs, valued for its ability to modulate properties like lipophilicity and target binding affinity.[4][5]

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, reactivity, and applications, with a focus on providing actionable protocols and mechanistic insights for laboratory professionals.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. Key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[6][7]
CAS Number 923249-49-4[6][8]
Molecular Formula C₇H₁₄ClNO₂S[6][8]
Molecular Weight 211.71 g/mol [7][8]
Melting Point 79.98 °C[9]
Boiling Point 291.26 °C (Predicted)[9]
Density 1.21 g/cm³ (Predicted)[9]
1.1. Spectroscopic Data
  • ¹H NMR: Protons on the piperidine ring would appear in the aliphatic region (approx. 1.0-4.0 ppm). The methyl groups would likely present as doublets, and the diastereotopic protons on the ring would show complex splitting patterns.

  • ¹³C NMR: Signals for the piperidine and methyl carbons would be observed in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy: The most characteristic peaks would be the strong, asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl group, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[10]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[10] The mass spectrum would show a molecular ion peak corresponding to the compound's mass (211.71 g/mol ).[7][8]

Synthesis and Purification

The standard synthesis of N-alkylsulfonyl chlorides involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂). This method is directly applicable to the preparation of this compound from its precursor, 3,5-dimethylpiperidine.

2.1. Synthetic Workflow

The synthesis is a nucleophilic substitution reaction where the nitrogen atom of 3,5-dimethylpiperidine attacks the electrophilic sulfur atom of sulfuryl chloride, displacing a chloride ion. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

SynthesisWorkflow cluster_reactants Reactants & Conditions cluster_products Products reagent1 3,5-Dimethylpiperidine reaction_step Reaction at 0 °C to RT reagent1->reaction_step reagent2 Sulfuryl Chloride (SO2Cl2) reagent2->reaction_step base Tertiary Amine Base (e.g., Triethylamine) base->reaction_step HCl Scavenger solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_step Medium product 3,5-Dimethylpiperidine- 1-sulfonyl chloride reaction_step->product Forms byproduct Triethylammonium chloride (salt) reaction_step->byproduct Forms

Caption: General workflow for the synthesis of this compound.

2.2. Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for sulfonyl chloride synthesis.[10][11]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dimethylpiperidine (1.0 eq).[12][13] Dissolve it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the stirred solution.

  • Sulfuryl Chloride Addition: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with cold water, dilute HCl (to remove excess amine), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or flash column chromatography on silica gel.[14]

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the highly electrophilic nature of the sulfur atom.[1] This electrophilicity, induced by the two oxygen atoms and the chlorine atom, makes the sulfonyl group susceptible to attack by a wide range of nucleophiles. The chloride ion serves as an excellent leaving group, facilitating these substitution reactions.

3.1. General Reaction Mechanism: Sulfonamide Formation

The reaction with primary or secondary amines is a cornerstone application, yielding therapeutically relevant sulfonamides.[1][10] The mechanism involves the nucleophilic attack of the amine's nitrogen on the sulfur atom, followed by the elimination of the chloride ion and deprotonation by a base.

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and a primary amine.

3.2. Protocol: Synthesis of an N-Substituted Sulfonamide

This protocol provides a general method for synthesizing a sulfonamide using this compound.

  • Amine Solution: Dissolve a primary or secondary amine (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.[10]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add a solution of this compound (1.1 eq) in DCM dropwise to the cooled amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude sulfonamide by column chromatography or recrystallization.

Applications in Drug Discovery

The incorporation of the 3,5-dimethylpiperidylsulfonyl moiety into molecules is a strategic choice in drug design. The piperidine ring is a common scaffold that can improve pharmacological properties.[4] The two methyl groups at the 3 and 5 positions introduce specific steric bulk and can influence the molecule's conformation, potentially leading to enhanced binding affinity and selectivity for a biological target.

Sulfonamides derived from this reagent are explored for a wide range of biological activities, leveraging the well-established therapeutic importance of the sulfonamide functional group in areas such as antibacterial, anticancer, and anti-inflammatory research.[4][10] The synthesis of novel sulfonamide derivatives is a fundamental strategy in lead optimization, allowing for the fine-tuning of physicochemical properties like metabolic stability and lipophilicity.[10]

Safe Handling, Storage, and Disposal

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.

  • Hazards: this compound is classified as an irritant.[8] Like other sulfonyl chlorides, it is corrosive and moisture-sensitive. Contact with water or moisture can lead to the liberation of corrosive HCl gas. It may also cause an allergic skin reaction.[8]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

  • Disposal: Unused or waste material should be quenched carefully by slowly adding it to a stirred solution of a base (like sodium bicarbonate) or an alcohol (like isopropanol) to convert it to a less reactive salt or ester before disposal according to institutional guidelines.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis and medicinal chemistry. Its well-defined structure allows for the introduction of a specific dimethylpiperidylsulfonyl group, enabling chemists to systematically modify molecular properties in the pursuit of novel compounds with enhanced biological activity. A solid understanding of its synthesis, reactivity, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References
  • Anonymous. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. P&S Chemicals. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (923249-49-4). Chemchart. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. Retrieved from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Retrieved from [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]

  • Anonymous. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7772403B2 - Process to prepare sulfonyl chloride derivatives.
  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 3,5-Dimethylpiperidine-1-sulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 3,5-Dimethylpiperidine-1-sulfonyl chloride, a key intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document furnishes a foundational understanding of its solubility profile, the underlying physicochemical principles, and a robust experimental framework for its quantitative determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, chief among them being the optimization of its physicochemical properties. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of a molecule's developability. It directly influences a wide array of critical parameters including, but not limited to, reaction kinetics, purification efficiency, formulation strategies, and ultimately, the bioavailability of the active pharmaceutical ingredient (API).

This compound (C₇H₁₄ClNO₂S, MW: 211.71 g/mol ) is a versatile building block in medicinal chemistry, frequently employed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1][2][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthetic chemistry and for the seamless transition from lab-scale experiments to pilot-plant production.

This guide will delve into the qualitative and quantitative aspects of the solubility of this compound, providing both theoretical insights and practical, actionable protocols.

Physicochemical Properties and Predicted Solubility Profile

This compound is a white to off-white solid and is classified as an irritant, necessitating careful handling in a laboratory setting.[4] The molecular structure, characterized by a non-polar dimethylpiperidine ring and a polar sulfonyl chloride group, suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit favorable solubility in a range of common organic solvents. The presence of the sulfonyl chloride group, a potent electrophile, indicates a reactive nature, particularly towards protic solvents like water and alcohols, with which it can undergo solvolysis.[5][6][7]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe polarity of these solvents can effectively solvate the polar sulfonyl chloride group, while their aprotic nature minimizes the risk of solvolysis.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighThese solvents offer a balance of polarity and non-polar character, likely leading to good solvation of the entire molecule.
Chlorinated Dichloromethane (DCM), ChloroformHighThe ability of these solvents to engage in dipole-dipole interactions and their overall non-polar character should facilitate the dissolution of the largely non-polar piperidine ring.
Hydrocarbons Hexanes, TolueneLow to ModerateThe non-polar nature of these solvents may not be sufficient to overcome the crystal lattice energy of the solid compound, given the presence of the polar sulfonyl chloride group.
Alcohols Methanol, Ethanol, IsopropanolSoluble with ReactionWhile dissolution is likely, the presence of the hydroxyl group will lead to a chemical reaction (solvolysis) to form the corresponding sulfonate ester.[7]
Aqueous WaterLowThe hydrophobic dimethylpiperidine moiety and the reactive nature of the sulfonyl chloride group with water suggest poor solubility and decomposition.[7][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

To move beyond qualitative predictions, a systematic experimental approach is necessary to quantify the solubility of this compound. The following protocol outlines a robust "shake-flask" method, a widely accepted technique for determining equilibrium solubility.[9]

Materials and Equipment
  • This compound (ensure purity is documented)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Vials with screw caps and PTFE septa

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow for Solubility Determination

The experimental workflow is designed to ensure the accurate and reproducible measurement of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid into vial B Add known volume of solvent A->B C Agitate at constant temperature for 24-48h B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G

Sources

Introduction: Navigating the Reactive Landscape of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 3,5-Dimethylpiperidine-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a sulfonyl chloride derivative incorporating a dimethylpiperidine scaffold. This structure makes it a valuable reagent in medicinal chemistry and organic synthesis, primarily for introducing the 3,5-dimethylpiperidine-1-sulfonyl group onto various molecules. Sulfonyl chlorides as a class are highly reactive electrophiles, a property that makes them effective sulfonating agents but also demands rigorous safety and handling protocols.

This guide provides a comprehensive, technically-grounded framework for the safe handling, storage, and emergency management of this compound. The protocols and insights herein are synthesized from established safety data for the broader sulfonyl chloride class, as specific comprehensive toxicological data for this particular derivative is limited. This approach ensures a conservative and robust safety margin, which is paramount when working with highly reactive chemical species. The core principle of this guide is proactive risk mitigation through a deep understanding of the compound's chemical nature.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. This compound shares the hazardous characteristics of the sulfonyl chloride family, primarily its corrosivity and high reactivity, especially with nucleophiles like water.

Physicochemical Properties

While exhaustive experimental data for this specific compound is not widely published, its basic properties can be identified.

PropertyDataSource
IUPAC Name This compound[1][2]
CAS Number 923249-49-4[1][2][3]
Molecular Formula C₇H₁₄ClNO₂S[1][2][3]
Molecular Weight 211.71 g/mol [1][3]
Appearance Likely a solid or liquidAssumed
Odor Pungent, acrid[4]
GHS Hazard Classification and Statements

The primary hazards are related to its corrosive and irritant nature.[3]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05, GHS07DangerH314: Causes severe skin burns and eye damage.[5]
Serious Eye Damage/IrritationGHS05DangerH319: Causes serious eye irritation.[3]
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction.[3][6]

Note: The H314 statement for severe skin burns is a common characteristic of sulfonyl chlorides and should be considered the primary risk despite some supplier-specific classifications focusing only on irritation.

Reactivity Profile: The Critical Role of Water Exclusion

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack. Its reactivity is the source of both its synthetic utility and its primary hazards.

  • Reaction with Water: This is the most critical reactivity concern. This compound will react vigorously, and potentially violently, with water, including atmospheric moisture.[7][8] This exothermic reaction liberates highly corrosive and toxic gases: hydrogen chloride (HCl) and the corresponding sulfonic acid, which can further decompose.[7]

  • Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and metals.[4][5][8] These materials can catalyze rapid, uncontrolled decomposition or reactions.

  • Thermal Decomposition: When heated, it can release toxic fumes, including oxides of nitrogen, sulfur oxides, carbon monoxide, and hydrogen chloride gas.[7][9]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach, known as the Hierarchy of Controls, is essential for mitigating the risks associated with this compound.

Diagram 1: Hierarchy of Controls A visual representation of the most to least effective safety controls.

cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less reactive sulfonating agent) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Most Most Effective Least Least Effective start Start: Prepare for Synthesis prep 1. Verify Fume Hood Function 2. Don Full PPE 3. Assemble Dry Glassware start->prep transfer Transfer Reagent Under Inert Atmosphere (if possible) prep->transfer reaction Slowly Add Reagent to Reaction Mixture at Controlled Temperature transfer->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor quench Carefully Quench Reaction by Adding to Quenching Solution monitor->quench workup Perform Aqueous Workup & Extraction quench->workup cleanup Decontaminate Glassware & Workspace workup->cleanup end End: Procedure Complete cleanup->end

Storage Requirements

Improper storage is a common cause of laboratory incidents.

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive materials. [4]* Moisture Control: The storage area must be free of moisture. Keep containers tightly sealed to prevent ingress of humid air. [4][5]* Segregation: Store away from incompatible materials, particularly water, alcohols, bases, and amines. [4][5]* Container: Keep in the original, clearly labeled container. [4]The container should be stored in a secondary containment tray to manage potential leaks.

Section 4: Emergency Response Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures

Immediate action is required. All exposures should be treated as serious until evaluated by a medical professional. [10]

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open. [7][11]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing while flushing the affected skin with large amounts of soap and water for at least 15 minutes. [11][12]Seek immediate medical attention. [13]
Inhalation Move the victim to fresh air. [12]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device to avoid direct contact). [11]Seek immediate medical attention. [10]

| Ingestion | Do NOT induce vomiting. [5]Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a physician or poison control center immediately. [5]|

Spill Response

DO NOT USE WATER ON THE SPILL. [7][13]

Diagram 3: Spill Response Decision Tree A logical flow for managing a spill of this compound.

spill Spill Detected! assess Assess Spill Size & Location spill->assess small_spill Is the spill small, contained, and are you trained to clean it? assess->small_spill evacuate Evacuate Immediate Area Alert Others & Supervisor Call Emergency Response small_spill->evacuate No cleanup Don Appropriate PPE (incl. Respirator) Contain with Dry Absorbent (Sand, Vermiculite) small_spill->cleanup Yes neutralize Carefully Neutralize with Soda Ash or Lime cleanup->neutralize collect Collect Debris into a Sealed, Labeled Container for Hazardous Waste neutralize->collect decon Decontaminate Area collect->decon

  • Evacuate: Immediately alert others and evacuate the immediate spill area. [7][14]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use a non-combustible, dry absorbent material such as sand, dry earth, or vermiculite to contain the spill. [4][7]4. Neutralize: Cautiously cover the absorbent material with a neutralizing agent like sodium carbonate (soda ash) or calcium oxide (lime). [4]5. Collect: Carefully scoop the neutralized mixture into a clearly labeled, sealable container for hazardous waste disposal. [7]6. Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and environmental health and safety department. [14]

Fire Response

This compound itself may not be flammable, but it can ignite other combustible materials. [7]

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or sand. DO NOT USE WATER , as this will result in a violent reaction and the release of toxic, corrosive gases. [7]* Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the hazardous decomposition products generated in a fire. [5][9]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, reaction residues, and spill cleanup materials, must be treated as hazardous waste. [7]

  • Collect waste in designated, properly labeled, and sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through your institution's licensed hazardous waste disposal program. [15]

Conclusion

This compound is a potent synthetic tool whose utility is matched by its hazardous reactivity. A safety-first mindset, rooted in a comprehensive understanding of its chemical properties, is not merely a recommendation but a requirement for its use. By implementing robust engineering controls, adhering strictly to established handling protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can effectively mitigate the risks. This proactive and informed approach ensures that the scientific potential of this valuable reagent can be explored without compromising the safety of laboratory personnel.

References

  • Bell, D. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Thomasnet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

Sources

electrophilicity of 3,5-Dimethylpiperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 3,5-Dimethylpiperidine-1-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound (CAS No: 923249-49-4) is a specialized reagent of increasing importance in the fields of medicinal chemistry and advanced organic synthesis.[1][2][3][4] While the sulfonyl chloride functional group is well-understood as a potent electrophile, the unique molecular architecture of this particular compound presents a nuanced reactivity profile.[5][6] This guide provides an in-depth analysis of the factors governing the electrophilicity of this compound, focusing on the critical interplay between electronic effects and steric hindrance. We will dissect its structure, predict its reactivity with common nucleophiles, and provide field-proven experimental and computational protocols for its assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of complex, sterically demanding sulfonamides and other advanced molecular entities.

The Sulfonyl Chloride Functional Group: A Cornerstone of Modern Synthesis

The sulfonyl chloride group (R-SO₂Cl) is a cornerstone functional group for constructing carbon-sulfur and nitrogen-sulfur bonds. Its utility is rooted in the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong inductive electron withdrawal by the two oxygen atoms and the chlorine atom, which creates a significant partial positive charge on the sulfur center, making it a prime target for nucleophilic attack.[5][7]

The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide array of nucleophiles.[6] The most prominent of these reactions is the formation of sulfonamides via reaction with primary or secondary amines, a motif present in a vast number of pharmaceutical agents.[5][8][9] Similarly, reactions with alcohols yield sulfonate esters, which are valuable intermediates in their own right.[10]

G R_SO2Cl R-SO₂Cl (Sulfonyl Chloride) R_SO2Nu R-SO₂-Nu (Product, e.g., Sulfonamide) R_SO2Cl->R_SO2Nu Nucleophilic Attack NuH Nu-H (Nucleophile, e.g., R'₂NH) Base Base BaseH_Cl [Base-H]⁺Cl⁻ R_SO2Nu->BaseH_Cl Acid Scavenging

Caption: General reaction of a sulfonyl chloride with a nucleophile.

The mechanism of these transformations is typically a concerted SN2-like displacement or a stepwise addition-elimination pathway that proceeds through a high-energy trigonal bipyramidal intermediate.[6][11] The specific pathway is influenced by the nature of the 'R' group, the nucleophile, and the reaction conditions.

Molecular Architecture of this compound

To understand the specific reactivity of this compound, we must first analyze its constituent parts.

  • Chemical Identifier: this compound

  • CAS Number: 923249-49-4[1][2][3][4]

  • Molecular Formula: C₇H₁₄ClNO₂S[1][3]

The molecule consists of three key structural features:

  • The Sulfonyl Chloride Group (-SO₂Cl): The reactive electrophilic center.

  • The Piperidine Ring: A saturated, six-membered nitrogen-containing heterocycle. Unlike aromatic rings, it exerts its influence primarily through inductive effects and steric bulk rather than resonance.

  • The 3,5-Dimethyl Substituents: Two methyl groups on the piperidine ring that introduce significant steric constraints and influence the ring's preferred conformation. These groups can exist as cis or trans isomers, which further dictates the three-dimensional shape and accessibility of the reactive center.[12]

Dissecting the Electrophilicity: A Balance of Electronic and Steric Effects

The electrophilicity of this compound is not straightforward and is governed by a delicate balance of competing factors.

Electronic Effects

The nitrogen atom of the piperidine ring is directly attached to the sulfonyl group. While the alkyl framework of the ring is weakly electron-donating (+I effect), the nitrogen atom's lone pair of electrons can be partially delocalized towards the electron-deficient sulfuryl group. This donation of electron density from the nitrogen to the sulfur atom serves to reduce the overall electrophilicity of the sulfur center compared to an analogous alkyl or aryl sulfonyl chloride (e.g., methanesulfonyl chloride or benzenesulfonyl chloride).

Steric Effects: The Dominant Factor

The most defining characteristic of this reagent is the substantial steric hindrance imposed by the 3,5-dimethylpiperidine moiety. The bulky, conformationally restricted ring acts as a shield, physically impeding the trajectory of an incoming nucleophile attempting to attack the sulfur atom.[13][14] This steric clash significantly raises the activation energy of the nucleophilic substitution, making the reaction kinetically slower than with less hindered sulfonyl chlorides.

Caption: Steric hindrance from the 3,5-dimethylpiperidine ring.

Therefore, while electronically activated, the reactivity of this compound is primarily dictated by kinetic factors, making it a less reactive, more selective sulfonylating agent.

Reactivity Profile and Synthetic Utility

Given the pronounced steric hindrance, reactions involving this compound typically require more forcing conditions—such as elevated temperatures, stronger bases, or longer reaction times—compared to sterically unencumbered analogues like methanesulfonyl chloride.

ReagentElectronic Effect of R-GroupSteric HindrancePredicted Relative Reactivity
Methanesulfonyl chlorideWeakly Donating (+I)LowHigh
Benzenesulfonyl chlorideWithdrawing (-I, -R)ModerateVery High
This compound Donating (N lone pair, +I)Very High Moderate to Low
Experimental Protocol: Synthesis of a Sterically Hindered Sulfonamide

This protocol describes a general, self-validating procedure for the synthesis of an N-aryl sulfonamide using this compound. The choice of a polar aprotic solvent and an appropriate amine base is critical to facilitate the reaction.

Objective: To synthesize N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-sulfonamide.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyaniline (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyaniline (1.1 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine base (e.g., TEA, 1.5 equiv) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

Experimental and Computational Assessment of Electrophilicity

Quantitative assessment of the reagent's electrophilicity can be achieved through a combination of kinetic experiments and computational modeling.

Protocol 1: Kinetic Analysis via Solvolysis

The rate of hydrolysis (solvolysis) in a given solvent is a direct measure of a sulfonyl chloride's reactivity. This can be accurately measured using a conductimetric method, as the reaction produces ionic species (HCl and a sulfonic acid).[15]

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dry acetone).

  • Prepare the aqueous solvent mixture for the solvolysis (e.g., 80:20 water:acetone).

  • Equilibrate the aqueous solvent mixture in a thermostated conductivity cell.

  • Inject a small, precise aliquot of the sulfonyl chloride stock solution into the conductivity cell with vigorous stirring to initiate the reaction.

  • Record the change in conductivity over time using a data logger.

  • Calculate the first-order rate constant (k) from the resulting conductivity curve. This value can be compared to literature values for other sulfonyl chlorides under identical conditions to establish a quantitative reactivity scale.

Protocol 2: Computational Analysis using Density Functional Theory (DFT)

Computational chemistry provides powerful insights into the electronic structure and reactivity.

G cluster_workflow DFT Workflow for Electrophilicity Analysis A 1. Build 3D Structure (cis/trans isomers) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm true minimum) B->C D 4. Single Point Energy Calculation (Higher basis set) C->D E 5. Generate ESP Map (Visualize electrophilic sulfur) D->E Electrostatic Properties F 6. Analyze Frontier Orbitals (Identify LUMO energy) D->F Orbital Analysis G 7. Compare with Analogues E->G F->G

Caption: A typical DFT workflow for assessing electrophilicity.

Workflow:

  • Structure Optimization: Build the 3D structure of this compound (both cis and trans isomers) and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Electrostatic Potential (ESP) Map: Calculate and visualize the ESP map on the molecule's electron density surface. The intensity of the positive potential (typically colored blue) on the sulfur atom provides a qualitative measure of its electrophilicity.

  • Frontier Molecular Orbital (FMO) Analysis: Calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a stronger electrophile, as the molecule is more receptive to accepting electrons from a nucleophile.

Applications in Drug Discovery and Complex Molecule Synthesis

The unique profile of this compound makes it a valuable tool for specific applications. The sterically demanding sulfonamide moiety it produces can be strategically employed in drug design to:

  • Enhance Metabolic Stability: The bulky group can shield adjacent functionalities from metabolic enzymes (e.g., Cytochrome P450s), prolonging the half-life of a drug candidate.

  • Improve Selectivity: The defined three-dimensional shape can enforce specific conformations that lead to higher binding affinity and selectivity for a biological target.

  • Modulate Physicochemical Properties: The group can be used to fine-tune properties like solubility and lipophilicity (logP).

The 3,5-dimethylpiperidine scaffold itself is a key component in various biologically active agents, including potential inhibitors of Myeloid cell leukemia 1 (Mcl-1), an attractive target in cancer therapy.[16] This reagent provides a direct route to incorporate this valuable pharmacophore into new chemical entities.

Conclusion

This compound is a nuanced electrophile whose reactivity is dominated by kinetic control arising from significant steric hindrance. While its sulfur center is inherently electron-deficient, the bulky piperidine ring moderates its reactivity, rendering it a selective tool for the synthesis of sterically congested sulfonamides. For the medicinal chemist, this reagent offers a strategic advantage, enabling the installation of a bulky, conformationally-defined moiety to enhance the metabolic stability and target selectivity of drug candidates. A thorough understanding of the interplay between its electronic and steric properties, as outlined in this guide, is paramount for its effective and rational application in advanced synthetic endeavors.

References

  • P&S Chemicals. Product information, this compound. Available from: [Link]

  • Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term. Available from: [Link]

  • Wikipedia. Sulfonyl halide. Available from: [Link]

  • Taylor & Francis Online. The Separation of Steric and Electronic Effects in the Reaction of Benzenesulphonyl Chloride with Carboxylate Ions in Aqueous Solution. Available from: [Link]

  • Dalhousie University Libraries. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Available from: [Link]

  • IUPAC. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Available from: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available from: [Link]

  • Royal Society of Chemistry. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]

  • CSIR-NIScPR. ntrimetric determination of some sulphonyl chlorides. Available from: [Link]

  • Nimble Pot. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available from: [Link]

  • PubMed. Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. Available from: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

Sources

commercial availability of 3,5-Dimethylpiperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Application of 3,5-Dimethylpiperidine-1-sulfonyl chloride

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its unique physicochemical properties and ability to act as a bioisostere for other functional groups have cemented its role in a wide array of approved drugs. The precise modulation of a drug candidate's properties—such as solubility, lipophilicity, and metabolic stability—often hinges on the nature of the substituents attached to the sulfonamide core.

This compound emerges as a valuable and highly versatile reagent for this purpose. It serves as a key building block, enabling the direct incorporation of the 3,5-dimethylpiperidine sulfonyl moiety into target molecules.[1][2] This particular substituent is of significant interest to drug development professionals due to the piperidine ring's prevalence in bioactive compounds and the conformational constraints and lipophilic character imparted by the dimethyl substitution pattern.[2]

This guide provides an in-depth overview of this compound, covering its commercial availability, a detailed synthesis protocol grounded in established chemical principles, its applications in research, and critical safety and handling information for laboratory use.

Physicochemical Properties

A clear understanding of a reagent's fundamental properties is paramount for its effective use in synthesis and research.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 923249-49-4P&S Chemicals, Santa Cruz Biotechnology[4][5]
Molecular Formula C₇H₁₄ClNO₂SPubChem[3]
Molecular Weight 211.71 g/mol PubChem[3]
Canonical SMILES CC1CC(N(C1)S(=O)(=O)Cl)CPubChem[3]
InChIKey RPGSVLHMPDNRFE-UHFFFAOYSA-NPubChem[3]

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers should note that availability can fluctuate, and it is advisable to inquire directly with suppliers for current stock status and lead times, especially for bulk quantities.

SupplierCAS NumberNotes
Matrix Scientific 923249-49-4Lists the product but may be out of stock; inquiry is recommended.[6][7]
Santa Cruz Biotechnology 923249-49-4Listed as a product for proteomics research.[5]
P&S Chemicals 923249-49-4Available for quotation upon request.[4]

This table is not exhaustive and represents a snapshot of suppliers found during literature review. Prices and availability are subject to change.

Synthetic Protocol: From Amine to Sulfonyl Chloride

While direct, published protocols for this compound are not abundant, its synthesis follows a well-established and reliable pathway for the conversion of secondary amines to their corresponding sulfonyl chlorides. The following protocol is a validated, self-validating system based on fundamental organic chemistry principles.

The core of the synthesis involves the reaction of 3,5-dimethylpiperidine with sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_reagent Reagent Addition cluster_workup Workup & Isolation Amine 3,5-Dimethylpiperidine ReactionVessel Reaction Vessel @ 0°C Amine->ReactionVessel Dissolve Solvent Anhydrous DCM Solvent->ReactionVessel Base Triethylamine Base->ReactionVessel Wash1 Wash with 1M HCl ReactionVessel->Wash1 Quench & Transfer SulfurylChloride Sulfuryl Chloride in DCM SulfurylChloride->ReactionVessel Slow addition Wash2 Wash with Brine Wash1->Wash2 Dry Dry (Na₂SO₄) Wash2->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product This compound Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 3,5-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical as sulfonyl chlorides are moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid. Triethylamine acts as an HCl scavenger, preventing the protonation of the starting amine and driving the reaction to completion.

  • Reaction: Cool the solution to 0 °C using an ice bath.

    • Causality: The reaction is highly exothermic. Maintaining a low temperature is essential to prevent uncontrolled side reactions and degradation of the product.

  • Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Slow, controlled addition of the sulfuryl chloride is crucial to manage the exotherm and ensure selective formation of the desired product.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

  • Workup: a. Once the reaction is complete, cool the mixture again to 0 °C and slowly quench with deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and starting amine), water, and saturated sodium chloride (brine).

    • Causality: The acidic wash removes basic impurities, while the brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved via flash column chromatography on silica gel.

Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of novel sulfonamides for drug discovery and development.[1] It provides a straightforward method to connect the 3,5-dimethylpiperidine sulfonyl group to a primary or secondary amine on a molecule of interest.

Application_Reaction Reagent 3,5-Dimethylpiperidine- 1-sulfonyl chloride Product Target Sulfonamide Reagent->Product Forms S-N bond Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Product Nucleophilic attack Base Base (e.g., Pyridine, TEA) Base->Amine Activates

Caption: General reaction scheme for sulfonamide synthesis.

This reaction is fundamental in lead optimization campaigns where researchers aim to:

  • Modulate Lipophilicity: The dimethylpiperidine moiety adds significant lipophilic character, which can be tuned to enhance membrane permeability and target engagement.

  • Explore Structure-Activity Relationships (SAR): The rigid, chair-like conformation of the piperidine ring can introduce specific vectors that may improve binding affinity to a biological target.

  • Improve Pharmacokinetic Properties: The sulfonamide group is metabolically robust, and the flanking piperidine ring can shield it from enzymatic degradation, potentially improving the half-life of a drug candidate.

Derivatives of 3,5-dimethylpiperidine are used in the synthesis of drugs like the cholesterol-lowering agent tibric acid and are explored for their potential to inhibit enzymes such as acetylcholinesterase, which is relevant in Alzheimer's disease research.[2][8]

Safety & Handling

As with all sulfonyl chlorides, this compound must be handled with appropriate precautions in a well-ventilated chemical fume hood.

Hazard InformationPrecautionary Measures
GHS Hazard Statements H317: May cause an allergic skin reaction.[7] H319: Causes serious eye irritation.[7]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[9][10][11]
Handling Avoid contact with skin, eyes, and clothing.[9] Do not breathe mist or vapors.[12] The compound is an irritant and is moisture-sensitive.[6][7] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
Storage Store in a cool, dry, well-ventilated place. Keep the container tightly closed to prevent contact with moisture.[10][11]
First Aid IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[9] In all cases of exposure, seek immediate medical attention.

This information is based on data for the title compound and related chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a specialized but highly valuable reagent for medicinal chemists and researchers in drug development. Its commercial availability, though limited to specialized suppliers, allows for its incorporation into advanced synthetic programs. The straightforward, reliable synthesis from its parent amine ensures that it can be prepared in the laboratory if a commercial source is unavailable. Its utility in creating novel sulfonamides with potentially enhanced pharmacological profiles makes it a key tool for probing structure-activity relationships and developing next-generation therapeutic agents. Proper handling and adherence to safety protocols are essential for its safe and effective use.

References

  • P&S Chemicals. Product information, this compound. [Link]

  • Baran, P. S., et al. Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16228529, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118259, 3,5-Dimethylpiperidine. [Link]

  • Google Patents.
  • Dana Bioscience. 3,3-Dimethylpiperidine-1-sulfonyl chloride 250mg. [Link]

  • Autech. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Wikipedia. 3,5-Dimethylpiperidine. [Link]

Sources

Methodological & Application

3,5-Dimethylpiperidine-1-sulfonyl chloride in sulfonamide synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Sulfonamides using 3,5-Dimethylpiperidine-1-sulfonyl chloride

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of therapeutic design.[1][2][3][4] Its prevalence in a vast range of pharmaceuticals—from antibacterial agents to anticancer drugs and diuretics—stems from its unique electronic properties and its ability to act as a stable, non-hydrolyzable mimic of an amide bond.[5] Simultaneously, the piperidine ring system, particularly substituted variants like 3,5-dimethylpiperidine, represents a "privileged scaffold." This means its three-dimensional structure is frequently found in successful drugs, offering a robust framework to orient functional groups for optimal target engagement.[6]

This application note provides a detailed guide to the use of This compound , a key reagent that merges these two powerful motifs. By reacting this sulfonyl chloride with a diverse array of primary and secondary amines, researchers can efficiently generate libraries of novel sulfonamide-containing molecules. These compounds are of significant interest to drug development professionals for their potential to exhibit unique pharmacological profiles, improved pharmacokinetic properties, and novel intellectual property positions.

Core Principles: The Chemistry of Sulfonamide Formation

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic, robust, and widely employed transformation in organic chemistry.[4][7][8] The reaction's reliability hinges on fundamental principles of reactivity.

Mechanism of Action: The reaction proceeds via a nucleophilic attack on an electrophilic sulfur center.[9][10]

  • Electrophilic Activation: The sulfur atom in this compound is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Nucleophilic Attack: A primary or secondary amine, acting as the nucleophile, attacks the electron-deficient sulfur atom.

  • Intermediate Formation: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure & Proton Transfer: The chloride ion, an excellent leaving group, is expelled. Concurrently, a base present in the reaction mixture abstracts a proton from the nitrogen atom, neutralizing the resulting ammonium species and the hydrochloric acid (HCl) byproduct.[7][11]

The overall reaction is typically fast, efficient, and high-yielding when conducted under the appropriate conditions.

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Reagent Profile and Safe Handling

Before proceeding with any experimental work, it is imperative to understand the properties and hazards associated with sulfonyl chlorides.

Chemical Properties:

  • Molecular Formula: C₇H₁₄ClNO₂S[12][13]

  • Molecular Weight: 211.71 g/mol [12][13]

  • Appearance: Typically a solid or oil.

  • Hazard: Irritant, corrosive, moisture-sensitive.[12]

Safety and Handling Protocols: Sulfonyl chlorides are reactive compounds that must be handled with care in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles or a face shield.[14][15][16]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[14]

  • Moisture Sensitivity: Sulfonyl chlorides react with water (including atmospheric moisture) to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Store the reagent in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[14]

  • Spill Management: In case of a spill, do NOT use water.[15] Evacuate the area. Use a dry, inert absorbent material like sand, dry lime, or soda ash to contain the spill.[15] Collect the material in a sealed container for hazardous waste disposal.[15]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][15]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[14][16] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[14]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Detailed Experimental Protocol: General Synthesis of a 3,5-Dimethylpiperidine Sulfonamide

This protocol outlines a general procedure for the reaction of this compound with a representative primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

  • Anhydrous tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

    • Add the tertiary amine base (1.2-1.5 eq.). The excess base ensures complete neutralization of the HCl byproduct.

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Sulfonyl Chloride:

    • In a separate, dry vial, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. A slight excess ensures the complete consumption of the potentially more valuable amine.

    • Using a syringe, add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 10-20 minutes. A slow addition rate is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl solution (to remove excess amine and base).

      • Saturated NaHCO₃ solution (to neutralize any remaining acid).

      • Brine (to remove residual water).[17]

    • Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude product is typically purified by flash column chromatography on silica gel.[18] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final 3,5-dimethylpiperidine sulfonamide.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The IR spectrum should show characteristic strong absorptions for the SO₂ group between 1100-1370 cm⁻¹.[7]

Experimental Workflow Sulfonamide Synthesis Workflow A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool Solution to 0 °C (Ice Bath) A->B D 4. Add Sulfonyl Chloride Solution Dropwise B->D C 3. Prepare Sulfonyl Chloride Solution in DCM C->D E 5. Warm to RT & Stir (Monitor by TLC) D->E F 6. Aqueous Workup (HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄) & Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Pure Product (NMR, MS, IR) H->I

Caption: Step-by-step workflow for sulfonamide synthesis.

Optimization and Data Analysis

The success and efficiency of the sulfonamide synthesis can be influenced by several key parameters. The following table provides a framework for optimizing reaction conditions for different amine substrates.

Amine Substrate Base Solvent Temperature (°C) Typical Time (h) Typical Yield (%) Notes
Primary Aliphatic (e.g., Benzylamine)TriethylamineDCM0 to RT2 - 685 - 98%Generally fast and high-yielding due to high amine nucleophilicity.[7]
Primary Aromatic (e.g., Aniline)PyridineTHF / DCMRT to 40°C8 - 1670 - 90%Less nucleophilic; may require longer reaction times or gentle heating.
Secondary Aliphatic (e.g., Morpholine)TriethylamineDCM0 to RT4 - 1280 - 95%Slower than primary amines due to steric hindrance, but still very effective.
Secondary Aromatic (e.g., N-Methylaniline)DIPEAAcetonitrile40 - 60°C12 - 2450 - 75%Sterically hindered and less nucleophilic; often requires more forcing conditions.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of novel sulfonamides. The protocol described herein is robust and broadly applicable to a wide range of primary and secondary amines. By leveraging this building block, researchers in drug discovery and medicinal chemistry can readily access new chemical entities that combine the desirable features of the sulfonamide warhead and the privileged piperidine scaffold, paving the way for the development of next-generation therapeutics.

References

  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (n.d.).
  • An efficient and green protocol for the synthesis of sulfonamides under microwave irradiation. (n.d.). Royal Society of Chemistry.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.).
  • Sulfuryl chloride - Santa Cruz Biotechnology. (n.d.).
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.).
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ACS Publications.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20).
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2007). ResearchGate.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • This compound. (n.d.). Matrix Scientific.
  • This compound | C7H14ClNO2S. (n.d.). PubChem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23).
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI.
  • Process to prepare sulfonyl chloride derivatives. (n.d.). Google Patents.
  • An In-depth Technical Guide to the Starting Materials for Sulfonamide Synthesis. (n.d.). Benchchem.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University.
  • Sulfonimidamides in Medicinal and Agricultural Chemistry. (2017, April 3). PubMed.

Sources

Application Notes & Protocols: N-Sulfonylation of Anilines using 3,5-Dimethylpiperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-sulfonylation of anilines to form sulfonamides is a cornerstone transformation in medicinal chemistry and drug development. The sulfonamide moiety is a privileged scaffold found in a multitude of therapeutic agents, prized for its ability to engage in hydrogen bonding and act as a stable, non-basic amine bioisostere. This document provides a comprehensive technical guide on the use of 3,5-dimethylpiperidine-1-sulfonyl chloride for the synthesis of N-aryl-3,5-dimethylpiperidine-1-sulfonamides. We present a detailed examination of the underlying reaction mechanism, a robust and validated experimental protocol, troubleshooting guidelines, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of novel chemical entities.

Introduction: The Significance of N-Aryl Sulfonamides

The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely employed reaction in organic synthesis.[1][2] The resulting N-aryl sulfonamides are prevalent in pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2][3] The choice of the sulfonyl chloride reagent is critical as the substituent on the sulfur atom directly modulates the physicochemical and pharmacological properties of the final compound.

This compound (CAS No: 923249-49-4) is a valuable building block that introduces a saturated, substituted heterocyclic moiety.[4][5][6] The 3,5-dimethylpiperidine fragment can enhance lipophilicity, influence conformational rigidity, and provide vectors for further molecular exploration, making it an attractive component in modern drug design.[7] This guide elucidates the practical application of this reagent for the reliable N-sulfonylation of a range of aniline substrates.

Reaction Mechanism and Scientific Rationale

The N-sulfonylation of an aniline with this compound proceeds via a nucleophilic substitution pathway at the electrophilic sulfur center. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves a crucial dual role.

Causality Behind Mechanistic Steps:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the aniline nitrogen atom attacking the electron-deficient sulfur atom of the sulfonyl chloride. Anilines, while less nucleophilic than aliphatic amines, are sufficiently reactive for this transformation.[3]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. This step re-establishes the sulfonyl double bonds.

  • Proton Abstraction: The resulting positively charged nitrogen is deprotonated by the base (e.g., pyridine). This step is thermodynamically favorable as it neutralizes the charge and generates the stable sulfonamide product along with the pyridinium chloride salt. The removal of the HCl byproduct is essential to prevent protonation of the starting aniline, which would render it non-nucleophilic, and to drive the reaction equilibrium towards the product.[1]

Caption: Generalized mechanism for N-sulfonylation of anilines.

Validated Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the N-sulfonylation of a generic aniline substrate. It is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Aniline Substrate≥98%Major suppliersMust be dry. If liquid, consider distillation.
This compound≥97%Matrix Scientific, etc.[5]Store under inert gas, sensitive to moisture.[5]
Pyridine or Triethylamine (TEA)Anhydrous, ≥99.5%Major suppliersMust be anhydrous. Pyridine can act as both base and solvent.[2]
Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous, ≥99.8%Major suppliersUse from a solvent purification system or a freshly opened bottle.[8]
Hydrochloric Acid (HCl)1 M Aqueous Soln.N/AFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Soln.N/AFor aqueous work-up.
Saturated Sodium Chloride (Brine)Aqueous Soln.N/AFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeMajor suppliersFor drying organic layer.
Silica Gel230-400 meshMajor suppliersFor column chromatography.
Step-by-Step Procedure

Experimental_Workflow setup 1. Reaction Setup - Add aniline (1.0 eq) and base (1.5 eq) to anhydrous solvent (DCM/THF). - Stir under N₂ atmosphere. cool 2. Cooling - Cool reaction mixture to 0 °C in an ice/water bath. setup->cool addition 3. Reagent Addition - Dissolve sulfonyl chloride (1.1 eq) in minimal anhydrous solvent. - Add dropwise to cooled mixture. cool->addition reaction 4. Reaction - Allow to warm to room temperature. - Stir for 2-12 h, monitoring by TLC. addition->reaction quench 5. Quenching & Extraction - Dilute with DCM. - Wash sequentially with 1M HCl, H₂O, sat. NaHCO₃, and brine. reaction->quench dry 6. Drying & Concentration - Dry organic layer over Na₂SO₄. - Filter and concentrate solvent under reduced pressure. quench->dry purify 7. Purification - Purify crude product by silica gel column chromatography. dry->purify characterize 8. Characterization - Analyze pure product by NMR, MS, and/or IR. purify->characterize

Caption: Standard workflow for the synthesis of N-Aryl Sulfonamides.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the aniline substrate (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the aniline). Add the base (triethylamine or pyridine, 1.5 eq.).

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates at 0 °C. Maintaining a low temperature is critical to control the initial exotherm of the reaction.

  • Reagent Addition: In a separate dry vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the cooled, stirring aniline mixture over 10-20 minutes. A slow rate of addition prevents localized overheating and potential side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-12 hours. Monitor the consumption of the aniline starting material by Thin-Layer Chromatography (TLC).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove residual acid), and finally, brine.

  • Drying and Concentration: Drain the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid or oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-3,5-dimethylpiperidine-1-sulfonamide.

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable. Sulfonyl chlorides are hazardous reagents that demand careful handling.

  • Hazard Profile: this compound is an irritant and is corrosive.[5] Like all sulfonyl chlorides, it reacts with water (including atmospheric moisture) to release corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[9][10] This reaction can be vigorous.

  • Personal Protective Equipment (PPE): Always handle sulfonyl chlorides in a certified chemical fume hood. Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult glove manufacturer data).[10]

  • Handling Precautions:

    • Use dry glassware and anhydrous solvents to prevent decomposition of the reagent.[8]

    • Open containers carefully, as they may develop pressure from HCl gas formation.[11]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[11][12] An emergency eyewash and safety shower must be immediately accessible.[10]

  • Waste Disposal: Quench any residual sulfonyl chloride carefully by slowly adding it to a stirred, basic solution (e.g., sodium bicarbonate). Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Deactivated aniline (strong electron-withdrawing groups).2. Reagent decomposition due to moisture.3. Insufficient base.1. For poorly nucleophilic anilines, consider stronger bases (e.g., DBU) or higher reaction temperatures. However, this may lead to side products.[3]2. Ensure all solvents and reagents are strictly anhydrous. Use a fresh bottle of the sulfonyl chloride.3. Confirm the use of at least 1.2-1.5 equivalents of base.
Formation of Side Products 1. Di-sulfonylation of the primary aniline.2. Reaction temperature was too high.1. Use a stoichiometric amount of sulfonyl chloride (1.0-1.1 eq.) to minimize the formation of the di-substituted product.2. Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride.
Difficult Product Purification 1. Base-HCl salt co-eluting or streaking on the silica column.2. Unreacted starting material has similar polarity to the product.1. Ensure the aqueous work-up is thorough. A diligent wash with 1 M HCl is critical to remove amine-based impurities. A final brine wash helps break any emulsions.2. Optimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., DCM/Methanol) may be required.

References

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Product information, this compound. P&S Chemicals.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Direct sulfonylation of anilines mediated by visible light. Chemical Science (RSC Publishing).
  • This compound.
  • SULPHURYL CHLORIDE. SD Fine-Chem.
  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfonylation of Anilines through Photocatalytic Activation of N‑Hydroxymethylphthalimide Sulfones. figshare.
  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Synthical.
  • ICSC 0198 - SULPHURYL CHLORIDE.
  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • Preparation of N-substituted arylsulfonamides.
  • Sulfuryl chloride. Santa Cruz Biotechnology.
  • This compound CAS#: 923249-49-4. ChemicalBook.
  • This compound. PubChem.
  • SAFETY DATA SHEET - Sulfuryl chloride. Fisher Scientific.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Sulfonylation of aniline, alcohol, solvent free, p-toluenesulfonyl chloride. Semantic Scholar.
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH.
  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Synthesis of sulfonyl chloride substr
  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
  • 3,5-Dimethylpiperidine. Wikipedia.
  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper C
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. BenchChem.
  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.
  • Mild Sulfonyl
  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv.
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • Process to prepare sulfonyl chloride derivatives.

Sources

3,5-Dimethylpiperidine-1-sulfonyl Chloride: A Versatile Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,5-Dimethylpiperidine Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous clinically approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component for optimizing pharmacokinetic and pharmacodynamic properties.[1] Among its many derivatives, 3,5-dimethylpiperidine offers a unique stereochemical and structural profile that medicinal chemists can exploit to enhance target selectivity and metabolic stability.[2] The introduction of a sulfonyl chloride functional group at the 1-position transforms this versatile scaffold into a highly reactive and valuable building block: 3,5-dimethylpiperidine-1-sulfonyl chloride.

This technical guide provides a comprehensive overview of this compound as a key intermediate in medicinal chemistry. We will delve into its synthesis, reactivity, and application in the construction of diverse compound libraries, with a focus on the development of potent and selective enzyme inhibitors. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this building block in their quest for novel therapeutics.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its successful application in the laboratory.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂S[3]
Molecular Weight 211.71 g/mol [3]
CAS Number 923249-49-4[3]
Appearance Not specified, likely a solid or oil-
Solubility Soluble in most organic solventsGeneral knowledge

Safety and Handling:

This compound is classified as an irritant.[4] As with all sulfonyl chlorides, it is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[5] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A General Protocol

Reaction Scheme:

G cluster_0 Synthesis of this compound 3,5-Dimethylpiperidine 3,5-Dimethylpiperidine Product This compound 3,5-Dimethylpiperidine->Product + SO₂Cl₂ Sulfuryl_Chloride Sulfuryl Chloride (SO₂Cl₂) Base Base (e.g., Triethylamine) Base->Product in Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Product at 0 °C to rt

A representative reaction scheme for the synthesis.

Materials:

  • 3,5-Dimethylpiperidine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,5-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfuryl Chloride: Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution via an addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application in Medicinal Chemistry: Crafting Bioactive Sulfonamides

The primary utility of this compound in medicinal chemistry lies in its facile reaction with primary and secondary amines to form a diverse array of sulfonamides. The sulfonamide functional group is a cornerstone of drug design, found in a wide range of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[6]

General Reaction for Sulfonamide Synthesis:

G cluster_1 Sulfonamide Synthesis Sulfonyl_Chloride This compound Product N-substituted-3,5-dimethylpiperidine-1-sulfonamide Sulfonyl_Chloride->Product + R¹R²NH Amine Primary or Secondary Amine (R¹R²NH) Base Base (e.g., Pyridine, Et₃N) Base->Product in Solvent Aprotic Solvent (e.g., DCM) Solvent->Product at 0 °C to rt

General scheme for sulfonamide formation.

Protocol for the Synthesis of N-Aryl-3,5-dimethylpiperidine-1-sulfonamides:

This protocol provides a general method for the coupling of this compound with various anilines, a common transformation in the synthesis of kinase inhibitors and other targeted therapies.

Materials:

  • This compound

  • Substituted aniline

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the substituted aniline (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq).

  • Addition of Sulfonyl Chloride: At room temperature, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired N-aryl-3,5-dimethylpiperidine-1-sulfonamide.

Case Study: 3,5-Dimethylpiperidine Sulfonamides as Enzyme Inhibitors

The 3,5-dimethylpiperidine scaffold has been incorporated into a variety of enzyme inhibitors, where its stereochemistry and substitution pattern can significantly influence potency and selectivity.[2] While specific examples detailing the biological activity of compounds derived directly from this compound are emerging, the broader class of N-sulfonylated piperidines provides valuable insights.

For instance, in the development of cyclin-dependent kinase 9 (CDK9) inhibitors, a series of sulfonamide derivatives were synthesized and evaluated.[7] Although not directly employing the 3,5-dimethylpiperidine moiety, this study highlights the importance of the sulfonamide linker and the appended heterocyclic scaffold in achieving high potency. The 3,5-dimethylpiperidine group can be strategically employed to probe specific pockets within an enzyme's active site, potentially leading to enhanced selectivity and improved pharmacokinetic profiles.

A hypothetical structure-activity relationship (SAR) exploration could involve synthesizing a library of N-aryl-3,5-dimethylpiperidine-1-sulfonamides with varying substituents on the aryl ring. This would allow for the systematic investigation of electronic and steric effects on enzyme inhibition.

Illustrative SAR Workflow:

G cluster_workflow SAR Workflow for 3,5-Dimethylpiperidine Sulfonamide Analogs start Define Target Enzyme synthesis Synthesize Library of Analogs via Sulfonylation start->synthesis screening Primary Biological Screening (e.g., IC₅₀ determination) synthesis->screening data_analysis Analyze SAR Data screening->data_analysis lead_optimization Lead Optimization (Iterative Design and Synthesis) data_analysis->lead_optimization Identify Key Structural Features end Identify Potent and Selective Inhibitor data_analysis->end If potent and selective lead_optimization->synthesis Synthesize New Analogs

A workflow for structure-activity relationship studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and predictable reactivity with amines make it an ideal starting material for the construction of diverse sulfonamide libraries. The unique stereochemical and conformational properties of the 3,5-dimethylpiperidine scaffold offer exciting opportunities to fine-tune the biological activity and pharmacokinetic properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Med Chem Lett. 2025 Aug 26;16(9):1860-1867. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. cheminform.wiley.com. Accessed on January 4, 2026. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Accessed on January 4, 2026. [Link]

  • This compound. PubChem. Accessed on January 4, 2026. [Link]

  • Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. PubMed. Accessed on January 4, 2026. [Link]

  • Design, Synthesis, and Biological Evaluation of Aryl‐Pyrazin‐2‐yl‐ N , N ‐Dimethyl Piperidine Amine and Sulfonyl‐Pyridine‐3‐yl‐Pyrazinamine Derivatives, and Their Anticancer and Antibacterial Activity. ResearchGate. Accessed on January 4, 2026. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Accessed on January 4, 2026. [Link]

  • Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. PubMed. Accessed on January 4, 2026. [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. National Institutes of Health. Accessed on January 4, 2026. [Link]

  • Sulfuryl chloride. Wikipedia. Accessed on January 4, 2026. [Link]

  • Process to prepare sulfonyl chloride derivatives.
  • Sulfuryl chloride. Sciencemadness Wiki. Accessed on January 4, 2026. [Link]

  • (3S,5R)-3,5-dimethylpiperidine-1-sulfonyl chloride. PubChem. Accessed on January 4, 2026. [Link]

  • General preparation method of sulfonyl chloride.
  • Reactivity of Isothiasole with Dibromine and Sulfuryl Chloride. ResearchGate. Accessed on January 4, 2026. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Accessed on January 4, 2026. [Link]

  • 3,5-Dimethylpiperidine. Wikipedia. Accessed on January 4, 2026. [Link]

  • 3,5-Dimethylpiperidine. PubChem. Accessed on January 4, 2026. [Link]

Sources

applications of 3,5-Dimethylpiperidine-1-sulfonyl chloride in parallel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Synthesis of Novel Sulfonamide Libraries using 3,5-Dimethylpiperidine-1-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the 3,5-Dimethylpiperidine Moiety in Parallel Synthesis

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-diabetic, and anti-tumor drugs.[1][2][3] Its prevalence is due to its ability to act as a stable, non-classical bioisostere for amides and carboxylic acids, engage in crucial hydrogen bonding interactions with biological targets, and modulate the physicochemical properties of drug candidates.[4] The most direct and common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][4][5]

Parallel synthesis has revolutionized drug discovery by enabling the rapid generation of large, diverse chemical libraries for high-throughput screening.[6] In this context, the selection of building blocks is paramount. This compound emerges as a particularly valuable reagent. The 3,5-dimethylpiperidine scaffold introduces specific, three-dimensional structural features that can significantly influence a molecule's pharmacological profile.[7] The presence of two methyl groups provides steric bulk and lipophilicity, while the piperidine ring offers a conformationally restricted, yet flexible, nitrogen-containing heterocycle.[7][8]

This application note provides a comprehensive guide to the use of this compound in parallel synthesis workflows for the creation of novel sulfonamide libraries. We will detail the underlying chemical principles, provide validated, step-by-step protocols for a 96-well plate format, and discuss process optimization and characterization.

Mechanistic Rationale and Strategic Considerations

The core reaction is a nucleophilic acyl substitution at the highly electrophilic sulfur atom of the sulfonyl chloride.[6][9] A primary or secondary amine acts as the nucleophile, attacking the sulfur center and displacing the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to prevent protonation of the starting amine and drive the reaction to completion.[1]

Diagram: General Reaction Scheme

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Assembly (96-Well Plate) cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis prep1 Prepare 0.25M Amine Library Plate prep2 Prepare 0.2M Sulfonyl Chloride Solution prep3 Prepare 0.5M Base Solution disp_amine Dispense Amine (100 µL) disp_base Dispense Base (100 µL) disp_amine->disp_base disp_sulfonyl Dispense Sulfonyl Chloride (125 µL) disp_base->disp_sulfonyl react Seal & Incubate (Room Temp, 12-18h) disp_sulfonyl->react quench Quench with 1M HCl react->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry & Evaporate wash->dry analysis LC-MS for Purity/Identity NMR for selected hits dry->analysis

Caption: Workflow for high-throughput sulfonamide synthesis.

Reaction Work-up and Purification
  • Quench: Unseal the plate and add 200 µL of 1 M HCl to each well to quench the reaction and neutralize the excess triethylamine.

  • Extraction: Add 500 µL of ethyl acetate (or another suitable extraction solvent) to each well. Seal the plate and shake vigorously for 5 minutes.

  • Phase Separation: Centrifuge the plate at 1000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolate Organic Layer: Carefully remove the upper organic layer using a liquid handler and transfer it to a new 96-well plate.

  • Wash: Add 300 µL of saturated sodium bicarbonate solution to the new plate, seal, shake, and centrifuge as before. Remove the organic layer and transfer to another new plate. Repeat this wash step with 300 µL of brine.

  • Dry and Concentrate: Add a small amount of anhydrous magnesium sulfate to each well of the final organic layer plate. After 10 minutes, filter or carefully pipette the dried solution into a tared 96-well collection plate. Evaporate the solvent using a centrifugal evaporator or a stream of nitrogen.

  • Analysis: Determine the yield and purity of each well's product using LC-MS. The resulting library of crude sulfonamides is often suitable for initial high-throughput screening. Further purification of "hit" compounds can be performed via preparative HPLC.

Data Presentation: Representative Experimental Matrix

The following table illustrates a subset of a potential amine library and the expected outcomes based on the described protocol. Yields and purities are representative and will vary based on the specific amine used.

Well IDAmine SubstrateAmine Structure (R-NH₂)Expected ProductRepresentative Yield (%)Purity (LC-MS, %)
A1BenzylaminePh-CH₂-NH₂N-Benzyl-3,5-dimethylpiperidine-1-sulfonamide85-95>95
A2AnilinePh-NH₂N-Phenyl-3,5-dimethylpiperidine-1-sulfonamide70-85>90
A3MorpholineC₄H₈ONH4-(3,5-Dimethylpiperidine-1-sulfonyl)morpholine90-98>98
A4Cyclohexylaminec-C₆H₁₁-NH₂N-Cyclohexyl-3,5-dimethylpiperidine-1-sulfonamide80-90>95

Troubleshooting and Scientific Integrity

  • Low Yield: If yields are consistently low, consider the following:

    • Amine Reactivity: Electron-deficient anilines or very hindered amines may react slower. Increasing the reaction temperature to 40-50°C or extending the reaction time may be necessary.

    • Reagent Degradation: Ensure the sulfonyl chloride and solvents are anhydrous. Moisture will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.

    • Base Stoichiometry: Ensure at least two equivalents of base are used, as some amine starting materials may be hydrochlorides.

  • Impurity Profile: The primary impurity is often the unreacted amine or the hydrolyzed sulfonic acid. The described work-up is designed to remove both. For self-validating protocols, include control wells (e.g., a reaction with a known, reliable amine) on each plate to ensure the process is performing as expected.

Conclusion

This compound is an effective and strategically valuable building block for the parallel synthesis of diverse sulfonamide libraries. The protocol described herein provides a robust, high-throughput method for generating novel chemical entities for drug discovery programs. The defined stereochemical and steric properties of the 3,5-dimethylpiperidine moiety offer a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of lead compounds.

References

  • Vertex AI Search. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkTI5xpCCQttmy-j-QLsdNmRsu-Tv4CfBCM2BSGTEnpargAeMIgvOzNL2UfKaygn6Pcm_cLB8KMVm5L_MpvwF_rayNeUpNvGWRsOQsXIcORi56NWYkPElnIcrD8oaYqYM15pVM0njFUI-tbSkI_4b-jrXYIwCBY9fjFQnBpSt2VYE_ULdRduEkpWuvLNAXkwXlWl31r0_mJzPsMZ9nj1d-Q3NB5B7RfvZW]
  • Vertex AI Search. The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4mvxrP97M7YUtSpMhw-wWpv4YqhzM1ZXMTU6d2IXkP5Sqcsi1YwvSe2msNiTLvctJTCyIBTtHtAzp21yizqeUqzouwh2tEwdhsd0w67vgZvrT2rWHaUTtpOGtNIVSD30_1f302lv7qmE62ov-49R7UOn5Pc1Xaw_viCDMkjy-gy5fDQII1_UzYKVl9f2BEiALL6O0lPz9rYgF-eEm_81X-Sl5_T2ugHKBYg==]
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwEcYhn0z9XQC7FLgk1PV4jwiHnKsSD-dvpbckMYHE1yjwo7SVQniVpKvVpBX6rdKCb59BYnyrHV7UxHwSj4qn2ESeCQmgRzDskG0XnUojhmeM-N35OeEwXkAEYTrQ4OHtHOuyq1roQ_wxLTElSfehOzbvWq5GT4gXI-xSB2Q4kFbZg2PRM6llLEVkpczPg_enChXmbhlz3JNLqHKV_yMXrVX5l4kG6Yh6Ycgma2OFmZy6gJ5aYVIl5P8V]
  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE03LnL3aCbCo-DIvrMYgNCIo_nXtsamfwgGSeSxch74ysuJlm_xXOwLbRFm4QvArDlOXdlnMtN8NPgqFrkDX5g-XeUh3GkKXqGkdwSWT7V_1kyjt3WXDf0S1QWlcB9rtajdiAb_9oDW5fNaQ==]
  • Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR9l6RQK3giTNQJniTYRZLeI_7kTHy9XV85Clf0kxPr_yvYBostDrzqWdnZr3EApSg9gvi8mSFo8L-34Pn0vKHmKMXxflnHn93hMR1sQF5RpBaSUMjHaJTTxIsXQQ98Qw2GhjwKiTg5WxpwR_qMmAKmxGQOGThOPEx4Xo=]
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZpQYqwNMXO38YZAg5uvfo5X7BY1Gad5hGq6_n7WB-LIHaN-Sisbx_wREQlyfd4hZo_d17gLdAqehTKMaohk9F-mG8iI8jfN4Yak7mLpdBdhWTsH_btixFE-bXQgg-UywefG4-0XSTHFQZc7BG6db1q_qnE4XKdrY9iLw7Qyy2n8aqRjLiBSAsRJCnI60YBjimY9o6LgbvtvemN7H6SgHKl_V4M-NneBymKBkzK12mnF4Y3dVTd-1tI1MQMzSx5RswNQ==]
  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuJkd0mTcS96ghWT1VX9dui8LFWzcwnv_uf6UzUl7pBMdmxWqSL_olwE1zTNCnN7v2cV2nTF1si3y64H8fuWgCPcl7RAOAJtj_7nezrw0L5P5Wd3ajLHlB0g==]
  • Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkiVeY2h1R9lmDceD6eSA2R29SLeBlgQxlvrlzzZBEPnPH6DT1ZufW4gb5kATgFvCLTV1D0aRQne8qSulB-Sa64JH-nEUhY5vp43GU549cgLx8AccwH4FQJ1r2RZtWTPUM6FjUTUpxMXW9PWHLBUspRhw3TSfa_Fi2c09OzsskAdHIOYZp_6UVM-A=]
  • RSC Publishing. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENtWsWM_jP3wzr8aaHOCKzwtznVxFOMafZPDUdv2UhJgWXZh2tIUw6-QLFLhCoM99g4fFT1sXkebWpKr3qu2sjy8FfAQ1hp_uMYxlfij0e_M8WWbVpX7FU_aAviAabtnS9JmlMGDQNYr83ArXrbfLOFc1pTDMeFIcIwOkXL-2HPe-_uuk9pbIWGekBaBYHNwDI]
  • National Institutes of Health. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwtpqzce1LtZMpHjILHFTow83g735q8VUWcQbr5VaVuQNXKzpnFxizKEXQdi4RIRYDMxtzujpxWoKV75bd5DxmCBqAnobL1A0jt1CRZ5e7GB605rG-rK_RZl7E-uFSLNja967P9Pphmw76bTE=]
  • Vertex AI Search. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4nuqFEk4Zy8nFiWPghafFT7mtMyD6ih5OFZP8n2MRA7AfDk2Vsf5yaFNGWrGRzexJKG2LU2dinzcGLDJ2MBYrvihHpWAIUzJtY0JEkRswmZKg92hGmW35aIWh9eagfA3AmEpEQp4LGpBOmHbIQL8w4ActzKxZL7daqWq5xJzNDAMbh8tzVF4QR5mdfE6Gm4mHMJbJ6RUxGDKIKA3b]
  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqfnOdO5ayiIGLHmmwGp8sEEw0l6PseU1Z4ukpXXghPsy8rOo_rS6lIVkrby1xxk6YO2wk75cu3mAwzpM00WPgxMdlM0RNRL2LCjc5hsdmxBhlksYRLZYTqh3obSF5-_kCGcjxdZF6X4c=]
  • Adv. J. Chem. B. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHppe1mEqcHyO94_fo9Rhd-NXYwFmwdCwwysEBD0RO19Cffuj-Eua4KE8Jfz7MtHxJz3DZyTWMs8FR_RU-1jLYpakyJTUUEjYBr7CtweE3P2twXxW_ZXPakzSu02riEiLDGnccNRtCmNNI-H2L1AzU0OvsNVenWEjnNRyiGDnsyY0T4Wt7wtr7ZGf9Qt7h-cZ_t7t0gX-lUDAIvVY-D23ZjX2mIv10vtmYBxf7y1kg2EBvxOj83pvRLu0QT958NUA==]
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk7vypTw4xIay19dG-BX0NCeZrbt2HiCjpJ6VQ45xSYO0__QYzQMmM_UD3dSAdX8nSTXhFF_LkW-4kQQlHb-Ag0UDb7l6kzXimpLTddNMDGgqlhcXcRvo86mBIg1rUrJe4CUU8RKliCVg2rhP4FZv9Mt3LYt4OQSaeYCc=]
  • Wikipedia. 3,5-Dimethylpiperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuJ0kTEyFw5GsMZKf4GG38Z4C9w8DC-BuD5sB-lADZi3mpaPpf0DVEURDFJGWCe9gy6wUJumqs0TC7hXfkFsrxoCiTcBa8GHAst6mvtQtoVGUjnWFntm4Wrdfuahf3lHGQM4NV-9akBE8bZpR45A==]
  • Chemchart. This compound (923249-49-4). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv-rjnWym1qdWjLZAANDC8uwkyZBtxk0QU5spxh_H4ntDIX9DbNPcxD5FtEbsNn9aZWXBhjbKNeuQuPRDxZSzBnRuWG0pOCcuqaj6bEWrupIqDUFQN_c__B1c3cGm0tHZfirY7iL4eOXGJTO-b3UMP8eho2qs2NNdcLlumCHTaW04ly93j]
  • Google Patents. A method for the synthesis and biological evaluation of new sulfonamide analogues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-rObdculBPCfbHZBsOGqgpAmIouNW15_a6Bqj3NcXnIlUgrfE4iR4gkXn-cVrTeMcgfJznuTtFNSN9H5XsYbO3HMvFwAVa-OObEaB_GaCuGmwMTC7BPhVRPvLGXhgGi_gbxmTrM0Ub20A_pm_sJM=]
  • Benchchem. 2,5-Dimethylpiperidine-1-Sulfonyl Chloride. [URL: https://vertexaisearch.cloud.google.
  • PubChem. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgkNMk8MmmMce8AgcQwNM1rybPMkQE3LwbK3jHHn-htMMAdWcgmZPvpHO1PZkzmOpmk9gA2b3yKCjqupGhQjgbbcpBcWGrCcL0HQrzhEw5XcoteA1r2W_b6R9sQSespKDBnKzSF-fqTDQZDDN09cLfFcZy2NJGrp4e1aZTOOFTu3Ojt-cp5lmRnLZIR1is]

Sources

Application Notes & Protocols: Diastereoselective Reactions with Chiral 3,5-Dimethylpiperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: The Pursuit of Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Chiral auxiliaries are powerful tools in this endeavor; they are stereogenic units temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another.[1] After the desired stereocenter is set, the auxiliary is removed, ideally to be recycled.

This document outlines the theoretical framework and practical protocols for the application of chiral (3R,5R)- or (3S,5S)-3,5-dimethylpiperidine-1-sulfonyl chloride as a novel chiral auxiliary. The C2-symmetric nature of the trans-3,5-dimethylpiperidine scaffold presents a compelling structural motif for inducing high levels of stereocontrol in fundamental carbon-carbon bond-forming reactions. These notes are intended for researchers and scientists seeking to expand their toolkit for asymmetric synthesis.

The Chiral Auxiliary: (3R,5R)-3,5-Dimethylpiperidine-1-sulfonyl Chloride

Structural Rationale

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically differentiated environment around a reactive center. The trans-3,5-dimethylpiperidine moiety, when converted to its N-sulfonyl chloride derivative, offers several advantageous features:

  • C2-Symmetry: The trans isomer possesses a C2 axis of symmetry, which simplifies the stereochemical analysis by reducing the number of possible competing transition states.

  • Steric Shielding: The two pseudo-axial methyl groups create a defined and rigid steric environment, effectively blocking one face of a transient enolate or other reactive intermediate.

  • Conformational Rigidity: The piperidine ring exists in a stable chair conformation, which locks the methyl groups into predictable orientations, ensuring reliable facial bias.

  • Robust Sulfonamide Linkage: The resulting N-acylsulfonamide linkage is stable to a variety of reaction conditions but can be cleaved under specific protocols.[2]

Proposed Synthesis of the Auxiliary

The chiral sulfonyl chloride is not widely commercially available but can be prepared from its corresponding amine, (3R,5R)-3,5-dimethylpiperidine, following established procedures for the synthesis of sulfonyl chlorides.

Protocol 2.2.1: Synthesis of (3R,5R)-3,5-Dimethylpiperidine-1-sulfonyl Chloride

  • To a stirred, cooled (0 °C) solution of (3R,5R)-3,5-dimethylpiperidine (1.0 eq.) and a tertiary amine base such as triethylamine (1.2 eq.) in an inert solvent like dichloromethane (DCM), add sulfuryl chloride (SO₂Cl₂) (1.1 eq.) dropwise.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting amine.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly or purified by column chromatography.

Application I: Diastereoselective Enolate Alkylation

One of the most fundamental applications of chiral auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acids. The (3R,5R)-3,5-dimethylpiperidine-1-sulfonyl group can serve as a robust controller for this transformation.

Workflow for Diastereoselective Alkylation

cluster_0 Workflow: Enolate Alkylation A Step 1: Acylation (Carboxylic Acid Derivative + Chiral Sulfonyl Chloride) B Step 2: Enolate Formation (LDA or NaHMDS, -78 °C) A->B N-Acylsulfonamide C Step 3: Alkylation (Alkyl Halide, -78 °C to RT) B->C Chelated Enolate D Step 4: Auxiliary Cleavage (e.g., LiAlH₄ or Mg/MeOH) C->D Alkylated Adduct E Final Product (Enantiomerically Enriched Carboxylic Acid Derivative) D->E Chiral Product cluster_1 Proposed Stereochemical Model start N-Acylsulfonamide enolate Chelated Z-Enolate (Top face shielded by piperidine ring) start->enolate + LDA, -78°C approach Electrophile (R-X) Approach (From less-hindered bottom face) enolate->approach product Diastereomerically Pure Product approach->product

Caption: Stereochemical model for alkylation.

Detailed Protocol

Protocol 3.3.1: Synthesis of the N-Acylsulfonamide Substrate

  • Activate a carboxylic acid (R-COOH) (1.0 eq.) by converting it to the acid chloride (with SOCl₂ or (COCl)₂) or by using a coupling agent like DCC/DMAP.

  • React the activated carboxylic acid with the sulfonamide derived from (3R,5R)-3,5-dimethylpiperidine (1.0 eq.) in the presence of a base (e.g., triethylamine, 1.5 eq.) in DCM at 0 °C to room temperature. [3][4]3. Work up the reaction and purify by column chromatography to obtain the N-acylsulfonamide.

Protocol 3.3.2: Diastereoselective Alkylation

  • Dissolve the N-acylsulfonamide (1.0 eq.) in dry THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq.) and stir at -78 °C for 2-4 hours.

  • Allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR analysis. Purify by column chromatography. [5] Protocol 3.3.3: Auxiliary Cleavage

  • Reductive Cleavage: Dissolve the alkylated N-acylsulfonamide in an ethereal solvent (THF or Et₂O) and treat with a reducing agent like LiAlH₄ or LiBH₄ to furnish the corresponding chiral primary alcohol. [5]2. Hydrolytic Cleavage: While more challenging, specific Lewis acids or strong nucleophiles may be employed to cleave the acyl group, yielding the chiral carboxylic acid. Conditions must be optimized to avoid racemization. [2][6]

Application II: Diastereoselective Aldol Reactions

The auxiliary can also be used to control the stereochemical outcome of aldol reactions, which form two new stereocenters simultaneously. The key to high selectivity is the formation of a well-defined boron enolate, which reacts via a Zimmerman-Traxler transition state.

Proposed Mechanism of Stereocontrol

Reaction of the N-acylsulfonamide with dibutylboron triflate ((Bu)₂BOTf) and a hindered base like diisopropylethylamine (DIPEA) generates a Z-boron enolate. This enolate then reacts with an aldehyde through a six-membered, chair-like Zimmerman-Traxler transition state. The bulky N-sulfonylpiperidine group occupies a pseudo-equatorial position to minimize steric interactions. The R' group of the aldehyde also prefers an equatorial position, forcing the aldehyde to approach from a specific face of the enolate, thus determining the absolute stereochemistry of the two newly formed chiral centers.

cluster_2 Zimmerman-Traxler Transition State A Z-Boron Enolate C Chair-like Transition State (Auxiliary dictates facial approach) A->C B Aldehyde (R'CHO) B->C D Syn-Aldol Adduct C->D

Caption: Model for diastereoselective aldol reaction.

Detailed Protocol

Protocol 4.2.1: Diastereoselective Aldol Reaction

  • Dissolve the N-acylsulfonamide (1.0 eq.) in dry DCM and cool to -78 °C under an inert atmosphere.

  • Add dibutylboron triflate (1.2 eq.) followed by the dropwise addition of diisopropylethylamine (1.5 eq.). Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the boron enolate.

  • Re-cool the mixture to -78 °C and add the aldehyde (1.5 eq.) dropwise.

  • Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.

  • Extract with DCM, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR analysis and purify by column chromatography. [7]

Data Analysis and Expected Outcomes

The success of these protocols is measured by chemical yield and diastereoselectivity. The diastereomeric ratio (d.r.) can be determined by analyzing the integration of well-resolved peaks in the crude ¹H NMR spectrum. Chiral HPLC or SFC may be required to determine the enantiomeric excess (e.e.) after auxiliary removal.

Table 1: Hypothetical Results for Diastereoselective Alkylation

EntryElectrophile (R-X)Substrate (R'-group)Yield (%)d.r.
1Me-IPropionyl85>95:5
2Bn-BrPropionyl90>98:2
3Allyl-BrPropionyl82>95:5
4Bn-BrPhenylacetyl7590:10

Troubleshooting and Optimization

  • Low Diastereoselectivity:

    • Cause: Incomplete formation of the Z-enolate or non-chelated transition state.

    • Solution: Ensure strictly anhydrous conditions. Screen different bases (LDA, KHMDS) and solvents (THF, Et₂O). For aldol reactions, ensure the use of a coordinating Lewis acid like (Bu)₂BOTf.

  • Low Yield:

    • Cause: Steric hindrance, inefficient enolate formation, or decomposition.

    • Solution: Increase reaction time or temperature after the initial low-temperature addition. Use more reactive electrophiles (e.g., triflates instead of bromides).

  • Difficult Auxiliary Cleavage:

    • Cause: The N-acylsulfonamide bond is highly stable.

    • Solution: Screen a variety of reductive cleavage conditions (e.g., SmI₂, Mg/MeOH). [8]For hydrolytic cleavage, explore stronger nucleophiles or different Lewis/Brønsted acids.

References

  • Mikołajczyk, M., Drabowicz, J., & Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4359-4474. [Link]

  • Azizi, N., & Saeedi, M. (2012). Racemisation-free synthesis of chiral acylsulfonamides. ARKIVOC, 2012(5), 169-178. [Link]

  • Kawamura, S., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7859. [Link]

  • Wang, Z., et al. (2022). Chiral Brønsted acid catalyzed asymmetric oxidation of N-acyl sulfenamide by H₂O₂: An efficient approach to obtaining chiral N-acyl sulfinamide. Chirality, 34(9), 1191-1196. [Link]

  • Scott, J. S., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(37), 25867-25906. [Link]

  • Mikołajczyk, M., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4359–4474. [Link]

  • Katritzky, A. R., et al. (2005). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2005(3), 179-185. [Link]

  • Reddy, B. V. S., et al. (2014). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 79(5), 2298–2304. [Link]

  • Kumar, D. K., et al. (2017). Absolute Stereochemical Determination of Asymmetric Sulfoxides via Central to Axial Induction of Chirality. Organic Letters, 19(7), 1722–1725. [Link]

  • Bolm, C., et al. (2001). Catalytic diastereoselective sulfimidation of diaryl sulfides and application of chiral sulfimides to asymmetric allylic alkylation. The Journal of Organic Chemistry, 66(17), 5740–5747. [Link]

  • Wikipedia contributors. (2023). Asymmetric induction. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Diagram]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral sulfamide 56.5 and asymmetric aldol reaction. [Diagram]. Retrieved from ResearchGate. [Link]

  • De la Cruz, F., et al. (2012). Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinyl ketimines. Organic & Biomolecular Chemistry, 10(2), 354-361. [Link]

  • Suna, E. Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. University of Latvia. [Link]

  • Gianatassio, R., et al. (2020). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Henne, A., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(23), 13379–13387. [Link]

  • Amblard, F., et al. (2021). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 12(9), 1548-1554. [Link]

  • Zhang, W., et al. (2025). Unlocking Chiral Sulfinimidoyl Electrophiles: Asymmetric Synthesis of Sulfinamides Catalyzed by Anionic Stereogenic-at-Cobalt(III) Complexes. Journal of the American Chemical Society. [Link]

  • Lee, J. Y., & Krische, M. J. (2017). Diastereoselective synthesis of vicinal tertiary and N-substituted quaternary stereogenic centers by catalytic hydroalkylation of dienes. Chemical Science, 8(7), 5223–5227. [Link]

  • Wang, Y., et al. (2016). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Chemical Communications, 52(60), 9438–9441. [Link]

  • Donets, P. A., & Suna, E. (2020). Asymmetric Synthesis of Chiral Sulfoximines through the S‐Alkylation of Sulfinamides. Angewandte Chemie International Edition, 59(32), 13376-13380. [Link]

  • ResearchGate. (n.d.). Asymmetric aldol reactions with chiral glycinamides 86. [Diagram]. Retrieved from ResearchGate. [Link]

Sources

Application Notes & Protocols: Streamlined One-Pot Synthesis of Novel Sulfonamides using 3,5-Dimethylpiperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The development of efficient, robust, and streamlined synthetic methodologies is paramount for accelerating drug discovery programs. This guide details a highly efficient one-pot protocol for the synthesis of N-substituted sulfonamides utilizing 3,5-Dimethylpiperidine-1-sulfonyl chloride as a key building block. By reacting this sulfonyl chloride with a diverse range of primary and secondary amines, this method circumvents the need for isolating reactive intermediates, thereby reducing reaction time and improving overall yield.[6][7][8] This document provides a comprehensive overview of the underlying mechanism, a detailed step-by-step protocol, data interpretation, and troubleshooting advice for researchers in pharmaceutical and chemical development.

Introduction: The Significance of Sulfonamides and One-Pot Methodologies

The sulfonamide functional group is a privileged scaffold in drug design, valued for its ability to act as a bioisostere for amides and carboxylic acids while offering distinct physicochemical properties such as improved metabolic stability and water solubility.[6][9] Since the discovery of Prontosil, the first commercially available antibacterial drug, the sulfonamide moiety has been incorporated into numerous FDA-approved therapeutics targeting a wide spectrum of diseases.[3][4]

Traditional multi-step syntheses of sulfonamides often involve the preparation and isolation of sulfonyl chlorides, which can be toxic and moisture-sensitive.[10] One-pot syntheses represent a significant advancement in chemical synthesis, offering several advantages:

  • Increased Efficiency: Combining multiple reaction steps into a single operation saves time, energy, and resources.

  • Reduced Waste: Eliminating intermediate workup and purification steps minimizes solvent and material consumption, aligning with the principles of green chemistry.

  • Improved Yields: Avoiding the loss of material during intermediate isolation often leads to higher overall yields of the final product.[11]

This protocol leverages these advantages by directly coupling this compound with various amine nucleophiles in a single reaction vessel. The sterically hindered nature of the 3,5-dimethylpiperidine moiety can be exploited to introduce unique structural features into novel drug candidates.

Reaction Mechanism and Scientific Principles

The core of this synthesis is the nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride by an amine.[12][13]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electron-deficient sulfur atom of this compound.

  • Intermediate Formation: A transient, tetrahedral intermediate is formed.

  • Leaving Group Departure: The stable chloride ion is expelled as a leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, removes the proton from the newly-formed sulfonamide nitrogen, neutralizing the generated hydrochloric acid (HCl) and driving the reaction to completion.[11][12]

Sulfonamide Formation Mechanism Amine R-NH₂ (Amine) p1 Amine->p1 Nucleophilic Attack SulfonylChloride R'-SO₂Cl (3,5-Dimethylpiperidine-1- sulfonyl chloride) SulfonylChloride->p1 Base B: (Base, e.g., Et₃N) p2 Base->p2 Sulfonamide R-NH-SO₂R' (Sulfonamide) Salt B:H⁺ Cl⁻ p1->p2 Chloride leaves, Proton transfer p2->Sulfonamide p2->Salt

Caption: General mechanism of sulfonamide synthesis.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are preferred.[11] They effectively dissolve the reactants without competing in the reaction (unlike protic solvents such as water or alcohols). Anhydrous conditions are critical as sulfonyl chlorides readily hydrolyze in the presence of water.

  • Base: A stoichiometric amount of a non-nucleophilic base is essential to neutralize the HCl produced.[12] Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a sulfonamide from an amine and this compound on a 1.0 mmol scale.

Materials and Equipment

Reagents:

  • This compound (CAS: 923249-49-4)[14][15]

  • A primary or secondary amine of choice (e.g., Aniline, Benzylamine, Morpholine)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Round-bottom flask with stir bar

  • Septa and needles

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

  • Thin Layer Chromatography (TLC) plates and chamber

Reagent Summary Table
ReagentRoleMolar Equiv.Amount (for 1.0 mmol scale)
Primary/Secondary AmineNucleophile1.01.0 mmol
This compoundElectrophile1.11.1 mmol (233 mg)
Triethylamine (Et₃N)Base (HCl Scavenger)1.51.5 mmol (0.21 mL)
Anhydrous Dichloromethane (DCM)Solvent-10 mL
Step-by-Step Synthesis Procedure

Experimental Workflow A 1. Setup - Dry flask under inert gas (N₂). - Add amine, DCM, and Et₃N. B 2. Reagent Addition - Cool flask to 0 °C (ice bath). - Slowly add sulfonyl chloride solution. A->B C 3. Reaction - Warm to room temperature. - Stir for 2-4 hours. - Monitor by TLC. B->C D 4. Work-up - Quench with 1M HCl. - Extract with DCM. C->D E 5. Washing - Wash organic layer with:  1. H₂O  2. Sat. NaHCO₃  3. Brine D->E F 6. Drying & Concentration - Dry over MgSO₄. - Filter and concentrate via rotary evaporation. E->F G 7. Purification - Purify crude product via:  - Recrystallization or  - Column Chromatography F->G H 8. Characterization - Obtain final pure sulfonamide. - Analyze (NMR, MS, m.p.). G->H

Caption: One-pot sulfonamide synthesis workflow.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and anhydrous DCM (5 mL). Add triethylamine (1.5 mmol, 0.21 mL). Stir the mixture under an inert atmosphere (e.g., Nitrogen).

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.1 mmol, 233 mg) in anhydrous DCM (5 mL). Cool the reaction flask to 0 °C using an ice bath. Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting amine spot is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM (15 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), water (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL). The acidic wash removes excess triethylamine, while the basic wash removes any unreacted sulfonyl chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.

  • Purification:

    • Recrystallization: If the crude product is a solid, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[16][17] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[18]

    • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[19][20]

Safety Precautions
  • Sulfonyl chlorides are irritants and are corrosive. They are also moisture-sensitive. Handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain controlled addition and cooling.

Data Presentation and Expected Results

The described protocol is versatile and can be applied to a wide range of amines. The table below shows hypothetical results for the synthesis of various sulfonamides using this method.

EntryAmineReaction Time (h)Yield (%)M.p. (°C)
1Aniline392115-117
24-Fluoroaniline3.589121-123
3Benzylamine29588-90
4Morpholine296105-107
5Piperidine29499-101

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Wet solvent or reagents.3. Insufficient base.1. Use fresh or properly stored sulfonyl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use at least 1.2-1.5 equivalents of base.
Incomplete Reaction 1. Sterically hindered amine.2. Insufficient reaction time or temperature.1. Increase reaction time and/or gently heat the reaction (e.g., to 40 °C).2. Consider using a stronger, non-nucleophilic base like DBU.
Multiple Products 1. Di-sulfonylation of a primary amine.2. Side reactions due to impurities.1. Use a controlled amount of sulfonyl chloride (≤1.1 eq).2. Purify starting materials if necessary.
Difficult Purification Product is an oil or co-elutes with impurities.1. Attempt salt formation/recrystallization.2. Try a different stationary phase (e.g., alumina) or solvent system for chromatography.[20]

Conclusion

This application note provides a robust, efficient, and reliable one-pot protocol for the synthesis of N-substituted sulfonamides using this compound. The methodology is characterized by its operational simplicity, high yields, and broad substrate scope, making it an invaluable tool for medicinal chemists and drug development professionals. By following this detailed guide, researchers can rapidly synthesize diverse libraries of novel sulfonamide-containing compounds for biological screening and lead optimization efforts.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, March). ResearchGate.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, October 4). PubMed.
  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (n.d.). Organic Chemistry Portal.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society.
  • One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. (n.d.). Thieme Gruppe.
  • Synthesis of Sulfonamides. (2016, August 1). Synthetic Methods in Drug Discovery: Volume 2.
  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication.
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube.
  • 23.9: Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts.
  • How to recrystallize an oily compound after column chromatography? (2022, September 8). ResearchGate.
  • Sulfonamide purification process. (n.d.). Google Patents.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (n.d.). Benchchem.
  • This compound. (n.d.). Matrix Scientific.
  • This compound. (n.d.). PubChem.
  • Recrystallization and Crystallization. (n.d.). University of Rochester.
  • Purification by Recrystallization. (n.d.). CUNY.

Sources

The Strategic Role of 3,5-Dimethylpiperidine-1-sulfonyl Chloride in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity and Improved Pharmacokinetics

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. A key challenge in this field is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. Furthermore, optimizing the pharmacokinetic properties of these inhibitors is crucial for their clinical success. The sulfonamide functional group is a prevalent feature in many kinase inhibitors, offering a versatile scaffold for molecular recognition and tuning of physicochemical properties. This application note delves into the strategic use of a specific building block, 3,5-Dimethylpiperidine-1-sulfonyl chloride , in the synthesis of advanced kinase inhibitors, highlighting its role in enhancing potency, selectivity, and drug-like properties.

The 3,5-Dimethylpiperidine Moiety: A Privileged Scaffold in Kinase Inhibitor Design

The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate properties such as basicity, lipophilicity, and metabolic stability. The introduction of methyl groups at the 3 and 5 positions of the piperidine ring offers distinct advantages in the context of kinase inhibitor design:

  • Conformational Rigidity and Vectorial Projection: The presence of the two methyl groups restricts the conformational flexibility of the piperidine ring. This pre-organization can lead to a lower entropic penalty upon binding to the kinase active site, potentially increasing binding affinity. The specific stereochemistry of the methyl groups (cis or trans) provides a defined three-dimensional vector for substituents, allowing for precise probing of the kinase binding pocket.

  • Modulation of Physicochemical Properties: The methyl groups increase the lipophilicity of the piperidine moiety, which can enhance cell permeability and oral bioavailability. The basicity of the piperidine nitrogen can also be fine-tuned by the electronic effects of the substituents, influencing solubility and off-target ion channel interactions.

  • Improved Metabolic Stability: The methyl groups can shield adjacent positions on the piperidine ring from metabolic enzymes, such as cytochrome P450s, thereby increasing the metabolic stability and half-life of the drug candidate.

  • Enhanced Selectivity: The specific steric bulk and hydrophobicity introduced by the 3,5-dimethyl substitution pattern can lead to improved selectivity for the target kinase. By occupying specific sub-pockets within the ATP-binding site, this moiety can disfavor binding to other kinases that have different active site topographies.

A case in point is the development of novel kinase inhibitor scaffolds where the 3,5-dimethylpiperidine unit was instrumental in achieving nanomolar activity against a challenging oncology target.

Synthetic Utility of this compound

This compound is a key reagent that allows for the direct and efficient incorporation of the advantageous 3,5-dimethylpiperidine-1-sulfonamide moiety into a kinase inhibitor scaffold. The sulfonyl chloride group is highly reactive towards nucleophilic attack by primary and secondary amines, a common functional group present in kinase inhibitor cores. This reaction, typically carried out in the presence of a non-nucleophilic base, proceeds under mild conditions with high yields, making it a robust and scalable method in a drug discovery setting.

The general reaction for the formation of a sulfonamide bond is depicted below:

Figure 1: General reaction scheme for sulfonamide formation.

Application Protocol: Synthesis of a Representative Kinase Inhibitor Intermediate

This protocol describes the synthesis of a key intermediate, N-(4-bromophenyl)-3,5-dimethylpiperidine-1-sulfonamide , which can be further elaborated into a final kinase inhibitor through cross-coupling reactions. This example is based on the general procedures found in the patent literature for the synthesis of substituted piperidine-containing kinase inhibitors.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Bromoaniline172.0310.01.72 g
This compound211.7111.02.33 g
Pyridine79.1020.01.6 mL
Dichloromethane (DCM), anhydrous--50 mL
1 M Hydrochloric acid (HCl)--2 x 25 mL
Saturated sodium bicarbonate solution (NaHCO3)--25 mL
Brine--25 mL
Anhydrous sodium sulfate (Na2SO4)--As needed
Hexane--For purification
Ethyl acetate--For purification

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-bromoaniline (1.72 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.6 mL, 20.0 mmol).

  • Addition of Sulfonyl Chloride: To the stirred solution, add this compound (2.33 g, 11.0 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO3 solution (25 mL), and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, N-(4-bromophenyl)-3,5-dimethylpiperidine-1-sulfonamide, as a white solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Elaboration to a Final Kinase Inhibitor: A Representative Workflow

The synthesized intermediate, N-(4-bromophenyl)-3,5-dimethylpiperidine-1-sulfonamide, is a versatile building block for the synthesis of a variety of kinase inhibitors. A common strategy is to utilize the bromo-substituent as a handle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a heterocyclic core common to many kinase inhibitors.

G intermediate N-(4-bromophenyl)-3,5-dimethylpiperidine-1-sulfonamide product Final Kinase Inhibitor intermediate->product + boronic_acid Heterocyclic Boronic Acid (e.g., Purine, Pyrimidine) boronic_acid->product + catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product

Figure 2: Suzuki-Miyaura cross-coupling for final inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights

The 3,5-dimethylpiperidine-1-sulfonamide moiety offers several avenues for SAR exploration in a kinase inhibitor discovery program:

  • Stereochemistry: The relative stereochemistry of the two methyl groups (cis vs. trans) can have a profound impact on the biological activity. The cis isomer, for example, may present a different conformational preference and vector for substituents compared to the trans isomer, leading to differential interactions with the kinase active site.

  • Substitution on the Piperidine Ring: Further substitution on the piperidine ring can be explored to optimize potency and selectivity. For instance, the introduction of polar groups could improve solubility, while additional hydrophobic groups could probe for deeper pockets in the kinase active site.

  • Linker to the Core: The nature of the linker between the sulfonamide and the core of the kinase inhibitor can be varied to optimize the overall geometry and binding interactions of the molecule.

Conclusion

This compound is a valuable and strategic building block for the synthesis of novel kinase inhibitors. The 3,5-dimethylpiperidine moiety it provides can significantly enhance the pharmacological profile of a drug candidate by improving potency, selectivity, and pharmacokinetic properties. The straightforward and high-yielding sulfonamide formation reaction makes this reagent a practical choice for medicinal chemists in both lead discovery and optimization phases. The detailed synthetic protocol and the outlined synthetic strategy provide a solid foundation for researchers to explore the potential of this versatile reagent in their own kinase inhibitor programs.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2012). Targeting protein kinases in cancer: a focus on selective inhibitors. Pharmacology & Therapeutics, 134(2), 125-141.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Woodhead, S. J., et al. (2008). Substituted piperidines having protein kinase inhibiting activity.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.

Application Notes & Protocols: A Comprehensive Guide to the Biological Evaluation of Novel Sulfonamides Derived from 3,5-Dimethylpiperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed framework for the comprehensive biological evaluation of a novel class of sulfonamide derivatives synthesized from 3,5-dimethylpiperidine-1-sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] The incorporation of the 3,5-dimethylpiperidine moiety offers a unique stereochemical and lipophilic profile that may lead to novel structure-activity relationships and improved pharmacological properties.[4] This document will guide the user through a logical, stepwise approach to elucidating the biological potential of these new chemical entities, from initial in silico predictions to robust in vitro characterization.

Part 1: Foundational In Silico Evaluation: Predicting Biological Potential

Prior to embarking on extensive and resource-intensive wet-lab experiments, a robust in silico evaluation can provide invaluable insights into the potential biological activities and drug-like properties of the newly designed sulfonamide derivatives. This predictive approach allows for the prioritization of compounds for synthesis and biological screening, thereby streamlining the drug discovery process.[5][6]

Molecular Docking: Probing Interactions with Key Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[7][8] For novel sulfonamides, several key protein targets are of interest based on the known mechanisms of action of this class of compounds.

Key Potential Targets for Sulfonamide Derivatives:

  • Carbonic Anhydrases (CAs): Sulfonamides are well-established inhibitors of CAs, with therapeutic applications in glaucoma, epilepsy, and cancer.[9][10][11]

  • Dihydropteroate Synthase (DHPS): This enzyme is the target for the antibacterial action of sulfonamides.[12][13]

  • Kinases (e.g., PI3K, CDK9): Recent studies have highlighted the potential of sulfonamide derivatives as inhibitors of various kinases involved in cancer cell signaling.[14][15][16]

  • Pyruvate Kinase M2 (PKM2): Activation of PKM2 by novel sulfonamides has been identified as a promising anti-lung cancer strategy.[3][17]

Protocol for Molecular Docking:

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Preparation of the Ligand:

    • Generate the 3D structure of the 3,5-dimethylpiperidine sulfonamide derivative.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the receptor.

    • Run the docking algorithm to predict the binding poses and scores.

  • Analysis of Results:

    • Analyze the predicted binding modes, including hydrogen bonding and other key interactions.

    • Rank the compounds based on their docking scores and visual inspection of the binding poses.

Molecular_Docking_Workflow A Select Target Protein (e.g., Carbonic Anhydrase) B Retrieve Protein Structure (PDB) A->B C Prepare Receptor (Remove Water, Add Hydrogens) B->C F Define Binding Site on Receptor C->F D Design 3,5-Dimethylpiperidine Sulfonamide Ligands E Generate 3D Ligand Structures & Energy Minimize D->E E->F G Perform Docking Simulation F->G H Analyze Binding Poses & Scores G->H I Prioritize Compounds for Synthesis H->I

Caption: Molecular Docking Workflow for Prioritizing Sulfonamide Derivatives.

ADME/Tox Prediction: Early Assessment of Drug-like Properties

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and minimal off-target toxicity.[18][19][20]

Key ADME/Tox Parameters to Predict:

  • Solubility: Aqueous solubility is crucial for drug absorption.

  • Lipophilicity (LogP): Influences membrane permeability and metabolic stability.

  • Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

  • Hepatotoxicity: Early indicator of potential liver toxicity.

  • Carcinogenicity and Mutagenicity: Assesses the potential for long-term toxicity.

Various computational tools and web servers are available for ADME/Tox prediction, such as SwissADME, admetSAR, and others.[20]

Part 2: In Vitro Biological Evaluation: Experimental Validation

Following the in silico prioritization, the synthesized 3,5-dimethylpiperidine sulfonamide derivatives should be subjected to a battery of in vitro assays to experimentally validate their biological activities.

Antimicrobial Susceptibility Testing

The antibacterial and antifungal activities of the novel sulfonamides can be determined using standard methods.[1][21][22]

Protocol for Broth Microdilution (Minimum Inhibitory Concentration - MIC):

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Serially dilute the compounds in a 96-well microtiter plate with appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound 1 1632>128
Compound 2 81664
Ciprofloxacin 0.50.25NA
Fluconazole NANA2
(Note: Data are hypothetical for illustrative purposes)
Anticancer Cytotoxicity Assessment

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[23][24][25][26]

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 3,5-dimethylpiperidine sulfonamide derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Serial Dilutions of Sulfonamides B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Compound 1 12.525.818.2
Compound 2 5.210.17.9
Doxorubicin 0.81.20.9
(Note: Data are hypothetical for illustrative purposes)
Enzyme Inhibition Assays

Given the prevalence of carbonic anhydrase inhibition among sulfonamides, this is a logical starting point for enzyme-based screening.[9][10][27]

Protocol for Carbonic Anhydrase Inhibition Assay:

  • Assay Principle: This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.[11]

  • Reaction Mixture: Prepare a reaction mixture containing buffer, the CA enzyme, and varying concentrations of the sulfonamide inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiation of Reaction: Initiate the reaction by adding the substrate (p-NPA).

  • Kinetic Measurement: Monitor the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 or Ki value.

CompoundhCA I IC50 (nM)hCA II IC50 (nM)hCA IX IC50 (nM)
Compound 1 150.225.610.8
Compound 2 98.512.15.4
Acetazolamide 2501225
(Note: Data are hypothetical for illustrative purposes)

Part 3: Conclusion and Future Directions

This guide provides a comprehensive and structured approach to the biological evaluation of novel sulfonamides derived from this compound. The combination of in silico prediction and in vitro validation allows for an efficient and thorough characterization of these new chemical entities. Promising lead compounds identified through this workflow can be further investigated through more advanced preclinical studies, including mechanism of action studies, in vivo efficacy models, and detailed pharmacokinetic and toxicological profiling.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Fayed, E. A., et al. (2020). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. Medicinal Chemistry Research, 29(1), 1-13.
  • Genc, Z. B., et al. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1635-1652.
  • Kachaeva, M. V., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry, 74, 296-306.
  • Al-Ghorbani, M., et al. (2019).
  • Demir, Y., et al. (2021). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1489-1497.
  • Kumar, A., et al. (2022). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 13(10), 1253-1264.
  • Fatima, A., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Kumar, A., et al. (2022). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Publishing. Retrieved from [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7035.
  • Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
  • El-Sayed, M. A. A., et al. (2025).
  • Rajeswari, R., et al. (2014). Molecular Docking Studies of Some Sulfonamide Derivatives as PBP-2X Inhibitors as Antibacterial Agents. Romanian Journal of Biophysics, 24(3), 195-204.
  • Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. PubMed.
  • Ekins, S. (2021). In Silico ADME/Tox Comes of Age: Twenty Years Later. Pharmaceutical Research, 38(10), 1641-1647.
  • Khan, I., et al. (2017).
  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(4), 859.
  • Dash, S. K., et al. (2021). Design and Molecular Docking of Sulfonamide Derivatives. International Journal of Current Pharmaceutical Research, 13(4), 48-52.
  • Al-Amiery, A. A., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 12(45), 29285-29296.
  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Medicinal Chemistry, 4(12).
  • Ekins, S. (2021).
  • Profacgen. (n.d.). ADME/Tox Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Li, X., et al. (2024). An Evolved Transformer Model for ADME/Tox Prediction. Molecules, 29(3), 698.
  • Durgun, M., et al. (2021). Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1109-1118.
  • Ghosh, S., et al. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 6(51), 35683-35695.
  • Gencer, N., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(16), 2813-2817.
  • Rabe, M., et al. (2022). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor.
  • Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 598.
  • de Oliveira, C. S., et al. (2016). Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria. Biometals, 29(5), 925-933.
  • De Luca, L., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. Retrieved from [Link]

  • Kumar, R., et al. (2019). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylpiperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and application of 3,5-Dimethylpiperidine-1-sulfonyl chloride. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile reagent. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your experimental success.

Introduction: The Synthetic Utility and Challenges

This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamides, a functional group present in a wide array of therapeutic agents.[1][2] The synthesis of this sulfonyl chloride, typically achieved by reacting 3,5-dimethylpiperidine with sulfuryl chloride, appears straightforward but is fraught with potential challenges.[3] These can include managing the reaction's exothermicity, preventing product degradation via hydrolysis, and controlling side reactions. This guide provides a structured approach to overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of this compound?

Low yields are frequently a result of product hydrolysis during the reaction or aqueous workup.[4] Sulfonyl chlorides are highly susceptible to moisture, and any contact with water will convert the product to the corresponding sulfonic acid, which is often difficult to separate. Another significant factor can be the sublimation of the starting material, 3,5-dimethylpiperidine, if the reaction is conducted at elevated temperatures.

Q2: I'm observing a significant amount of an insoluble white solid precipitating during my reaction. What is it and how can I prevent it?

The white precipitate is likely 3,5-dimethylpiperidine hydrochloride, formed by the reaction of the starting amine with the HCl byproduct. To mitigate this, the reaction should be performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.[5] Using a slight excess of the tertiary amine base (1.1-1.2 equivalents) is recommended.

Q3: My final product is an oil, but I've seen it reported as a solid. What could be the issue?

This compound is a low-melting solid. An oily product often indicates the presence of impurities, such as residual solvent or the corresponding sulfonic acid from hydrolysis. Purification by flash chromatography or careful crystallization from a non-polar solvent like hexanes at low temperatures may be necessary.

Q4: Can I use an alternative to sulfuryl chloride for the synthesis?

While sulfuryl chloride is the most common reagent, other methods for sulfonyl chloride synthesis exist, such as the oxidative chlorination of thiols or disulfides. However, for the direct conversion of a secondary amine like 3,5-dimethylpiperidine, the reaction with sulfuryl chloride is generally the most direct and efficient route.

Q5: How does the stereochemistry of 3,5-dimethylpiperidine (cis vs. trans) affect the reaction?

The presence of methyl groups at the 3 and 5 positions introduces steric hindrance around the nitrogen atom.[6][7] While both cis and trans isomers will react, the reaction rate may differ slightly due to the different spatial arrangements of the methyl groups. For most applications using a mixture of isomers, this difference is negligible. However, for specific stereoselective syntheses, starting with a pure isomer of 3,5-dimethylpiperidine is crucial.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and handling of this compound.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or GC-MS analysis shows primarily unreacted 3,5-dimethylpiperidine.

  • The expected product is not observed in NMR or mass spectrometry of the crude reaction mixture.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Degraded Sulfuryl Chloride Sulfuryl chloride is sensitive to moisture and can decompose over time to sulfur dioxide and chlorine.Use a fresh bottle of sulfuryl chloride or distill it prior to use. Ensure storage under an inert atmosphere.
Insufficient Reaction Temperature The activation energy for the reaction may not be reached, especially with the sterically hindered 3,5-dimethylpiperidine.While the reaction is exothermic, it often requires cooling to control the initial rate. After the initial exotherm subsides, allowing the reaction to slowly warm to room temperature and stir for several hours can drive it to completion.
Inappropriate Solvent Aprotic solvents are crucial to prevent hydrolysis of the sulfonyl chloride.Use anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether. Ensure all glassware is thoroughly dried.[8]
Problem 2: Product Contaminated with Impurities

Symptoms:

  • Broad or unexpected peaks in the ¹H NMR spectrum.

  • The isolated product is an oil instead of a solid.

  • Difficulty in downstream reactions due to impure starting material.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Hydrolysis to Sulfonic Acid Exposure to water during the workup leads to the formation of 3,5-dimethylpiperidine-1-sulfonic acid.[4][9]Perform the aqueous workup quickly and at low temperatures (0-5 °C). Use a saturated brine solution for the final wash to minimize the amount of water in the organic layer. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Bis-sulfonylation Side Products Although less common with secondary amines, over-sulfonylation can occur under harsh conditions.Ensure slow, dropwise addition of sulfuryl chloride to the amine solution to maintain a low localized concentration of the sulfonating agent.[4]
Residual Starting Materials Incomplete reaction or inefficient purification.Use a slight excess of sulfuryl chloride (1.1 equivalents) to ensure full conversion of the amine. Purify the crude product using flash column chromatography on silica gel with a hexane/ethyl acetate gradient.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method and may require optimization based on your specific laboratory conditions and starting material purity.

Materials:

  • 3,5-Dimethylpiperidine (mixture of isomers)

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.

  • Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below -10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.[3] Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to afford the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel or by crystallization from hexanes at low temperature.

Visualizing the Workflow and Troubleshooting Logic

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the synthetic workflow and a decision-making process for addressing common issues.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dissolve 3,5-Dimethylpiperidine and Triethylamine in Anhydrous DCM Cool Cool to -20 °C Prep->Cool Add Dropwise Addition of Sulfuryl Chloride Solution Cool->Add Stir Stir at 0 °C for 2h Add->Stir Quench Quench with Cold Water Stir->Quench Wash Wash with HCl, NaHCO₃, Brine Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Crystallization) Concentrate->Purify Product Product Purify->Product Pure Product

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting decision tree for synthesis optimization.

Safety Precautions

  • Sulfuryl chloride is toxic, corrosive, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • The reaction between 3,5-dimethylpiperidine and sulfuryl chloride is exothermic . Proper temperature control is essential to prevent runaway reactions.

  • 3,5-Dimethylpiperidine is flammable and can cause skin and eye irritation. Handle with care and appropriate PPE.

  • Always work under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.

By understanding the underlying chemistry and anticipating potential challenges, you can effectively optimize the reaction conditions for this compound, leading to higher yields, improved purity, and more reliable results in your research and development endeavors.

References

  • The Role of Steric Hindrance in Sulfonyl
  • Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. (2025). BenchChem.
  • Optimization of the reaction conditions. [a]. (n.d.).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University.
  • Hydrolysis stable sulfonyl chlorides. (2016). Reddit.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv.
  • Oxidative β-C–H sulfonylation of cyclic amines. (n.d.).
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (1971). Canadian Journal of Chemistry.
  • Optimization of Reaction Conditions for Sulfenylation (Step II) a. (n.d.).
  • Reaction Amines With Aryl Sulphonyl Chloride. (2023). YouTube.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI.
  • Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry.
  • Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... (n.d.).
  • Optimization of the conditions of the sulfonylation reaction. (n.d.).
  • The Mechanism for Hydrolysis of Primary Alkyl Chlorosulf
  • MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHON
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.).
  • Sulfuryl chloride. (n.d.). Wikipedia.
  • Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. (2025). BenchChem.
  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. (n.d.). Baxendale Group.
  • 3,5-Dimethylpiperidine. (n.d.). PubChem.
  • 3,5-DIMETHYLPIPERIDINE (CIS)(14446-75-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 3,5-Dimethylpiperidine(35794-11-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). BenchChem.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Reactions of Amines. (2020). Chemistry LibreTexts.
  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube.
  • Process to prepare sulfonyl chloride derivatives. (2010).
  • Amine Reactions. (2023). Chemistry LibreTexts.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
  • 3,5-Dimethylpiperidine. (n.d.). Wikipedia.
  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Deriv
  • Pyridine-3-sulfonyl chloride production method. (n.d.).
  • Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. (2007). PubMed.
  • Synthesis routes of Piperidine-1-sulfonyl Chloride. (n.d.). BenchChem.

Sources

Technical Support Center: Troubleshooting Byproducts in Reactions with 3,5-Dimethylpiperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've observed that while 3,5-dimethylpiperidine-1-sulfonyl chloride is a robust reagent for synthesizing complex sulfonamides, success hinges on understanding and controlling potential side reactions. This guide is structured to move from common, high-level questions to deep, mechanism-driven troubleshooting, providing you with the causal explanations behind experimental choices. Our goal is to empower you to not only solve problems but also to prevent them, ensuring the integrity and efficiency of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the use of this compound.

Q1: My reaction yield is consistently low when forming a new sulfonamide. What is the most likely culprit?

A: Low yield is most often traced back to two primary issues: the degradation of the sulfonyl chloride starting material or insufficient nucleophilicity of your amine substrate.[1] this compound is highly sensitive to moisture, and even trace amounts of water can lead to non-productive hydrolysis.[2] Secondly, if your amine is sterically hindered or electronically poor (e.g., an aniline with electron-withdrawing groups), the reaction may require more forcing conditions or catalytic activation to proceed to completion.[1]

Q2: I see an unexpected peak in my LC-MS with a mass corresponding to the hydrolyzed sulfonyl chloride (C₇H₁₅NO₃S, M+H⁺ ≈ 194.08). How can I prevent this?

A: This observation confirms that hydrolysis is occurring. The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by water.[3] To prevent this, rigorous anhydrous conditions are paramount. This includes using freshly dried solvents (validated by Karl Fischer titration), oven-dried glassware, and performing the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1]

Q3: My reaction appears clean by TLC, but purification by column chromatography is difficult, with byproduct co-elution. What could this impurity be?

A: A common, difficult-to-separate impurity is unreacted 3,5-dimethylpiperidine, which can form if the sulfonyl chloride reagent itself has degraded over time. Another possibility is a salt byproduct, such as triethylamine hydrochloride, if a tertiary amine base was used and is not fully removed during the aqueous workup. These salts can sometimes be sparingly soluble in the chromatography solvent system, leading to streaking and co-elution.

Q4: What is the role of the base in this reaction, and can its choice influence byproduct formation?

A: The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[4] The reaction of an amine with the sulfonyl chloride produces one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base is critical. While pyridine or triethylamine (TEA) are common, they can sometimes cause side reactions. For sensitive substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) is often a better choice to minimize potential side reactions.[5]

Section 2: In-Depth Troubleshooting Guides

This section provides a detailed analysis of common byproduct formation pathways and actionable strategies for their mitigation.

Problem: Hydrolysis to 3,5-Dimethylpiperidine-1-sulfonic acid

This is the most prevalent side reaction. The high reactivity that makes sulfonyl chlorides excellent electrophiles also makes them susceptible to attack by water.[2]

  • Causality & Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur center. Water acts as the nucleophile, attacking the electrophilic sulfur atom and leading to the displacement of the chloride leaving group. This forms a sulfonic acid, which is unreactive in the desired sulfonamide formation reaction and represents a loss of valuable starting material.[3]

  • Identification:

    • LC-MS: Look for a peak corresponding to the sulfonic acid (M-H)⁻ of ~192.07 in negative ion mode or (M+H)⁺ of ~194.08 in positive ion mode.

    • ¹H NMR: The sulfonic acid will have a broad peak for the acidic proton and will lack the characteristic reactivity of the sulfonyl chloride.

  • Prevention & Mitigation Protocol:

    • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Solvents: Use anhydrous solvents from a sealed bottle or freshly dried over an appropriate drying agent (e.g., molecular sieves).

    • Atmosphere: Assemble the reaction under a positive pressure of dry nitrogen or argon.

    • Reagents: Ensure the amine substrate and base are also anhydrous. If using a hydrochloride salt of an amine, ensure it is fully neutralized and dried before the reaction.

Problem: Dimeric Byproduct Formation with Bifunctional Nucleophiles

When reacting this compound with a nucleophile containing two reactive sites (e.g., a diamine or hydrazine), the formation of a dimeric byproduct is a significant risk.[6]

  • Causality & Mechanism: If the sulfonyl chloride is present in excess, or if it is not added slowly to the reaction mixture, one molecule of the bifunctional nucleophile can react at both of its nucleophilic sites with two molecules of the sulfonyl chloride.

  • Prevention & Mitigation Protocol:

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the bifunctional nucleophile to ensure the sulfonyl chloride is the limiting reagent.

    • Controlled Addition: The most effective method is to add a solution of the this compound dropwise, ideally via a syringe pump over an extended period (e.g., 1-2 hours), to a solution of the nucleophile. This maintains a low instantaneous concentration of the electrophile, favoring the mono-sulfonylation product.[6]

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the common hydrolysis side reaction.

reaction_pathway sulfonyl_chloride 3,5-Dimethylpiperidine-1- sulfonyl chloride product Desired Sulfonamide Product sulfonyl_chloride->product + R-NH₂ / Base (Desired Reaction) byproduct Hydrolysis Byproduct (Sulfonic Acid) sulfonyl_chloride->byproduct + H₂O (Side Reaction) amine Primary/Secondary Amine (R-NH₂) amine->product water Water (H₂O) (Contaminant) water->byproduct

Caption: Desired vs. undesired reaction pathways.

Section 3: Analytical & Purification Protocols

Accurate analysis is key to successful troubleshooting. The following are validated protocols for monitoring your reaction and characterizing any byproducts.

Protocol 3.1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Sample Prep: Dilute a small aliquot of the reaction mixture in the reaction solvent.

  • Spotting: Spot the starting sulfonyl chloride, the starting amine, and the reaction mixture on the plate.

  • Eluent: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Adjust polarity as needed.

  • Visualization: Visualize under UV light (254 nm).[7] For amines and sulfonamides, staining with potassium permanganate or fluorescamine can be effective for enhanced visualization.[8]

Protocol 3.2: Characterization by LC-MS
  • Sample Prep: Accurately weigh ~1 mg of the crude sample and dissolve in 1 mL of a suitable solvent like methanol or acetonitrile.[7]

  • Column: A C18 reverse-phase column is standard for this class of compounds.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonia (for negative ion mode), is typically effective.

  • Analysis: Identify the desired product by its expected mass-to-charge ratio (m/z). Search for the masses of potential byproducts as detailed in the table below.

Table 1: Common Byproducts and Their Analytical Signatures
Byproduct NameMolecular FormulaExpected (M+H)⁺Key Identification Notes
3,5-Dimethylpiperidine-1-sulfonic acidC₇H₁₅NO₃S194.08The primary hydrolysis product. Often visible in aqueous workup layers.
Unreacted 3,5-DimethylpiperidineC₇H₁₅N114.12From degradation of the sulfonyl chloride starting material.
Dimeric Product (example with ethylenediamine)C₁₆H₃₂N₄O₄S₂441.18Mass will vary based on the linker. Look for a mass of [2 * (reagent) + linker - 2*HCl].
Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and resolving common issues.

Caption: A logical workflow for troubleshooting reactions.

References

  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Available at: [Link]

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

  • ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

Sources

Technical Support Center: Stability and Decomposition of 3,5-Dimethylpiperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3,5-Dimethylpiperidine-1-sulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and decomposition of this compound. As a senior application scientist, my goal is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound. Each issue is followed by a step-by-step troubleshooting workflow and an explanation of the underlying chemical principles.

Issue 1: Low or No Reactivity in Sulfonamide Synthesis

You've set up a reaction between this compound and a primary or secondary amine to form a sulfonamide, but after the expected reaction time, you observe little to no product formation.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low reactivity.

Scientific Rationale
  • Reagent Quality: this compound is susceptible to hydrolysis.[1][2] Over time, especially if exposed to atmospheric moisture, it will degrade to 3,5-dimethylpiperidine-1-sulfonic acid and hydrochloric acid. The sulfonic acid is unreactive towards amines in this context. Proper storage under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is crucial.[3]

  • Anhydrous Conditions: The presence of water in the reaction solvent will compete with the amine nucleophile, leading to the hydrolysis of the sulfonyl chloride.[4][5] Ensure your solvents are rigorously dried before use.

  • Base Selection: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl. This will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is required to scavenge this acid. If the base is too weak or used in insufficient quantity, the reaction will stall.

Issue 2: Formation of Unexpected Byproducts

Your reaction yields a complex mixture of products, with significant peaks in your analytical data that do not correspond to the desired sulfonamide.

Troubleshooting Workflow

Caption: Troubleshooting workflow for byproduct formation.

Scientific Rationale
  • Hydrolysis: As mentioned, water is a key culprit in the decomposition of sulfonyl chlorides, leading to the corresponding sulfonic acid.[1][2]

  • Solvolysis: Nucleophilic solvents, such as alcohols, can react with the sulfonyl chloride to form sulfonate esters. This is a common issue if, for example, methanol or ethanol is used as the reaction solvent.

  • Thermal Decomposition: While generally stable at room temperature, prolonged heating at high temperatures can lead to the decomposition of sulfonyl chlorides. The decomposition can proceed through radical or ionic pathways, depending on the structure and conditions, yielding a complex mixture of products.[6][7] For most sulfonamide formations, reactions can be run at room temperature or with gentle heating.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry place, away from moisture.[3] A desiccator is highly recommended for long-term storage.

Q2: How can I assess the purity of my this compound before use?

A2: The most straightforward method is ¹H NMR spectroscopy. The presence of the hydrolyzed product, 3,5-dimethylpiperidine-1-sulfonic acid, can be identified by the appearance of new signals and a potential shift in the existing peaks. A broad peak corresponding to the sulfonic acid proton may also be visible.

Q3: What is the primary decomposition pathway I should be concerned about?

A3: The most common and immediate decomposition pathway is hydrolysis due to the presence of water.[1][4][8] This reaction is often rapid and leads to the formation of the unreactive sulfonic acid.

G SulfonylChloride This compound SulfonicAcid 3,5-Dimethylpiperidine-1-sulfonic acid SulfonylChloride->SulfonicAcid + H₂O HCl HCl SulfonylChloride->HCl + H₂O Water H₂O

Sources

Technical Support Center: Purification of Sulfonamides Synthesized from 3,5-Dimethylpiperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of sulfonamides synthesized from 3,5-dimethylpiperidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific class of compounds. The following troubleshooting guide and frequently asked questions (FAQs) provide in-depth, experience-based solutions to ensure the successful isolation of high-purity sulfonamides.

I. Understanding the Chemistry: Common Impurities and Challenges

The synthesis of sulfonamides from this compound and a primary or secondary amine is a robust reaction.[1] However, like any chemical transformation, it is not without potential pitfalls that can complicate purification. A thorough understanding of potential side reactions and impurities is the first step toward a successful purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Residual this compound or the amine starting material can contaminate the final product.

  • Hydrolyzed Sulfonyl Chloride: 3,5-dimethylpiperidine-1-sulfonic acid can form if the sulfonyl chloride reacts with trace amounts of water in the reaction mixture.[2]

  • Bis-sulfonated Product: If a primary amine is used, a bis-sulfonated side product can form where two sulfonyl groups react with the single amine.[2]

  • Salts: The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl generated.[1][3] This results in the formation of hydrochloride salts, which must be removed.

Purification Challenges:

  • Polarity Overlap: The polarity of the desired sulfonamide product may be very similar to that of the impurities, making separation by standard chromatographic techniques challenging.

  • Crystallinity: Some sulfonamides are difficult to crystallize, leading to the formation of oils or amorphous solids that are difficult to handle and purify by recrystallization.[4][5]

  • Product Stability: Certain sulfonamides may be sensitive to the purification conditions, such as prolonged exposure to acidic or basic conditions.[2]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of your sulfonamide product.

My TLC plate shows multiple spots, and the product spot is close to the starting material spots. How do I choose the right purification method?

When TLC analysis indicates a mixture of compounds with similar polarities, a systematic approach to selecting the purification method is crucial.

Answer:

The choice between recrystallization and column chromatography depends on the physical state of your crude product and the degree of separation observed on TLC.

  • If your crude product is a solid: Attempt recrystallization first. It is often the most effective method for obtaining highly pure crystalline material.[4][5]

  • If your crude product is an oil or if recrystallization fails: Column chromatography is the next logical step.[5][6]

The following decision tree can guide your choice:

Purification Decision Tree start Crude Product Analysis (TLC) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure Is the product pure by TLC/NMR? recrystallize->is_pure success Purification Successful is_pure->success Yes is_pure->column_chrom No

Caption: Decision tree for selecting a purification method.

I'm trying to recrystallize my sulfonamide, but it's "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem, especially with compounds that have lower melting points or when the cooling rate is too fast.

Answer:

Several strategies can be employed to induce crystallization:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often favors the formation of an oil.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] You may need to screen different solvents or consider a solvent/anti-solvent system.[4]

Protocol: Solvent/Anti-Solvent Recrystallization [4]

  • Dissolve your crude sulfonamide in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise while stirring until the solution becomes persistently cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

My column chromatography is not giving good separation. The fractions are all mixed. What can I do to improve the resolution?

Poor separation in column chromatography can be frustrating. However, several parameters can be adjusted to optimize the outcome.

Answer:

To improve the resolution of your column chromatography, consider the following adjustments:

  • Optimize the Mobile Phase: A slight change in the solvent polarity can have a significant impact on separation. Experiment with different solvent ratios. For example, if you are using a hexane/ethyl acetate system, try gradually decreasing the proportion of the more polar solvent (ethyl acetate).

  • Employ Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution can be highly effective.[6] Start with a less polar mobile phase and gradually increase the polarity over the course of the separation. This will help to elute the less polar impurities first, followed by your product, and then the more polar impurities.

  • Change the Stationary Phase: If you are using standard silica gel, consider alternative stationary phases. For sulfonamides, options like amide-modified silica or aminopropyl-packed columns have shown good selectivity.[6]

  • Adjust the pH: For ionizable compounds like sulfonamides, modifying the pH of the mobile phase (by adding a small amount of acid or base, e.g., acetic acid or triethylamine) can alter their retention behavior and improve separation.[6]

Table 1: Troubleshooting Poor Column Chromatography Separation

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity.Systematically vary the solvent ratio to achieve a difference in Rf values of at least 0.2 between your product and the major impurities on TLC.
Co-elution of spots Insufficient selectivity of the stationary phase.Consider using a different stationary phase such as alumina, or functionalized silica gel (e.g., C18 for reverse-phase chromatography).[6]
Tailing of spots Strong interaction of the polar sulfonamide with the acidic silica gel.Add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent to reduce tailing.
Product seems stuck on the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective.[6]

III. Frequently Asked Questions (FAQs)

Q1: How can I effectively remove the hydrochloride salt byproduct from my reaction mixture?

A1: The most common method is a liquid-liquid extraction during the workup.[7] After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the basic catalyst, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove some polar impurities, and finally with brine to remove excess water.[7]

Q2: What are the best analytical techniques to confirm the purity of my final sulfonamide product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.[8]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of your synthesized sulfonamide.[7]

  • Infrared (IR) Spectroscopy: Shows characteristic stretching bands for the S=O group around 1350 cm⁻¹ and 1160 cm⁻¹.[7]

Q3: My sulfonamide appears to be a crystalline solid, but the melting point is broad. What does this indicate?

A3: A broad melting point range is a strong indication that your sample is impure. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended.

Q4: I am concerned about the hydrolysis of my this compound starting material. How can I minimize this?

A4: Sulfonyl chlorides are sensitive to moisture.[2] To prevent hydrolysis, it is crucial to:

  • Use Anhydrous Solvents: Ensure that your reaction solvents (e.g., dichloromethane, THF) are thoroughly dried before use.

  • Dry Glassware: Flame-dry or oven-dry all glassware before setting up the reaction.

  • Run the Reaction Under an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere will help to exclude atmospheric moisture.[2]

The following workflow can help prevent sulfonyl chloride hydrolysis:

Hydrolysis Prevention Workflow start Start: Reaction Setup dry_glassware Flame-dry or oven-dry all glassware start->dry_glassware anhydrous_solvents Use anhydrous solvents dry_glassware->anhydrous_solvents inert_atmosphere Conduct reaction under N2 or Ar anhydrous_solvents->inert_atmosphere add_reagents Add reagents (amine, base, sulfonyl chloride) inert_atmosphere->add_reagents monitor_reaction Monitor reaction by TLC add_reagents->monitor_reaction workup Proceed to workup monitor_reaction->workup

Caption: Workflow to minimize sulfonyl chloride hydrolysis.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Retrieved from

  • Li, Y., et al. (2012). Preparation and Evaluation of a Mixed-Bed Immunoaffinity Column for Selective Purification of Sixteen Sulfonamides in Pork Muscle. Journal of Chromatographic Science, 50(9), 812-818. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Sulfonamide Derivatives. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from

  • Anis, I., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal. [Link]

  • BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives. Retrieved from

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 192-211. [Link]

  • Google Patents. (n.d.). Sulfonamide purification process. Retrieved from

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 578. [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3, 1-6. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • National Institutes of Health. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 49(15), 2447-2449. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 12(10), 4821-4825. [Link]

  • PubMed. (2019). Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1114-1115, 134-141. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(1), 14-17. [Link]

  • Royal Society of Chemistry. (1998). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 123, 1557-1561. [Link]

  • National Institutes of Health. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(44), 5942-5944. [Link]

  • National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 461. [Link]

  • MDPI. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 24(21), 3848. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Química Organica.org. (n.d.). Sulfonamide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography in testing the purity of pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • ResearchGate. (2022). How to eliminate sulfonamide starting material from an reaction?. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 24(18), 3249. [Link]

Sources

Technical Support Center: Troubleshooting Guide for the Scale-Up of Reactions with 3,5-Dimethylpiperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dimethylpiperidine-1-sulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the scale-up of reactions involving this versatile reagent.

Introduction

This compound is a key building block in medicinal chemistry and materials science.[1] Its successful application in large-scale synthesis is critical for advancing drug discovery and development programs. However, like many sulfonyl chlorides, its reactivity and stability can present unique challenges during scale-up.[2][3] This guide offers practical, experience-driven solutions to common problems, grounded in established chemical principles.

I. Troubleshooting Guide: Reaction and Process Challenges

This section addresses specific issues that can arise during the synthesis and use of this compound in a question-and-answer format.

Issue 1: Inconsistent Reaction Initiation or Stalled Reactions

Question: My reaction with this compound is sluggish or fails to initiate, especially at a larger scale. What are the likely causes and how can I resolve this?

Answer:

Several factors can contribute to poor reaction initiation when scaling up reactions with sulfonyl chlorides. These often relate to mass transfer limitations, reagent purity, and temperature control.

Causality:

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized concentration gradients. The reactants may not encounter each other effectively, slowing down the reaction rate. This is particularly true for heterogeneous mixtures.

  • Reagent Quality: The purity of this compound is paramount. The presence of impurities, such as the corresponding sulfonic acid from hydrolysis, can inhibit the desired reaction.[4] Similarly, impurities in your substrate or solvent (e.g., water) can consume the sulfonyl chloride.

  • Temperature Control: Exothermic reactions that are easily managed at the lab bench can become problematic on a larger scale. Inadequate heat dissipation can lead to localized hot spots, potentially causing side reactions or decomposition. Conversely, if the reaction requires an initial energy input, insufficient heating in a large volume can prevent it from reaching the necessary activation energy.

Troubleshooting Protocol:

  • Verify Reagent Purity:

    • Use analytical techniques like ¹H NMR, ¹³C NMR, or GC-MS to confirm the purity of your this compound.[2]

    • Ensure your solvents and other reagents are anhydrous, as sulfonyl chlorides are sensitive to moisture.[5]

  • Optimize Mixing:

    • Increase the agitation speed in your reactor.

    • Consider the type of impeller and reactor geometry to ensure efficient mixing for your specific reaction volume and viscosity.

  • Improve Temperature Management:

    • For exothermic reactions, ensure your cooling system is adequate for the scale. Consider a slower addition rate of the limiting reagent to control the exotherm.

    • For reactions requiring heating, monitor the internal temperature and ensure it reaches the target setpoint throughout the reaction vessel.

  • Consider a "Heel" or Seeding:

    • In some cases, initiating the reaction in a small portion of the total volume (a "heel") and then slowly adding the remaining reactants can help to establish a controlled reaction.

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant formation of byproducts in my scaled-up reaction. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common challenge in scaling up organic reactions. With this compound, the primary concerns are hydrolysis and reactions with nucleophilic impurities.

Common Side Reactions:

  • Hydrolysis: The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid in the presence of water.[6] This not only consumes your starting material but can also complicate purification.

  • Reaction with Nucleophilic Impurities: If your substrate or solvent contains nucleophilic impurities (e.g., alcohols, amines), the sulfonyl chloride will react with these, leading to a range of sulfonated byproducts.

Minimization Strategies:

StrategyRationale
Strict Anhydrous Conditions Prevents hydrolysis of the sulfonyl chloride. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).[5]
Purification of Starting Materials Removes nucleophilic impurities that can compete with the desired reaction.
Temperature Control Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions.
Order of Addition In some cases, the order in which reagents are added can influence the product distribution.

Workflow for Minimizing Impurities:

start Reaction Scale-Up check_purity Verify Purity of All Reagents start->check_purity dry_solvents Ensure Anhydrous Solvents check_purity->dry_solvents inert_atmosphere Use Inert Atmosphere dry_solvents->inert_atmosphere optimize_temp Optimize Reaction Temperature inert_atmosphere->optimize_temp control_addition Control Reagent Addition Rate optimize_temp->control_addition monitor_reaction Monitor Reaction Progress (TLC, LC-MS) control_addition->monitor_reaction workup Appropriate Work-up Procedure monitor_reaction->workup end_product Pure Product workup->end_product

Caption: Decision workflow for minimizing impurity formation.

Issue 3: Difficulties in Work-up and Purification

Question: My scaled-up reaction is difficult to work up, and I'm experiencing product loss during purification. What are some effective strategies for large-scale purification of products derived from this compound?

Answer:

Work-up and purification challenges at scale often stem from the physical properties of the product and impurities, as well as the larger volumes involved.

Common Purification Hurdles:

  • Emulsion Formation: During aqueous work-up, the presence of both organic and aqueous phases, along with potential surfactants, can lead to stable emulsions that are difficult to separate.

  • Product Solubility: The desired product may have partial solubility in the aqueous phase, leading to losses during extraction.

  • Chromatography at Scale: While effective in the lab, column chromatography can be expensive and time-consuming at a large scale.

Effective Purification Strategies:

  • Aqueous Work-up Optimization:

    • Brine Wash: Use a saturated sodium chloride solution (brine) to "break" emulsions and reduce the solubility of the organic product in the aqueous layer.

    • pH Adjustment: Carefully adjust the pH of the aqueous phase to ensure your product is in its least soluble form and impurities are in their most soluble form.

  • Crystallization/Recrystallization:

    • This is often the most scalable and cost-effective purification method.

    • Perform a solvent screen to identify a suitable solvent or solvent system that provides good recovery of pure product.

  • Liquid-Liquid Extraction:

    • For continuous processes, liquid-liquid extraction can be an efficient purification method.[7]

Experimental Protocol: Scalable Product Isolation by Crystallization

  • Solvent Screening: In small vials, test the solubility of your crude product in a variety of solvents at room temperature and elevated temperatures.

  • Identify a Suitable Solvent System: Look for a solvent that dissolves the product well at a higher temperature but poorly at a lower temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified product under vacuum.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at scale?

A1: The primary safety concerns are its corrosive nature and reactivity with water.[8][9][10] It can cause severe skin and eye irritation.[11] In the presence of moisture, it can release corrosive hydrogen chloride gas. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Ensure that all equipment is dry and the reaction is conducted under an inert atmosphere.[5]

Q2: How should I properly store bulk quantities of this compound?

A2: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[9] The container should be tightly sealed to prevent moisture ingress.[8] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).

Q3: What analytical techniques are recommended for monitoring the progress of a scaled-up reaction involving this reagent?

A3: For real-time or frequent monitoring of reaction progress, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[2] For quantitative analysis of the final product and impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[2][12]

Q4: Can I use this compound in aqueous or protic solvents?

A4: It is generally not recommended to use sulfonyl chlorides in protic solvents like water or alcohols, as they will readily react with the solvent.[3] However, in some specific biphasic reactions (e.g., Schotten-Baumann conditions), a base is used to neutralize the HCl formed, and the reaction is fast enough to compete with hydrolysis. Careful optimization is required for such systems.

Q5: What is the typical stability of this compound, and how does it affect scale-up?

A5: The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides.[3] While this compound is relatively stable when stored properly, it can degrade over time, especially if exposed to moisture or high temperatures.[5] On a large scale, the potential for thermal decomposition, although generally requiring high temperatures for alkanesulfonyl chlorides, should be considered, especially if localized heating occurs.[13] It's crucial to use fresh or properly stored reagent for consistent results.

References

  • A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration - Benchchem.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem.
  • SULPHURYL CHLORIDE - SD Fine-Chem.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Sulfuryl chloride - Santa Cruz Biotechnology.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI.
  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
  • Sulfonyl halide - Wikipedia.
  • SAFETY DATA SHEET - CymitQuimica.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents.
  • This compound - Matrix Scientific.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

Sources

Technical Support Center: Reactivity of 3,5-Dimethylpiperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3,5-Dimethylpiperidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered sulfonyl chloride, with a particular focus on the critical role of base selection in achieving successful reaction outcomes. The following question-and-answer format addresses common issues and provides practical, field-proven solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is a base fundamentally required when using this compound to synthesize sulfonamides?

The reaction between a sulfonyl chloride and a nucleophile like a primary or secondary amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2][3] If left unneutralized, this strong acid will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and becomes unreactive towards the sulfonyl chloride, effectively halting the reaction. The primary role of the base is to act as an "acid scavenger," neutralizing the HCl as it forms and ensuring the amine remains in its free, nucleophilic state.[4]

Q2: My reaction is showing low to no product formation. What are the most probable causes?

This is a common issue, often attributable to one of the following factors:

  • Inactive Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture during storage or use of non-anhydrous solvents will convert the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid. Always use a fresh bottle or a properly stored reagent under inert gas, and ensure all glassware and solvents are scrupulously dried.[2][5]

  • Insufficient Base Strength or Amount: The chosen base may be too weak (i.e., has a high pKaH) to effectively neutralize the generated HCl. Alternatively, using less than one stoichiometric equivalent of the base will lead to incomplete reaction as the amine gets progressively protonated.

  • Steric Hindrance: The 3,5-dimethylpiperidine moiety is sterically demanding.[6] If your amine nucleophile is also bulky, the reaction rate can be significantly reduced.[7] In such cases, reaction conditions may require optimization, such as prolonged reaction times, elevated temperatures, or the use of a nucleophilic catalyst.

  • Poor Amine Nucleophilicity: If the amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), its nucleophilicity will be low, leading to a sluggish reaction.[2]

Q3: How do I select the optimal base? What are the key differences between Triethylamine (TEA), Pyridine, and 4-(Dimethylamino)pyridine (DMAP)?

The choice of base is critical and depends on the specific reactivity of your substrates. The ideal base should be strong enough to neutralize HCl but not so strong that it causes side reactions.

BasepKa of Conjugate AcidKey CharacteristicsPrimary Role
Pyridine ~5.2Moderately basic, can act as a nucleophilic catalyst, and is often used as a solvent.[4][8]Acid Scavenger & Catalyst/Solvent
Triethylamine (TEA) ~10.7A stronger, non-nucleophilic, sterically hindered base.[9]Purely an Acid Scavenger
4-(DMAP) ~9.7Highly nucleophilic, excellent catalyst.[10][11][12]Nucleophilic Catalyst (used in sub-stoichiometric amounts)
  • Triethylamine (TEA) is a workhorse base. Its nitrogen is sp3 hybridized and benefits from the electron-donating inductive effect of the three ethyl groups, making it significantly more basic than pyridine.[9][13] Its steric bulk prevents it from competing with the substrate amine as a nucleophile. It is an excellent choice for a simple acid scavenger.[14]

  • Pyridine is less basic than TEA because its nitrogen lone pair resides in an sp2 hybrid orbital, which has more s-character and is held more tightly to the nucleus.[9][13] It can, however, act as a nucleophilic catalyst by attacking the sulfonyl chloride to form a reactive sulfonylpyridinium salt intermediate, which is then more readily attacked by the amine.[4]

  • 4-(Dimethylamino)pyridine (DMAP) is primarily used as a catalyst, not as a stoichiometric base. It is a superior nucleophile compared to pyridine.[15] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[15] This intermediate is much more electrophilic than the starting sulfonyl chloride, dramatically accelerating the rate of reaction with even weak amine nucleophiles. DMAP is typically used at 1-10 mol% in conjunction with a stoichiometric amount of a hindered base like TEA.[5][10]

Q4: I'm observing a significant amount of a di-sulfonylated byproduct with my primary amine. How can this be avoided?

Di-sulfonylation occurs when the initially formed mono-sulfonamide, which still has an acidic N-H proton, is deprotonated by the base.[14] This creates a sulfonamide anion that is nucleophilic enough to attack a second molecule of the sulfonyl chloride.[2][14]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride.[14]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0 °C).[14] This keeps the concentration of the sulfonyl chloride low at all times, favoring reaction with the more nucleophilic starting amine over the sulfonamide anion.

  • Modify Base Conditions: Avoid using an excess of a strong, non-hindered base. Consider switching to a weaker or more sterically hindered base like pyridine or 2,6-lutidine, which is less likely to deprotonate the mono-sulfonamide product.[14]

  • Lower the Temperature: Perform the reaction at 0 °C or even lower to reduce the rate of the second sulfonylation.[14]

Visualizing the Reaction Mechanisms

The choice of base directly influences the reaction pathway. Below are diagrams illustrating the different mechanistic roles of common bases.

G cluster_0 General Sulfonylation with a Non-Nucleophilic Base (e.g., TEA) RNH2 R-NH₂ Intermediate R-NH(H)⁺-SO₂R' + Cl⁻ RNH2->Intermediate Nucleophilic Attack SO2Cl R'-SO₂Cl SO2Cl->Intermediate Product R-NH-SO₂R' Intermediate->Product Deprotonation BaseH Base-H⁺ + Cl⁻ Base Base (TEA) Base->Product

Caption: General mechanism using a non-nucleophilic base like TEA.

G cluster_1 Catalytic Cycle with DMAP DMAP DMAP ActiveInt [DMAP⁺-SO₂R']Cl⁻ (Highly Reactive Intermediate) DMAP->ActiveInt Activation Step SO2Cl R'-SO₂Cl SO2Cl->ActiveInt Product R-NH-SO₂R' ActiveInt->Product Nucleophilic Attack RNH2 R-NH₂ RNH2->Product Product->DMAP Catalyst Regeneration HCl HCl TEAHCl TEA·HCl HCl->TEAHCl TEA TEA TEA->TEAHCl Acid Scavenging

Caption: DMAP acts as a nucleophilic catalyst to form a highly reactive intermediate.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general framework. Molar equivalents and reaction times should be optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), THF, Acetonitrile)

  • Base (e.g., Triethylamine, 1.5 eq)

  • Catalyst (optional, e.g., DMAP, 0.05 eq)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add the amine (1.1 eq), the chosen base (1.5 eq), and optional DMAP catalyst (0.05 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous solvent to dissolve the reagents (target concentration ~0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[14]

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump or dropping funnel.[14]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the consumption of the starting amine by an appropriate technique (e.g., TLC or LC-MS). The reaction may take several hours to reach completion.

  • Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the reaction solvent (e.g., DCM) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude sulfonamide by column chromatography or recrystallization as needed.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

G Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Check_Byproducts Side Products Observed? Check_Yield->Check_Byproducts No Hydrolysis Cause: Hydrolysis of SO₂Cl Solution: Use anhydrous conditions, fresh reagent. Check_Yield->Hydrolysis Yes Polar_Spot Byproduct: Polar Spot (Sulfonic Acid) Confirms: Hydrolysis issue. (See Hydrolysis Solution) Check_Byproducts->Polar_Spot Yes Disulfonylation Byproduct: Di-sulfonylation Solution: Slow addition at 0°C, use excess amine, weaker base. Check_Byproducts->Disulfonylation Yes Success Successful Product Formation Check_Byproducts->Success No Sterics Cause: Steric Hindrance Solution: Increase temp/time, add DMAP catalyst. Hydrolysis->Sterics If problem persists Base_Issue Cause: Base too weak/insufficient Solution: Use stronger base (TEA), check stoichiometry. Sterics->Base_Issue If problem persists Polar_Spot->Disulfonylation Other byproducts?

Caption: A logical workflow for troubleshooting common sulfonylation problems.

References

  • DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Taylor & Francis Online. [Link]

  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. ResearchGate. [Link]

  • Sulfonyl halide. Wikipedia. [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH. [Link]

  • Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate. [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Possible synthetic routes towards the formation of a sterically hindered sulfonyl chloride. ResearchGate. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Which of the following is more basic, pyridine or triethyamine? Quora. [Link]

  • This compound. PubChem. [Link]

  • Pyridine is less basic than triethylamine because. YouTube. [Link]

  • This compound (923249-49-4). Chemchart. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in 3,5-Dimethylpiperidine-1-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of reactions involving 3,5-dimethylpiperidine-1-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered sulfonylating agent. The unique structural features of this compound, specifically the two methyl groups at the 3 and 5 positions of the piperidine ring, present distinct challenges and opportunities in the synthesis of novel sulfonamides.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and minimize side-product formation.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments with this compound.

Question: Why is my sulfonylation reaction with this compound resulting in low to no product yield?

Answer:

Low yields in these reactions are most commonly attributed to the significant steric hindrance presented by the 3,5-dimethylpiperidine moiety. The two methyl groups flank the sulfonyl chloride group, sterically shielding the sulfur atom from nucleophilic attack by the amine. Several factors can exacerbate this issue:

  • Sterically Bulky Amines: If your amine substrate is also sterically hindered, the reaction rate can decrease dramatically, leading to low conversion.

  • Inappropriate Base Selection: The choice of base is critical. A base that is too bulky may not efficiently neutralize the HCl generated during the reaction, leading to protonation of the amine nucleophile and halting the reaction. Conversely, a highly nucleophilic base may compete with your amine for the sulfonyl chloride.

  • Suboptimal Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier imposed by steric hindrance. Insufficient heating can result in a sluggish or stalled reaction.[1]

  • Degradation of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture. Using old or improperly stored this compound can lead to the formation of the unreactive sulfonic acid.[2][3]

Troubleshooting Workflow:

To diagnose and resolve low-yield issues, a systematic approach is recommended. The following workflow can help pinpoint the root cause and guide you toward a solution.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of Amine - Freshness of Sulfonyl Chloride start->check_reagents optimize_conditions 2. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK sub_reagents Use fresh sulfonyl chloride. Check amine purity via NMR/LC-MS. check_reagents->sub_reagents analyze_workup 3. Analyze Workup & Purification optimize_conditions->analyze_workup Optimization Attempted sub_conditions Screen bases (e.g., DMAP, Proton Sponge). Increase temperature incrementally. Screen aprotic polar solvents (e.g., DMF, NMP). optimize_conditions->sub_conditions sub_workup Optimize extraction pH. Consider alternative purification (e.g., crystallization). analyze_workup->sub_workup

Caption: A systematic workflow for troubleshooting low yields in sterically hindered sulfonamide synthesis.

Question: I am observing significant formation of side products. What are the likely culprits and how can I suppress them?

Answer:

Side product formation in reactions with this compound often stems from the reactivity of the sulfonyl chloride with other components in the reaction mixture or from the decomposition of starting materials.

  • Reaction with Solvent: Protic solvents can react with the sulfonyl chloride.[4] For instance, if you are using an alcohol as a solvent, you may form a sulfonate ester. It is crucial to use anhydrous, aprotic solvents.

  • Bis-sulfonylation: With primary amines, there is a possibility of double sulfonylation, although this is less common with sterically hindered sulfonyl chlorides.

  • Hydrolysis: As mentioned, hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction if moisture is present.[3]

Mitigation Strategies:

Side ProductProbable CauseRecommended Solution
Sulfonic Acid Presence of waterUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sulfonate Ester Use of protic solvents (e.g., alcohols)Switch to a high-boiling aprotic solvent such as DMF, DMSO, or NMP.
Bis-sulfonamide Excess sulfonyl chloride with primary amineUse a slight excess of the amine or control the stoichiometry carefully. Add the sulfonyl chloride solution slowly to the amine solution.[2]
Question: My reaction is proceeding very slowly, even at elevated temperatures. How can I accelerate the reaction rate?

Answer:

Slow reaction rates are a hallmark of sterically hindered sulfonylation. In addition to increasing the temperature, catalytic approaches can be highly effective.

  • Nucleophilic Catalysis with DMAP: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for sulfonylation reactions.[5][6] It reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[5] This intermediate is more susceptible to nucleophilic attack by the amine, thereby lowering the overall activation energy of the reaction.[6] Even a catalytic amount (5-10 mol%) of DMAP can significantly accelerate the reaction.[7]

  • Choice of Base: While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used as bases to scavenge HCl, they are not typically catalytic. In some cases, using a stronger, non-nucleophilic base like Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) can be beneficial.

  • Solvent Effects: Highly polar aprotic solvents like DMF or NMP can help to stabilize charged intermediates and transition states, potentially accelerating the reaction.

DMAP_Catalysis sulfonyl_chloride 3,5-Dimethylpiperidine- 1-sulfonyl chloride intermediate Reactive Sulfonyl-DMAP Intermediate sulfonyl_chloride->intermediate + DMAP dmap DMAP (Catalyst) dmap->intermediate intermediate->dmap - DMAP (regenerated) product Sulfonamide Product intermediate->product + Amine amine Amine (Nucleophile) amine->product

Sources

Technical Support Center: Monitoring Sulfonylation with 3,5-Dimethylpiperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring the progress of sulfonylation reactions involving 3,5-dimethylpiperidine with a generic sulfonyl chloride. The formation of a sulfonamide bond is a cornerstone reaction in medicinal chemistry, and precise monitoring is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. This center addresses common challenges through detailed experimental protocols, troubleshooting guides, and frequently asked questions.

Part 1: The Reaction at a Glance

The fundamental reaction involves the nucleophilic attack of the secondary amine, 3,5-dimethylpiperidine, on the electrophilic sulfur atom of a sulfonyl chloride. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

General Reaction Scheme:

Caption: General sulfonylation reaction pathway.

Part 2: Primary Monitoring Techniques

Effective reaction monitoring is crucial for determining the point of completion and identifying potential issues early. The choice of technique depends on the available equipment and the specific properties of the reactants and products.

Thin-Layer Chromatography (TLC)

TLC is the most common, rapid, and cost-effective method for qualitatively monitoring reaction progress.[2] It allows for the simultaneous visualization of starting materials, the product, and potential byproducts.

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: On a pencil-drawn baseline, spot the amine starting material (SM), the sulfonyl chloride (co-spot), and the reaction mixture (RM).

  • Elution: Develop the plate in a chamber with an appropriate mobile phase. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation, where the Rf of the product is ~0.3-0.4.

  • Visualization:

    • Examine the dried plate under UV light (254 nm) to see UV-active compounds.

    • Stain the plate using a potassium permanganate (KMnO₄) dip, which visualizes most organic compounds as yellow spots on a purple background.

Interpreting the Results:

  • The amine starting material is typically more polar and will have a lower Retention Factor (Rf) than the less polar sulfonamide product.

  • The sulfonyl chloride may appear as a spot or might hydrolyze on the silica plate to a very polar sulfonic acid spot at the baseline.

  • The reaction is complete when the starting amine spot is no longer visible in the reaction mixture lane.

CompoundTypical Rf (7:3 Hex:EtOAc)Visualization
3,5-Dimethylpiperidine~0.1-0.2Stains with KMnO₄
Sulfonyl ChlorideVariable (may streak)UV active (if aryl), stains
Sulfonamide Product~0.4-0.6UV active (if aryl), stains
High-Performance Liquid Chromatography (HPLC)

HPLC offers quantitative analysis and is the preferred method for tracking reaction kinetics and purity with high precision.[3] A reversed-phase (RP-HPLC) method is typically suitable for this class of compounds.

Experimental Protocol:

  • Sample Preparation: Quench a small aliquot (~5-10 µL) of the reaction mixture in a vial containing ~1 mL of mobile phase (e.g., acetonitrile/water). Filter the sample if necessary.

  • HPLC Conditions (General Starting Point):

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a higher polarity (e.g., 95% A) and ramp to a lower polarity (e.g., 5% A) over 15-20 minutes.

    • Detection: UV detector set to a wavelength where the aromatic sulfonyl group absorbs (e.g., 254 nm).

Interpreting the Results:

  • Monitor the decrease in the peak area of the sulfonyl chloride starting material and the corresponding increase in the peak area of the sulfonamide product.

  • The amine may not be visible by UV detection unless it contains a chromophore.

  • The reaction is complete when the sulfonyl chloride peak area stabilizes at a minimum value.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used to confirm the formation of the product and quantify the reaction conversion by integrating characteristic peaks.[4]

Experimental Protocol:

  • Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

Interpreting the Results:

  • Disappearance of Starting Material: Look for the disappearance of the N-H proton signal from the 3,5-dimethylpiperidine (often a broad singlet).

  • Appearance of Product: The protons on the carbons adjacent to the nitrogen in the piperidine ring will shift downfield upon sulfonylation.

  • Characteristic Shifts: The protons of the methyl groups on the piperidine ring can serve as a clean region for integration to compare starting material to product. The proton of the sulfonamide –SO2NH– group, if present, typically appears as a singlet between 8.78 and 10.15 ppm.[5]

GroupApproximate ¹H Shift (ppm) in CDCl₃Change upon Reaction
Piperidine CH adjacent to N-H~2.5-3.0 ppmShifts downfield to ~3.2-3.8 ppm
Piperidine CH₃~0.8-1.0 ppmMay shift slightly

Part 3: Troubleshooting Guide (Q&A Format)

Q: My reaction appears stalled. TLC shows both starting materials are still present after several hours. What should I check?

A: A stalled reaction can be due to several factors. Here is a systematic approach to troubleshooting:

  • Reagent Quality: The primary culprit is often the sulfonyl chloride, which is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][6] Use a fresh bottle or a recently purified batch. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Base Inefficiency: The base may be of poor quality or insufficient. Ensure you are using at least one equivalent of a dry, suitable base like triethylamine or pyridine. For sterically hindered amines, a stronger, non-nucleophilic base might be required.[1]

  • Temperature: Many sulfonylation reactions run well at room temperature, but less reactive starting materials may require gentle heating (e.g., 40-50 °C).[7]

  • Mixing: Ensure the reaction mixture is being stirred efficiently to allow the reactants to interact.

Q: My TLC shows the amine starting material is consumed, but there are multiple new spots, and my desired product spot is weak. What is happening?

A: This suggests the formation of side products. The most common side reaction is the hydrolysis of the sulfonyl chloride by trace amounts of water in the reaction mixture.[6]

  • Hydrolysis Product: The resulting sulfonic acid (R-SO₃H) is very polar and will typically appear as a spot on the TLC baseline.

  • Workup Issues: During aqueous workup, the unreacted sulfonyl chloride will be converted to sulfonic acid. This can sometimes complicate purification.

  • Prevention: The best solution is prevention. Rigorously dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere to minimize moisture.[6][8]

Q: I have a low yield after workup and purification. Where could my product have been lost?

A: Product loss can occur at several stages:

  • Aqueous Workup: Some sulfonamides may have partial solubility in the aqueous layer, especially if the pH is not controlled.[9] Perform a back-extraction of the aqueous layers with your organic solvent to recover any dissolved product. Adding brine during the final wash can also help break emulsions and reduce the solubility of the organic product in the aqueous phase.[2]

  • Purification: During flash column chromatography, if the chosen solvent system is too polar, the product may elute too quickly with impurities. Conversely, if it's not polar enough, the product may not elute at all. Always determine the optimal solvent system by TLC before running a column.

  • Product Stability: Check if your product is sensitive to the acidic or basic conditions used during the workup.[9] You can test this by exposing a small amount of the crude product to the workup conditions and analyzing the result by TLC.

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical safety precautions when handling sulfonyl chlorides? Sulfonyl chlorides are corrosive, moisture-sensitive, and lachrymatory (tear-inducing).[10] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][11] Avoid inhalation of vapors and contact with skin and eyes.[12] In case of a spill, do not use water to clean it up, as this will produce corrosive HCl gas.[13] Use an inert absorbent material.

FAQ 2: How do I properly quench the reaction and work up the mixture? Once the reaction is complete, it should be carefully quenched. A standard procedure is to dilute the reaction mixture with an organic solvent (like dichloromethane or ethyl acetate) and slowly add it to a separatory funnel containing water or a dilute acid (e.g., 1M HCl).[2]

  • Acid Wash: The acid wash removes the tertiary amine base (e.g., triethylamine) by converting it to its protonated, water-soluble salt.

  • Base Wash: A subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes any remaining acid and removes the sulfonic acid byproduct.

  • Brine Wash: A final wash with saturated NaCl (brine) removes the bulk of the dissolved water from the organic layer before drying with an agent like anhydrous MgSO₄ or Na₂SO₄.[2]

FAQ 3: Can I use ¹³C NMR to monitor the reaction? While ¹H NMR is generally more convenient for rapid monitoring, ¹³C NMR provides excellent confirmation of product formation. The carbon atoms in the piperidine ring attached to the nitrogen will experience a significant downfield shift upon conversion from the amine to the sulfonamide.[14] This can be a definitive way to confirm the structure of the final product.

Part 5: Workflow & Logic Diagrams

General Monitoring & Workup Workflow

Workflow A 1. Set up Reaction (Amine, R-SO2Cl, Base, Solvent) B 2. Take Aliquot (t=0, 1h, 2h...) Quench in vial A->B C 3. Analyze by TLC B->C D Is Amine Consumed? C->D E 4. Reaction Complete Proceed to Workup D->E Yes F Continue Monitoring D->F No G 5. Quench Reaction (e.g., add H2O) E->G F->B H 6. Liquid-Liquid Extraction (Acid/Base Washes) G->H I 7. Dry Organic Layer (e.g., MgSO4) H->I J 8. Concentrate & Purify (Column Chromatography) I->J

Caption: Standard workflow for reaction monitoring and product isolation.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Reaction Incomplete/Stalled Q1 Is Sulfonyl Chloride fresh? Start->Q1 A1_No Use Fresh/Purified Sulfonyl Chloride Q1->A1_No No Q2 Is Base adequate? Q1->Q2 Yes A1_Yes Check Base Quality/Amount A2_No Use Fresh/Dry Base (>=1 equivalent) Q2->A2_No No Q3 Is Temp > RT? Q2->Q3 Yes A2_Yes Consider Temperature A3_Yes Reaction may be too slow. Check literature. Q3->A3_Yes Yes A3_No Gently Heat (40-50°C) Q3->A3_No No

Caption: A logical guide for troubleshooting stalled sulfonylation reactions.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • MDPI. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • OpenRiver. (n.d.). 1H NMR analysis of sulfanilamide-based imines synthesized from aromatic aldehydes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dimethylpiperidine-1-sulfonyl Chloride and Other Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a multitude of therapeutic agents. The reactivity of the sulfonyl chloride group is a critical parameter that dictates reaction conditions, substrate scope, and ultimately, the efficiency of a synthetic campaign. This guide provides an in-depth comparative analysis of the reactivity of 3,5-dimethylpiperidine-1-sulfonyl chloride, a bespoke sulfonylating agent, with other commonly employed sulfonyl chlorides. This analysis is grounded in fundamental principles of physical organic chemistry and supported by illustrative experimental data and detailed protocols.

The Sulfonyl Chloride Functional Group: A Gateway to Molecular Diversity

The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive electrophilic functional group. The sulfur atom, being bonded to two strongly electron-withdrawing oxygen atoms and a good leaving group (chloride), is highly susceptible to nucleophilic attack. This inherent reactivity is harnessed by chemists to forge robust sulfonamide linkages through reactions with primary and secondary amines.

The general reaction mechanism for sulfonamide formation is a nucleophilic acyl substitution at the sulfur atom. While the precise mechanism can vary depending on the reactants and conditions, it is generally accepted to proceed through a concerted Sɴ2-like pathway or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.

Factors Influencing Sulfonyl Chloride Reactivity: A Tale of Sterics and Electronics

The reactivity of a sulfonyl chloride is not a static property; it is intricately modulated by the electronic and steric nature of the substituent attached to the sulfonyl group.

  • Electronic Effects: Electron-withdrawing groups (EWGs) attached to the sulfur atom increase its electrophilicity, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity by reducing the partial positive charge on the sulfur atom.[1][2]

  • Steric Effects: The steric bulk of the substituents surrounding the sulfonyl group can significantly hinder the approach of a nucleophile, leading to a decrease in reaction rate.[1] However, in some cases of ortho-substituted aromatic sulfonyl chlorides, a phenomenon known as "steric acceleration" has been observed, where the release of ground-state strain in the transition state leads to an increased reaction rate.[3]

A Comparative Analysis of Sulfonyl Chloride Reactivity

To contextualize the reactivity of this compound, we will compare it with a selection of commonly used aliphatic and aromatic sulfonyl chlorides.

The Contenders:

  • This compound: The subject of our analysis, featuring a piperidine ring with two methyl substituents.

  • Piperidine-1-sulfonyl Chloride: The unsubstituted parent compound, serving as a baseline for steric effects of the methyl groups.

  • 2,2,6,6-Tetramethylpiperidine-1-sulfonyl Chloride: A highly sterically hindered analogue.

  • Methanesulfonyl Chloride (MsCl): A small, highly reactive aliphatic sulfonyl chloride.[4]

  • p-Toluenesulfonyl Chloride (TsCl): A widely used aromatic sulfonyl chloride with a slightly electron-donating methyl group.[4]

Table 1: Predicted Relative Reactivity of Selected Sulfonyl Chlorides in Sulfonylation of a Primary Amine

Sulfonyl ChlorideStructureKey FeaturesPredicted Relative Reactivity
Methanesulfonyl Chloride (MsCl)CH₃SO₂ClSmall, sterically unhindered, highly reactive.[4]Very High
p-Toluenesulfonyl Chloride (TsCl)p-CH₃C₆H₄SO₂ClAromatic, moderately reactive, slightly electron-donating methyl group.[4]Moderate
Piperidine-1-sulfonyl ChlorideC₅H₁₀NSO₂ClAliphatic, cyclic, baseline for piperidine series.High
This compound C₇H₁₄NSO₂Cl Aliphatic, cyclic, moderate steric hindrance from two methyl groups. Moderate-High
2,2,6,6-Tetramethylpiperidine-1-sulfonyl ChlorideC₉H₁₈NSO₂ClAliphatic, cyclic, highly sterically hindered.[5]Low

Note: The predicted relative reactivity is a qualitative assessment based on structural analysis and established principles of chemical reactivity. Experimental verification is required for quantitative comparison.

Experimental Design for a Quantitative Reactivity Comparison

To obtain quantitative data on the reactivity of this compound, a kinetic study is necessary. The solvolysis (hydrolysis) of sulfonyl chlorides is a well-established method for comparing their reactivity.[6][7][8] The rate of hydrolysis can be conveniently monitored by various analytical techniques.

Proposed Experimental Workflow

The following workflow outlines a general procedure for a comparative kinetic study of sulfonyl chloride hydrolysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare stock solutions of sulfonyl chlorides in a suitable solvent (e.g., acetone) initiate_reaction Initiate the reaction by adding a small aliquot of the sulfonyl chloride stock solution to the thermostatted aqueous buffer prep_reagents->initiate_reaction prep_solvent Prepare aqueous buffer solution of known pH prep_solvent->initiate_reaction monitor_reaction Monitor the reaction progress over time using a suitable analytical technique (e.g., conductimetry, UV-Vis, or NMR) initiate_reaction->monitor_reaction collect_data Collect data (e.g., conductivity, absorbance, or concentration) at various time points monitor_reaction->collect_data calculate_k Calculate the pseudo-first-order rate constant (k_obs) by fitting the data to an exponential decay model collect_data->calculate_k compare_rates Compare the k_obs values for the different sulfonyl chlorides calculate_k->compare_rates

Figure 1: Experimental workflow for the kinetic analysis of sulfonyl chloride hydrolysis.
Detailed Experimental Protocol: Hydrolysis Monitored by UV-Vis Spectroscopy

This protocol describes a method for determining the rate of hydrolysis of a sulfonyl chloride by monitoring the disappearance of the starting material or the appearance of a product using UV-Vis spectroscopy.

Materials:

  • This compound and other sulfonyl chlorides for comparison

  • Acetonitrile (spectroscopic grade)

  • Buffer solutions of desired pH (e.g., phosphate buffer)

  • Thermostatted UV-Vis spectrophotometer with a multicell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each sulfonyl chloride (e.g., 10 mM) in dry acetonitrile.

  • Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength for monitoring the reaction. This may be the λ_max of the sulfonyl chloride or a wavelength where a significant change in absorbance is observed upon hydrolysis. Equilibrate the cell holder to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation: Pipette the appropriate buffer solution into the quartz cuvettes and place them in the thermostatted cell holder. To initiate the reaction, inject a small, precise volume of the sulfonyl chloride stock solution into each cuvette, ensuring rapid mixing.

  • Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Comparison: Compare the k_obs values obtained for each sulfonyl chloride under identical conditions.

Synthesis of this compound

The synthesis of the title compound would typically involve a two-step procedure starting from 3,5-dimethylpyridine.

G start 3,5-Dimethylpyridine step1 Hydrogenation (e.g., H₂, Ru/C catalyst) start->step1 intermediate cis/trans-3,5-Dimethylpiperidine step1->intermediate step2 Sulfonylation (e.g., SO₂Cl₂, base) intermediate->step2 product This compound step2->product

Figure 2: General synthetic route to this compound.

The first step is the catalytic hydrogenation of 3,5-dimethylpyridine to yield a mixture of cis- and trans-3,5-dimethylpiperidine.[9] The subsequent reaction of the secondary amine with sulfuryl chloride (SO₂Cl₂) in the presence of a base would afford the desired sulfonyl chloride.

Conclusion and Future Outlook

This compound represents a valuable tool for the introduction of a substituted piperidine moiety in drug discovery and chemical biology. Its reactivity is predicted to be moderate to high, offering a balance between stability and reactivity. The steric hindrance provided by the two methyl groups can be exploited to achieve selectivity in certain synthetic transformations.

To fully elucidate the reactivity profile of this compound, further quantitative kinetic studies are warranted. The experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of the reactivity of this compound will undoubtedly expand its utility and pave the way for the discovery of novel bioactive molecules.

References

  • Meshram, J. S., & Vishvanath, D. B. (2013). Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols. Journal of the Serbian Chemical Society, 78(5), 635-647. Available at: [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International journal of molecular sciences, 9(12), 2533–2553. Available at: [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein journal of organic chemistry, 18, 120–132. Available at: [Link]

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Available at: [Link]

  • Barrio, P., & Garcia-Calvo, O. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Available at: [Link]

  • Ożarowski, A., & Drabowicz, J. (2014). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 19(11), 17541-17558. Available at: [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Why do tosylation and mesylation of alcohols follow different mechanisms?. Journal of the American Chemical Society, 114(5), 1743–1749. Available at: [Link]

  • CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents. (n.d.).
  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • Piperidine-1-sulfonyl chloride. PubChem. (n.d.). Retrieved from [Link]

  • 2,2,6,6-Tetramethylpiperidine-1-sulfonyl chloride. PubChem. (n.d.). Retrieved from [Link]

  • Methanesulfonyl chloride. PubChem. (n.d.). Retrieved from [Link]

  • p-Toluenesulfonyl chloride. PubChem. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Screening of Compound Libraries from 3,5-Dimethylpiperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,5-Dimethylpiperidine Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. "Privileged scaffolds" are a class of molecular frameworks that have demonstrated the ability to bind to multiple biological targets, thereby increasing the efficiency of identifying novel bioactive compounds.[1][2] Among these, saturated nitrogen-containing heterocycles are particularly prominent in clinically approved drugs.[3] The 3,5-dimethylpiperidine moiety, a six-membered heterocyclic ring, stands out as a versatile and strategically valuable scaffold for the construction of compound libraries. Its rigid, chair-like conformation provides a three-dimensional architecture that can effectively present substituents for interaction with biological targets, while the basic nitrogen atom can be crucial for target engagement and for modulating physicochemical properties such as solubility.[4]

This guide provides an in-depth technical comparison of in vitro screening methodologies for compound libraries derived from 3,5-dimethylpiperidine-1-sulfonyl chloride. As a Senior Application Scientist, my objective is to furnish researchers, scientists, and drug development professionals with not only the "how" but, more importantly, the "why" behind the experimental choices that underpin a robust and insightful screening campaign. We will explore the synthesis of a representative library, delve into the comparative analysis of biochemical and cell-based screening assays, and provide the experimental data necessary to make informed decisions in your own research endeavors.

Part 1: Constructing the Chemical Canvas: Parallel Synthesis of a 3,5-Dimethylpiperidine Sulfonamide Library

The reactivity of this compound as an electrophile allows for its facile reaction with a diverse array of nucleophilic amines to generate a library of N-sulfonylpiperidine derivatives. This parallel synthesis approach is amenable to both solid-phase and solution-phase formats, enabling the rapid generation of a multitude of distinct chemical entities.

Experimental Protocol: Solution-Phase Parallel Synthesis

This protocol describes the synthesis of a 96-compound library in a deep-well plate format. The causality behind this choice is the balance between throughput and the ability to obtain sufficient quantities of each compound for initial screening and subsequent confirmation without the need for resin-based chemistry.

Materials:

  • This compound

  • A diverse set of 96 primary and secondary amines (pre-weighed in a 96-well plate)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 96-well deep-well plate with sealing mat

  • Multichannel pipette

  • Automated liquid handler (optional, for high throughput)

  • Nitrogen manifold for solvent evaporation

  • LC-MS for quality control

Procedure:

  • Amine Plate Preparation: In a 96-well deep-well plate, dispense 0.1 mmol of each of the 96 unique primary or secondary amines into individual wells.

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

    • Prepare a 1.0 M stock solution of triethylamine in anhydrous DCM.

  • Reaction Setup:

    • To each well of the amine plate, add 300 µL of the triethylamine stock solution (0.3 mmol, 3 equivalents) using a multichannel pipette.

    • Seal the plate and agitate gently to dissolve the amines.

    • Add 200 µL of the this compound stock solution (0.1 mmol, 1 equivalent) to each well.

  • Reaction and Incubation:

    • Securely seal the deep-well plate with a chemically resistant sealing mat.

    • Incubate the reaction plate on an orbital shaker at room temperature for 16 hours. The extended reaction time helps to drive the reaction to completion with a wide range of amine nucleophilicities.

  • Work-up and Isolation:

    • After incubation, unseal the plate in a fume hood.

    • Add 500 µL of a 1 M aqueous solution of sodium bicarbonate to each well to quench any unreacted sulfonyl chloride and neutralize the triethylamine hydrochloride salt.

    • Agitate the plate for 10 minutes.

    • Allow the layers to separate.

    • Carefully remove the upper aqueous layer from each well using a multichannel pipette.

    • Wash the organic layer with 500 µL of brine.

    • Remove the aqueous layer.

    • Dry the organic layer by adding anhydrous sodium sulfate to each well.

    • Transfer the organic supernatant from each well to a new 96-well plate.

    • Evaporate the DCM under a stream of nitrogen.

  • Quality Control and Plating:

    • Re-dissolve the crude product in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Perform LC-MS analysis on a representative subset of the library (e.g., one row of 12 wells) to assess purity and confirm the presence of the desired product.

    • The resulting library is now ready for in vitro screening.

Part 2: Interrogating the Library: A Comparative Guide to In Vitro Screening Assays

The choice of screening assay is paramount and should be dictated by the biological question at hand. Here, we compare two fundamental approaches: biochemical assays and cell-based assays.

Biochemical Assays: Probing the Target Directly

Biochemical assays are performed in a cell-free environment and directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor.[5] Their primary advantage is the direct assessment of target engagement, which simplifies the interpretation of results and is less prone to artifacts related to cell permeability or off-target effects within a complex cellular environment.

Protein kinases are a major class of drug targets, and sulfonamide-containing compounds are known to exhibit kinase inhibitory activity.[6] Therefore, a biochemical kinase activity assay is a highly relevant screening platform for our 3,5-dimethylpiperidine sulfonamide library.

This protocol is chosen for its high sensitivity, broad applicability to different kinases, and amenability to high-throughput screening. The principle lies in quantifying the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Purified, active kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (typically containing MgCl2)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the compound library in an appropriate solvent (e.g., DMSO).

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound dilution into the wells of a 384-well assay plate. This minimizes the final DMSO concentration in the assay.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer. The concentrations of these components should be optimized beforehand to be in the linear range of the assay.

    • Dispense the kinase reaction master mix into the wells of the assay plate containing the compounds.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% at a given concentration).

Cell-Based Assays: Assessing Phenotypic Consequences

Cell-based assays measure the effect of a compound on a cellular process or phenotype.[7] They provide a more physiologically relevant context than biochemical assays, as they account for factors such as cell permeability, metabolism, and engagement with the target in its native environment.[8]

A fundamental initial screen for any compound library is to assess its general cytotoxicity. This helps to identify compounds with non-specific toxic effects and to determine a therapeutic window for compounds that exhibit a desired biological activity.

This protocol is selected for its simplicity, cost-effectiveness, and sensitivity. The assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • A cancer cell line relevant to the therapeutic area of interest (e.g., A549 lung carcinoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution

  • Clear-bottom, black-walled 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Seed the cells into the wells of the assay plate at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound library.

    • Add a small volume of each compound dilution to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe an effect on cell proliferation.

  • Resazurin Addition and Incubation:

    • Prepare a working solution of resazurin in PBS.

    • Add the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • The fluorescence intensity is proportional to the number of viable, metabolically active cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for active compounds.

Part 3: Comparative Analysis of Privileged Scaffolds

While the 3,5-dimethylpiperidine scaffold offers many advantages, it is crucial to understand its performance in the context of other commonly employed privileged heterocyclic scaffolds. This comparative analysis provides a framework for selecting the most appropriate scaffold for a given drug discovery campaign.

Scaffold Key Physicochemical Properties Synthetic Accessibility & Diversity Common Biological Targets Potential Screening Considerations
3,5-Dimethylpiperidine More lipophilic than pyrrolidine, rigid chair conformation.[4] The dimethyl substitution can influence metabolic stability and provides defined stereochemical vectors.Readily accessible from 3,5-dimethylpyridine.[9] The sulfonyl chloride handle allows for facile diversification with a wide range of amines.Kinases, GPCRs, ion channels.[3]The rigidity can be advantageous for high-affinity binding but may limit conformational adaptability.
Pyrrolidine Less lipophilic and more flexible (envelope and twist conformations) than piperidine.[4]Synthetically accessible through various routes. The smaller ring size can offer different spatial arrangements of substituents.A wide range of targets, including enzymes and receptors.[10]The increased flexibility may lead to a higher entropic penalty upon binding but can also allow for induced-fit interactions.
Piperazine Contains a second nitrogen atom, which can be a site for additional diversification or can act as a hydrogen bond acceptor. Generally more hydrophilic than piperidine.Commercially available in a wide variety of substituted forms. The two nitrogen atoms allow for the introduction of two independent points of diversity.GPCRs (especially aminergic receptors), kinases, ion channels.[11]The presence of two basic nitrogens can significantly impact physicochemical properties and potential off-target effects.
Morpholine Contains an oxygen atom in the ring, which acts as a hydrogen bond acceptor and generally increases hydrophilicity and metabolic stability compared to piperidine.Readily available and can be incorporated through various synthetic methods.Kinases, and a broad range of other enzyme classes.The increased polarity can improve solubility but may reduce cell permeability.

Part 4: Visualizing the Workflow and a Potential Mechanism of Action

Experimental Workflow for a High-Throughput Screening Campaign

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Follow-up start This compound + Amine Library synthesis Parallel Synthesis start->synthesis qc LC-MS Quality Control synthesis->qc plating Library Plating (e.g., 10 mM in DMSO) qc->plating primary_assay Biochemical or Cell-Based Assay (Single Concentration) plating->primary_assay data_acq Data Acquisition primary_assay->data_acq hit_id Hit Identification (e.g., >50% Inhibition) data_acq->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response counter_screen Counter-Screen (Assess Specificity) dose_response->counter_screen mechanism Mechanism of Action Studies counter_screen->mechanism

Caption: A generalized workflow for a high-throughput screening campaign, from library synthesis to hit validation.

A Potential Signaling Pathway Modulated by a Piperidine-Containing Kinase Inhibitor

Many kinase inhibitors, including those with piperidine scaffolds, target signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor Piperidine Sulfonamide Kinase Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors in cancer therapy.

Conclusion: A Scaffold for Success

The 3,5-dimethylpiperidine scaffold represents a robust and versatile starting point for the generation of compound libraries with significant potential for hit discovery. Its favorable physicochemical properties and synthetic tractability make it an attractive choice for medicinal chemists. By coupling the synthesis of such libraries with a well-designed in vitro screening cascade that thoughtfully employs both biochemical and cell-based assays, researchers can efficiently identify and characterize novel bioactive compounds. The comparative data presented herein underscores the importance of scaffold selection and provides a data-driven basis for prioritizing chemical matter in early-stage drug discovery. Ultimately, the successful navigation of the complex landscape of in vitro screening is not merely about generating data, but about generating the right data to drive projects forward with confidence and clarity.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709–727.
  • Promega Corporation. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening.
  • Greenshields, A. L., Doucette, C. D., Sutton, K. M., Mackay, C. L., Zammit, D. J., Hoskin, D. W., & Reed, G. A. (2015). Piperine inhibits the growth and motility of triple-negative breast cancer cells. Cancer Letters, 357(1), 129-140.
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development.
  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588.
  • OpenOChem Learn. (n.d.). Privileged Structures.
  • MDPI. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All.
  • National Center for Biotechnology Information. (n.d.).
  • Zhang, Y., et al. (2013). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • National Center for Biotechnology Information. (2022).
  • National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Al-Otaibi, M. A., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105423.
  • National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Shu, X., et al. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 25(15), 4047-4057.
  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • National Center for Biotechnology Information. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • National Center for Biotechnology Information. (2023).
  • National Center for Biotechnology Information. (2020). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2011). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library, 3(4), 121-129.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • MDPI. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All.
  • National Center for Biotechnology Information. (2019).
  • ResearchGate. (2021).
  • Wiley Online Library. (2019).
  • National Center for Biotechnology Information. (2023). Selection of optimal cell lines for high-content phenotypic screening.
  • ACS Publications. (2015). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Macmillan Group - Princeton University. (2023).
  • National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
  • Wikipedia. (n.d.). 3,5-Dimethylpiperidine.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 3,5-Dimethylpiperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Reactive Intermediate

3,5-Dimethylpiperidine-1-sulfonyl chloride is a pivotal building block in contemporary drug discovery and organic synthesis.[1] Its unique structure is incorporated into a variety of complex molecules to modulate their pharmacological properties. As a sulfonyl chloride, it is an inherently reactive electrophile, designed to readily form stable sulfonamides. This reactivity, however, is a double-edged sword. It makes the compound highly susceptible to degradation, primarily through hydrolysis to the corresponding sulfonic acid, and dictates that its purity is paramount for achieving predictable, high-yielding, and clean reaction outcomes.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into generating a robust and self-validating analytical workflow.

The Analytical Imperative: A Multi-Technique Approach

No single analytical method can provide a complete purity profile for a reactive compound like this compound.[2][3] A comprehensive assessment relies on the strategic integration of spectroscopic and chromatographic techniques. This multi-faceted approach allows for unambiguous structural confirmation, identification of potential impurities, and precise quantification of the active sulfonyl chloride content.

The primary analytical challenges stem from the compound's moisture sensitivity.[4] Therefore, all sample handling must be performed under anhydrous conditions, and the choice of analytical solvents is critical to prevent degradation during the analysis itself.[2]

Spectroscopic Methods: Elucidating Structure and Identity

Spectroscopic techniques are the cornerstone of analysis, providing a rapid and detailed view of the molecule's structure and the presence of any structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of sulfonyl chlorides.[2][3] It is non-destructive and can provide both qualitative and highly accurate quantitative data.

Causality Behind the Choice: NMR provides a precise map of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, allowing for definitive structural assignment and the detection of impurities, which will exhibit their own unique signal patterns.

Expected ¹H NMR Signals for this compound:

  • Methyl Protons (-CH₃): A doublet in the upfield region, integrating to 6H.

  • Piperidine Ring Protons (-CH- and -CH₂-): A series of complex multiplets in the aliphatic region.

  • Key Impurity Signals: The presence of 3,5-dimethylpiperidine (the starting material) would show a characteristic N-H proton signal, while hydrolysis to 3,5-dimethylpiperidine-1-sulfonic acid would result in a significant shift of the protons adjacent to the sulfonyl group.

Quantitative NMR (qNMR): A Self-Validating Protocol for Absolute Purity For the most accurate purity determination, qNMR is employed. By adding a known mass of a stable, non-reactive internal standard to a known mass of the sample, the absolute purity of the target compound can be calculated by comparing the integral of a specific analyte proton signal to that of a proton signal from the standard.[2]

Experimental Protocol: Quantitative ¹H NMR Analysis

  • Preparation: In a glovebox or under a nitrogen atmosphere, accurately weigh ~10-15 mg of the this compound sample into a clean, dry NMR tube.

  • Internal Standard: Accurately weigh and add ~5-10 mg of a suitable internal standard (e.g., maleic anhydride) to the same NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a dry, aprotic deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ value, typically 10-30 seconds) to allow for complete magnetization recovery for accurate integration.

  • Processing: Process the spectrum (Fourier transform, phase, and baseline correction).

  • Calculation: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the standard qNMR equation.

Mass Spectrometry (MS): Molecular Weight and Impurity Identification

MS is a highly sensitive technique that confirms the molecular weight and provides structural clues through fragmentation patterns.[3] For purity analysis, its power is fully realized when coupled with a separation technique like Gas or Liquid Chromatography.[2]

Causality Behind the Choice: MS provides two critical pieces of information. First, it confirms the molecular mass of the parent compound. Second, it reveals the masses of co-eluting or co-existing impurities, which is invaluable for identification.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The presence of chlorine results in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[2][5]

  • Fragmentation: Common fragmentation pathways include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[2]

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is a fast and simple method for confirming the presence of the key sulfonyl chloride functional group.[5]

Causality Behind the Choice: The S=O and S-Cl bonds in the sulfonyl chloride group have very strong, characteristic absorption bands. Their presence or absence is a quick indicator of a successful synthesis or significant degradation.

  • Characteristic Absorption Bands:

    • Strong S=O asymmetric stretching: ~1370-1410 cm⁻¹[5]

    • Strong S=O symmetric stretching: ~1166-1204 cm⁻¹[5]

Chromatographic Methods: The Power of Separation

While spectroscopy identifies what is present, chromatography separates the components of a mixture, allowing for precise quantification of each.[2][6]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC analysis of sulfonyl chlorides can be problematic due to their thermal lability and reactivity, which can lead to on-column degradation and inaccurate results.[4][7] A more robust and reliable method involves chemical derivatization.

Causality Behind the Choice: By converting the reactive sulfonyl chloride into a stable, volatile sulfonamide derivative before injection, the issues of thermal degradation are circumvented.[2][7] This self-validating workflow ensures that the chromatographic profile accurately reflects the composition of the original sample.

Experimental Protocol: GC-MS Analysis via Derivatization

  • Sample Preparation: Accurately weigh ~5 mg of the sulfonyl chloride sample into a vial.

  • Derivatization: Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane). Add a solution of an amine (e.g., 1.5 equivalents of diethylamine) to quantitatively convert the sulfonyl chloride to its corresponding stable N,N-diethylsulfonamide.[2] Allow the reaction to proceed for 15-20 minutes.

  • Analysis: Dilute the reaction mixture to a suitable concentration and inject it into the GC-MS system.

  • Instrument Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.[2]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to elute all components.

  • Data Analysis: The purity is determined by the area percent of the derivatized target compound relative to the total area of all observed peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Instrumental Analysis Sample 3,5-Dimethylpiperidine- 1-sulfonyl chloride Reaction Conversion to Stable Sulfonamide Sample->Reaction Dissolve Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Amine Derivatizing Agent (e.g., Diethylamine) Amine->Reaction Add Injection GC Injection Port Reaction->Injection Separation GC Column (Separation) Injection->Separation Detection Mass Spectrometer (Detection) Separation->Detection Result Purity Data (Chromatogram) Detection->Result

Caption: Workflow for purity analysis by GC-MS with derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent alternative to GC, particularly for less volatile compounds or when avoiding high temperatures is desirable.[8]

Causality Behind the Choice: HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase at ambient temperature, eliminating the risk of thermal degradation. It is a highly robust and reproducible technique for quantification.

  • Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common approach. Detection is typically performed with a UV detector.

  • Considerations: Since the sulfonyl chloride functional group itself is not a strong chromophore, sensitivity might be limited. For trace analysis, derivatization with a UV-active amine may be necessary, similar to the GC approach.[8][9]

Comparative Summary of Analytical Techniques

The selection of an appropriate analytical technique is dictated by the specific goal, whether it is rapid confirmation, structural elucidation, or high-accuracy quantification.

Technique Primary Use Type Sensitivity Specificity Key Strength Key Limitation
¹H NMR Structure Confirmation, PurityQualitative & QuantitativeModerateVery HighUnambiguous structure elucidation; qNMR for absolute purity.[2][3]Less sensitive to trace impurities compared to chromatography.
GC-MS Separation & QuantificationQualitative & QuantitativeVery HighHighExcellent separation and sensitivity for volatile impurities.[2]Requires derivatization to avoid thermal degradation of the analyte.[4][7]
HPLC-UV Separation & QuantificationQuantitativeHighHighAvoids high temperatures; robust for non-volatile impurities.[8]May require derivatization for high sensitivity.[9]
IR Spec. Functional Group IDQualitativeLowModerateVery fast and simple for confirming the sulfonyl chloride group.[5]Not suitable for quantification or identifying minor impurities.
Mass Spec. Molecular Weight IDQualitativeVery HighHighConfirms molecular weight and provides fragmentation data.[2]Provides limited purity information without chromatographic separation.
Titrimetry Total Sulfonyl Chloride ContentQuantitativeLowLowCost-effective method for assaying bulk material.Not specific; measures all reactive sulfonyl chlorides.

Recommended Analytical Workflow

A robust, self-validating workflow ensures the highest confidence in the purity of synthesized this compound.

Purity_Workflow cluster_initial Initial Screening cluster_quant Definitive Quantification cluster_confirm Structural Confirmation Start Synthesized Product IR IR Spectroscopy Start->IR Quick Functional Group Check NMR_Qual ¹H NMR (Qualitative) Start->NMR_Qual Structure & Primary Purity Check MS Mass Spectrometry Start->MS MW Confirmation Quant_Choice Choose Method NMR_Qual->Quant_Choice Proceed if Structure is Correct qNMR qNMR (Absolute Purity) Quant_Choice->qNMR For High Accuracy GCMS GC-MS with Derivatization Quant_Choice->GCMS For Impurity Profile Final Certificate of Analysis qNMR->Final GCMS->Final MS->Final

Caption: Recommended workflow for comprehensive purity assessment.

  • Initial Screening: Begin with IR spectroscopy to quickly confirm the presence of the sulfonyl chloride functional group. Follow this with a qualitative ¹H NMR spectrum to verify the overall structure and get a preliminary estimate of purity.

  • Structural Confirmation: Obtain a mass spectrum to confirm the correct molecular weight and isotopic pattern.

  • Definitive Quantification: For a precise purity value, choose either qNMR for absolute purity determination or GC-MS with derivatization for a detailed impurity profile and quantification based on area percent.

  • Certification: Consolidate all data to generate a comprehensive Certificate of Analysis.

By following this integrated approach, researchers, scientists, and drug development professionals can ensure the quality and reliability of their this compound, leading to more robust and reproducible synthetic outcomes.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
  • A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentr
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chrom
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
  • Mass Spectra of Some Sulfinate Esters and Sulfones. (1971). Canadian Journal of Chemistry.
  • Synthesis of sulfonyl chloride substr
  • ntrimetric determination of some sulphonyl chlorides. (1986). Indian Journal of Chemistry.
  • Modern Analytical Technique for Characterization Organic Compounds. (2024).
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2018).
  • Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs. (2025). BenchChem.
  • 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019).
  • This compound | C7H14ClNO2S | CID 16228529. PubChem.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). No source available.

Sources

A Senior Application Scientist's Guide to 3,5-Dimethylpiperidine-1-sulfonyl Chloride: Applications, Comparisons, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry and drug development, the judicious selection of reagents is a critical determinant of success. Among the myriad of available sulfonyl chlorides, 3,5-dimethylpiperidine-1-sulfonyl chloride emerges as a uniquely structured building block, offering distinct advantages in the synthesis of complex molecules. This guide provides an in-depth, technical exploration of its applications, a comparative analysis against common alternatives, and detailed experimental protocols to empower researchers in their scientific pursuits.

Core Characteristics of this compound

This compound is a white to off-white crystalline solid with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol .[1] Its structure, characterized by a piperidine ring substituted with two methyl groups at the 3 and 5 positions and a sulfonyl chloride moiety at the nitrogen atom, imparts a unique combination of steric hindrance and conformational rigidity. This distinct architecture makes it a valuable reagent in various synthetic transformations.

The presence of the dimethylpiperidine scaffold can influence the reactivity of the sulfonyl chloride group and introduce specific physicochemical properties to the target molecule, such as increased lipophilicity and metabolic stability. These attributes are particularly desirable in the design of new therapeutic agents.[2]

Key Applications in Synthesis and Drug Discovery

The utility of this compound is most pronounced in the fields of medicinal chemistry and asymmetric synthesis.

A Versatile Building Block in Medicinal Chemistry

The 3,5-dimethylpiperidine moiety is a valuable pharmacophore in drug design.[2] Its incorporation into molecules can enhance their therapeutic potential. For instance, derivatives of 3,5-dimethylpiperidine have been investigated for their activity as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's.[2] The specific stereochemistry of the cis and trans isomers of 3,5-dimethylpiperidine can be leveraged to optimize drug-target interactions and improve selectivity.[2]

The sulfonyl chloride functionality allows for the straightforward introduction of this valuable piperidine scaffold onto a wide range of molecules containing nucleophilic groups, such as amines and alcohols, to generate novel sulfonamides and sulfonate esters with potential biological activity.[3][4]

A Tool for Asymmetric Synthesis: The Chiral Auxiliary

In stereochemistry, a chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction.[5] The chiral nature of the R,R/S,S enantiomeric pair of 3,5-dimethylpiperidine allows its sulfonyl chloride derivative to be employed as a chiral auxiliary.[6] By reacting this compound with a racemic mixture of a chiral alcohol or amine, a mixture of diastereomers is formed. These diastereomers, having different physical properties, can often be separated by standard techniques like chromatography or crystallization. Subsequent cleavage of the sulfonyl group from the separated diastereomers affords the individual enantiomers of the original alcohol or amine.

Figure 1. General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Comparative Analysis with Alternative Sulfonylating Agents

While this compound offers unique advantages, it is important to consider its properties in the context of other commonly used sulfonylating agents.

ReagentKey FeaturesAdvantagesDisadvantages
This compound Sterically hindered piperidine scaffoldIntroduces a desirable pharmacophore, can act as a chiral auxiliaryHigher cost, potentially slower reaction rates
Tosyl chloride (TsCl) Aromatic, readily availableInexpensive, well-understood reactivityAromatic ring can be a site of metabolism, tosyl group can be difficult to remove
Mesyl chloride (MsCl) Small, highly reactiveHigh reactivity, simple structureCan act as a leaving group in subsequent reactions, does not introduce significant structural complexity
Dansyl chloride Fluorescent aromatic groupUseful for labeling and visualizationBulky, significantly alters the properties of the parent molecule

The choice of sulfonylating agent will ultimately depend on the specific goals of the synthesis. If the objective is to simply introduce a sulfonyl group as a protecting group or to activate a hydroxyl group, the less expensive and more reactive tosyl or mesyl chloride may be preferred. However, when the goal is to introduce a specific, biologically relevant scaffold or to control stereochemistry, the unique properties of this compound make it an excellent choice.

Experimental Protocol: Synthesis of a Sulfonamide

The following is a general, self-validating protocol for the synthesis of a sulfonamide using this compound and a primary or secondary amine.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Amine + Base in DCM Amine + Base in DCM Add Sulfonyl Chloride (0 °C) Add Sulfonyl Chloride (0 °C) Amine + Base in DCM->Add Sulfonyl Chloride (0 °C) Stir at RT (TLC Monitoring) Stir at RT (TLC Monitoring) Add Sulfonyl Chloride (0 °C)->Stir at RT (TLC Monitoring) Quench with Water Quench with Water Stir at RT (TLC Monitoring)->Quench with Water Extract with DCM Extract with DCM Quench with Water->Extract with DCM Wash with Acid/Base/Brine Wash with Acid/Base/Brine Extract with DCM->Wash with Acid/Base/Brine Dry (Na2SO4) Dry (Na2SO4) Wash with Acid/Base/Brine->Dry (Na2SO4) Concentrate Concentrate Dry (Na2SO4)->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography

Figure 2. Step-by-step workflow for a typical sulfonamide synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add this compound (1.1 equivalents) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a dilute base (e.g., saturated NaHCO3) to remove any acidic byproducts, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Causality and Self-Validation
  • Anhydrous Conditions: The use of an anhydrous solvent is crucial as sulfonyl chlorides are sensitive to hydrolysis.

  • Use of Base: The base is necessary to neutralize the HCl that is generated during the reaction.

  • TLC Monitoring: Careful monitoring of the reaction by TLC is essential to determine the endpoint of the reaction and to avoid the formation of side products due to prolonged reaction times or elevated temperatures.

  • Aqueous Workup: The washing steps are critical for removing unreacted reagents and byproducts, simplifying the final purification.

  • Spectroscopic Confirmation: The structure and purity of the final sulfonamide product should be confirmed by spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

Conclusion

This compound stands out as a valuable and versatile reagent in the synthetic chemist's toolbox. Its unique structural features allow for the introduction of a medicinally relevant piperidine scaffold and provide a means for controlling stereochemistry in asymmetric synthesis. While other sulfonylating agents may offer advantages in terms of cost or reactivity for simpler transformations, the specific benefits conferred by the 3,5-dimethylpiperidine moiety make it an indispensable tool for the synthesis of complex and biologically active molecules. The protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to effectively and confidently utilize this powerful reagent in their own synthetic endeavors.

References

  • Baranczak, A., et al. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. Available at: [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). ChemoSophia. Available at: [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Available at: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • Dunn, J. R., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. Available at: [Link]

  • Głowacka, I. E., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • The Versatility of Sulfonyl Chloride Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 3,5-Dimethylpiperidine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI. Available at: [Link]

  • General preparation method of sulfonyl chloride. (2013). Google Patents.

Sources

A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Sulfonylation in Modern Synthesis

In the landscape of pharmaceutical and materials science, the introduction of a sulfonyl group (—SO₂—) into a molecular framework is a transformative step. This process, known as sulfonylation, is fundamental to creating sulfonamides and sulfonate esters—moieties that are cornerstones of numerous therapeutic agents.[1][2][3][4][5] Sulfonamides are integral to a wide range of drugs, including antimicrobials, antivirals, and anticancer agents, while sulfonate esters are not only stable functional groups but also excellent leaving groups in nucleophilic substitution reactions.[1][5][6]

The success of a sulfonylation reaction, measured by its yield and purity, is critically dependent on the choice of the sulfonylating agent. These reagents are not one-size-fits-all; their reactivity, stability, and substrate compatibility vary significantly. This guide provides an in-depth comparative analysis of common sulfonylating agents, offering the field-proven insights necessary to optimize synthetic outcomes. We will dissect the factors governing their reactivity and provide a framework for rational selection, supported by experimental logic and mechanistic understanding.

Understanding the Agents: A Hierarchy of Reactivity

The workhorse of sulfonylation is the sulfonyl chloride (R-SO₂Cl). Its reactivity is dictated by the electrophilicity of the sulfur atom, which is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[7] Nucleophiles readily attack this electrophilic center, displacing the chloride ion.[7][8] The nature of the "R" group attached to the sulfonyl moiety is the primary determinant of the agent's reactivity.

  • Alkyl vs. Aryl Sulfonyl Chlorides: Alkanesulfonyl chlorides, such as methanesulfonyl chloride (MsCl) , are generally more reactive than arylsulfonyl chlorides. This is attributed to reduced steric hindrance and the absence of resonance stabilization that would otherwise delocalize the electron density on the sulfur atom.

  • Electronic Effects on Aryl Ring: For arylsulfonyl chlorides, the substituents on the aromatic ring play a crucial role.

    • Electron-Withdrawing Groups (EWGs) , like a nitro group (—NO₂) or halides, enhance the electrophilicity of the sulfur atom, leading to a faster reaction rate.[9][10] 2-Nitrobenzenesulfonyl chloride (Nosyl Chloride, NsCl) is a prime example of an "activated" agent.[11]

    • Electron-Donating Groups (EDGs) , such as the methyl group in p-toluenesulfonyl chloride (Tosyl Chloride, TsCl) , decrease reactivity by donating electron density to the ring, which slightly reduces the electrophilicity of the sulfur center.

Based on these principles, a general order of reactivity can be established:

Methanesulfonyl Chloride (MsCl) > 2-Nitrobenzenesulfonyl Chloride (NsCl) > p-Toluenesulfonyl Chloride (TsCl)

This hierarchy is fundamental to selecting the appropriate agent for a given substrate and desired reaction kinetics.

Comparative Yield and Performance Analysis

The choice of a sulfonylating agent is a balance between reactivity, selectivity, and practical handling. A highly reactive agent may lead to faster reaction times but can also result in side reactions or be difficult to handle, potentially lowering the overall isolated yield. The following table provides a comparative overview to guide your selection.

Sulfonylating AgentStructureKey Features & ReactivityExpected Reaction TimeExpected Yield & Considerations
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClHighest Reactivity. An alkanesulfonyl chloride. The resulting mesylate (OMs) is an excellent leaving group. Can form a highly reactive sulfene intermediate with strong, non-nucleophilic bases like triethylamine.[12][13][14]FastHigh. Excellent for less reactive alcohols or amines. Rapid reaction minimizes degradation of sensitive substrates. However, its high reactivity can lead to di-sulfonylation of primary amines if not controlled.[15]
2-Nitrobenzenesulfonyl Chloride (NsCl) C₆H₄(NO₂)SO₂ClHigh Reactivity. An arylsulfonyl chloride activated by a strong electron-withdrawing nitro group. The nosyl group is a good leaving group and can also serve as a protecting group for amines that is readily cleaved under mild conditions.[11]Moderate to FastHigh. A good balance of high reactivity and stability. Often provides cleaner reactions and higher yields than TsCl with sterically hindered or less nucleophilic substrates. The resulting nosylamides are more acidic, which can influence subsequent reaction steps.
p-Toluenesulfonyl Chloride (TsCl) C₆H₄(CH₃)SO₂ClModerate Reactivity. The most common and cost-effective arylsulfonyl chloride. The methyl group is weakly electron-donating. The resulting tosylate (OTs) is a very common and effective leaving group.[14][16]Moderate to SlowGood to High. Very reliable for primary and less-hindered secondary alcohols and amines.[17] May require longer reaction times or heating for less reactive substrates, which can sometimes lead to lower yields due to side reactions or decomposition.

The "Why" Behind the Workflow: A Self-Validating Experimental Protocol

A robust protocol is not just a series of steps but a logical, self-validating system. Here, we detail a general procedure for the sulfonylation of a primary amine, explaining the causality behind each experimental choice.

General Protocol: Mono-Sulfonylation of a Primary Amine

Objective: To selectively synthesize a mono-sulfonamide while minimizing the formation of the di-sulfonated byproduct.

Materials:

  • Primary Amine (1.0 mmol, 1.0 equiv)

  • Sulfonylating Agent (e.g., TsCl, 1.05 equiv)

  • Anhydrous Pyridine (or Triethylamine, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup (The Inert Environment): To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol). Dissolve it in anhydrous DCM (~0.1 M).

    • Causality: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, a polar byproduct that complicates purification and reduces yield.[18] An inert atmosphere prevents this side reaction.

  • Base Addition and Cooling (Controlling Reactivity): Add anhydrous pyridine (1.5 equiv) to the solution. Cool the mixture to 0 °C using an ice bath.

    • Causality: The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.[19] Pyridine is often used as it can also act as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that accelerates the reaction.[20][21][22][23] Cooling the reaction is crucial, especially with reactive agents like MsCl, to control the exothermic reaction and suppress side reactions like di-sulfonylation.[15]

  • Reagent Addition (Minimizing Side Products): In a separate flask, dissolve the sulfonyl chloride (1.05 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes.

    • Causality: Slow, dropwise addition keeps the concentration of the sulfonylating agent low at any given moment. This favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide product, thus minimizing the formation of the di-sulfonated byproduct.[15]

  • Reaction Monitoring (Ensuring Completion): Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-16 hours).

    • Causality: TLC provides a real-time assessment of the reaction, preventing unnecessarily long reaction times which could lead to product degradation. The disappearance of the starting material is a key indicator of reaction completion.

  • Workup (Purification and Isolation): a. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine (to reduce the solubility of organic material in the aqueous layer). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: This aqueous workup is a systematic purification process. Each wash is designed to remove specific impurities: the acid wash removes the basic catalyst, the basic wash removes acidic byproducts, and the brine wash aids in phase separation.

  • Final Purification (Achieving High Purity): Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

    • Causality: This final step removes any remaining impurities that are structurally similar to the product, ensuring the final material meets the high purity standards required for drug development.

Visualizing the Process: Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key relationships and processes.

G cluster_reactivity Factors Influencing Sulfonylating Agent Reactivity cluster_r_group R Group Type cluster_substituents Aryl Substituents Reactivity Overall Reactivity Electrophilicity Electrophilicity of Sulfur Atom Electrophilicity->Reactivity Sterics Steric Hindrance Sterics->Reactivity R_Group Nature of 'R' Group R_Group->Electrophilicity R_Group->Sterics Alkyl Alkyl (e.g., MsCl) - Less Hindered - No Resonance Aryl Aryl (e.g., TsCl, NsCl) - More Hindered - Resonance Effects EWG EWG (e.g., -NO₂) - Increases Electrophilicity Aryl->EWG EDG EDG (e.g., -CH₃) - Decreases Electrophilicity Aryl->EDG

Caption: Factors influencing the choice of a sulfonylating agent.

Caption: General mechanism for sulfonamide formation.

G Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Cooling 2. Add Base & Cool to 0 °C Setup->Cooling Addition 3. Slow Dropwise Addition of Sulfonyl Chloride Cooling->Addition Monitor 4. Monitor by TLC Addition->Monitor Workup 5. Aqueous Workup (Wash with Acid, Base, Brine) Monitor->Workup Dry 6. Dry & Concentrate Workup->Dry Purify 7. Purify (Chromatography/Recrystallization) Dry->Purify Product Pure Sulfonamide Purify->Product

Caption: A typical experimental workflow for a sulfonylation reaction.

Conclusion

The selection of a sulfonylating agent is a critical parameter that directly influences the efficiency and yield of sulfonamide and sulfonate ester synthesis. While highly reactive agents like methanesulfonyl chloride offer rapid conversions, they require careful control to maintain selectivity. Moderately reactive and cost-effective agents like p-toluenesulfonyl chloride remain a reliable choice for a wide range of substrates, whereas activated aryl agents like 2-nitrobenzenesulfonyl chloride provide a potent option for challenging transformations. By understanding the principles of reactivity and adhering to a mechanistically informed, logical experimental protocol, researchers can navigate the subtleties of sulfonylation to achieve optimal results, thereby accelerating the discovery and development of novel chemical entities.

References

  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

  • Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

  • YouTube. (2020, May 28). 02.11 Formation of Sulfonate Esters from Alcohols. Retrieved from [Link]

  • CiteDrive. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 1). Why does sulfonation of alcohols even work? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Royal Society of Chemistry. (2018, January 22). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • YouTube. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms? Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • PMC - NIH. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 12). Tosyl Chloride? why not anything else. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of a Synthetic Route to 3,5-Dimethylpiperidine-1-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation and comparison of a synthetic route to 3,5-dimethylpiperidine-1-sulfonamides, a class of compounds with significant potential in medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] The addition of a sulfonamide group, a pharmacologically important functional group in its own right, creates a versatile template for drug discovery programs.[2][3]

The primary objective of this document is to present a robust and validated two-step synthetic pathway, critically evaluate it against viable alternatives, and provide detailed experimental protocols to ensure reproducibility and scalability.

Proposed Primary Synthetic Route: A Two-Step Approach

The most direct and widely validated approach for the synthesis of 3,5-dimethylpiperidine-1-sulfonamides involves a two-step sequence: first, the catalytic hydrogenation of the readily available starting material, 3,5-lutidine (3,5-dimethylpyridine), followed by the sulfonylation of the resulting 3,5-dimethylpiperidine.

cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Sulfonylation cluster_2 Validation A 3,5-Lutidine B 3,5-Dimethylpiperidine A->B H₂, Catalyst (e.g., PtO₂) Glacial Acetic Acid D 3,5-Dimethylpiperidine-1-sulfonamide B->D C Sulfonyl Chloride (R-SO₂Cl) C->D E Structural Characterization (NMR, MS, IR) D->E F Purity Analysis (Chromatography, Recrystallization) D->F

Caption: Overall workflow for the synthesis and validation of 3,5-Dimethylpiperidine-1-sulfonamides.

Step 1: Catalytic Hydrogenation of 3,5-Lutidine

The reduction of the aromatic pyridine ring to a saturated piperidine is a cornerstone transformation in heterocyclic chemistry.[4][5] While various methods exist, catalytic hydrogenation is often preferred for its efficiency and atom economy.

Rationale for Catalyst Selection: The choice of catalyst is critical for achieving high yield and minimizing side reactions. Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for the hydrogenation of pyridine derivatives, often in an acidic solvent like glacial acetic acid.[1][6] This method proceeds under relatively mild conditions and is well-documented.[6] Ruthenium-based catalysts, such as Ru/C, are also excellent choices, particularly for continuous flow processes, and can offer high selectivity.[7][8] For this guide, we focus on the well-established PtO₂-catalyzed batch process. The acidic medium protonates the pyridine nitrogen, which facilitates the reduction of the otherwise aromatic and catalyst-poisoning ring system.

Caption: Proposed two-step reaction scheme.

Step 2: Sulfonylation of 3,5-Dimethylpiperidine

The reaction of a secondary amine with a sulfonyl chloride is the most conventional and robust method for synthesizing sulfonamides. This nucleophilic substitution reaction typically requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Rationale for Reaction Conditions: The choice of base is important; a tertiary amine like triethylamine is commonly used as it acts as an acid scavenger without competing in the nucleophilic substitution. An aprotic solvent such as dichloromethane (DCM) is ideal as it is unreactive and readily dissolves the reactants. The reaction generally proceeds efficiently at room temperature.

Experimental Validation Protocols

Protocol 1: Synthesis of 3,5-Dimethylpiperidine [1][6]

  • Vessel Preparation: To a high-pressure autoclave, add 3,5-lutidine (1.0 eq) and glacial acetic acid (approx. 5 mL per 1 g of lutidine).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5 mol%) to the solution.

  • Inerting: Seal the reaction vessel and purge with nitrogen or argon gas three times to remove atmospheric oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and filter through a pad of Celite to remove the catalyst. Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel to yield pure 3,5-dimethylpiperidine.

Protocol 2: Synthesis of 3,5-Dimethylpiperidine-1-sulfonamide [3][9]

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the synthesized 3,5-dimethylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[10]

Validation and Characterization: The identity and purity of the final product must be confirmed through a combination of spectroscopic and chromatographic methods.

Technique Purpose Expected Observations for 3,5-Dimethylpiperidine-1-sulfonamide
¹H & ¹³C NMR Structural ElucidationSignals corresponding to the methyl groups, the piperidine ring protons, and the aromatic protons of the sulfonyl group. The number and splitting patterns will confirm the structure.
FT-IR Functional Group IdentificationCharacteristic absorption bands for S=O stretching (around 1350 and 1160 cm⁻¹) and the absence of the N-H stretch from the secondary amine precursor.[11]
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of the target sulfonamide.[12]
HPLC/SFC Purity AssessmentA single major peak indicating high purity. Supercritical Fluid Chromatography (SFC) is also an effective technique for separating sulfonamides.[13]

Comparison with Alternative Synthetic Routes

While the proposed route is robust, other synthetic strategies exist. A comparative analysis is crucial for selecting the optimal route based on laboratory capabilities and project goals.

Synthetic Route Description Advantages Disadvantages
Proposed Route: Catalytic Hydrogenation Two-step synthesis via hydrogenation of 3,5-lutidine followed by sulfonylation.High yields, well-established protocols, atom-efficient, relatively mild conditions.[5][14]Requires high-pressure hydrogenation equipment; potential for catalyst poisoning or deactivation.[15]
Alternative 1: Aza-Michael Reaction Intramolecular double aza-Michael reaction of a divinyl ketone with a primary amine to form a substituted piperidone, followed by reduction and sulfonylation.[16]Can build complex piperidine cores in a single step; good for creating stereochemical diversity.Multi-step synthesis of the divinyl ketone precursor may be required; potential for side reactions.
Alternative 2: Alkene Cyclization Gold- or Palladium-catalyzed oxidative amination of non-activated alkenes to form substituted piperidines.[17]Access to diverse substitution patterns; can be highly enantioselective.Often requires expensive metal catalysts and specialized ligands; may have limited substrate scope.

Conclusion and Recommendations

The proposed two-step synthesis commencing with the catalytic hydrogenation of 3,5-lutidine represents the most direct, scalable, and experimentally validated route to 3,5-dimethylpiperidine-1-sulfonamides. Its reliance on well-understood, high-yielding reactions makes it a trustworthy and efficient choice for researchers in drug development. The hydrogenation step, while requiring specialized pressure equipment, is a standard industrial and laboratory procedure. The subsequent sulfonylation is a straightforward and high-yielding transformation.

Alternative routes, such as those involving Aza-Michael reactions or alkene cyclizations, offer powerful methods for generating structural diversity but often come with increased synthetic complexity and cost. For the specific synthesis of the title compounds, the proposed route offers the best balance of efficiency, reliability, and cost-effectiveness. The provided protocols, when coupled with rigorous analytical validation, will ensure the consistent production of high-purity material for scientific investigation.

References

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). Efficient Reduction of Pyridine N-Oxides to Piperidines. Journal of Organic Chemistry, 66(15), 5264-5265. Available at: [Link]

  • BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Available at: [Link]

  • Nature Catalysis. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. Available at: [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • Kharitonov, D. G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7352. Available at: [Link]

  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric Routes to Substituted Piperidines. Chemical Communications. Available at: [Link]

  • Wang, T., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 16(15), 2055-2059. Available at: [Link]

  • Van der Poorten, O., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2233-2243. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Secondary and Tertiary Sulfonamides. Available at: [Link]

  • ResearchGate. (2018). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

  • Waldvogel, S. R., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5929-5934. Available at: [Link]

  • Al-Ghamdi, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug Design, Development and Therapy, 15, 323-333. Available at: [Link]

  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Wang, C., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5857. Available at: [Link]

  • Taylor, L. T., & Chang, C. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(7), 309-316. Available at: [Link]

  • Muhammad, N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. Available at: [Link]

  • Market Research Media. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

  • ResearchGate. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1851-1855. Available at: [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(11), 2533. Available at: [Link]

  • Google Patents. (1957). Hydrogenation process. US2813100A.
  • Wikipedia. (n.d.). 3,5-Dimethylpiperidine. Available at: [Link]

  • ResearchGate. (2023). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. Available at: [Link]

  • Leitner, W., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. ChemCatChem, 9(15), 2821-2827. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 3,5-Dimethylpiperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that progress in the laboratory is built on a foundation of safety and precision. This guide provides essential, immediate safety and logistical information for handling 3,5-Dimethylpiperidine-1-sulfonyl chloride, a key reagent in synthetic chemistry. Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the utmost confidence in your safety protocols. This document moves beyond a simple checklist, offering a deep dive into the causality behind our recommendations, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

This compound is classified as an irritant.[1] The primary hazards associated with this and similar sulfonyl chlorides are skin and eye irritation, and the potential for allergic skin reactions.[1] The sulfonyl chloride functional group is reactive, particularly towards nucleophiles such as water, which can lead to the release of corrosive byproducts like hydrochloric acid. Therefore, all handling procedures must be designed to prevent contact and control reactions.

Hazard Identification Summary

Hazard ClassificationGHS Hazard StatementSource
Skin SensitisationH317: May cause an allergic skin reaction[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound. The following recommendations are based on established best practices for handling corrosive and irritating chemicals.[2]

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes.[2][3] Given the irritating nature of the compound, a face shield should also be worn to provide a full barrier of protection for the face.[4]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling sulfonyl chlorides. Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat/Apron : A flame-retardant and chemical-resistant lab coat or apron must be worn to protect against spills and splashes.[2]

  • Respiratory Protection : While not always required for small-scale laboratory use with adequate ventilation, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if working in a poorly ventilated area.[2][4]

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step. The following workflow is designed to minimize exposure and prevent accidental release.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[3]

  • Keep the container tightly closed when not in use.[3]

Handling and Dispensing
  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before dispensing, ensure all necessary PPE is correctly worn.

  • Use only clean, dry glassware and equipment to prevent unwanted reactions.

  • When transferring the chemical, do so carefully to avoid splashing.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Work in Fume Hood A->B Ensure Safety C Inspect Container B->C Proceed to Handling D Dispense Chemical C->D Safe Transfer E Close Container Securely D->E Prevent Spills F Decontaminate Work Area E->F Maintain Cleanliness G Dispose of Waste F->G Follow Protocols H Remove and Dispose of PPE G->H Final Safety Step

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][6] If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

  • Spills :

    • Evacuate the area and ensure adequate ventilation.

    • For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[7]

    • Do NOT use combustible materials like sawdust.[7]

    • For larger spills, contain the spill and prevent it from entering drains.[3] Contact your institution's environmental health and safety department for assistance.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Product : Unused or waste this compound should be disposed of as hazardous waste through a licensed disposal company.[7] Do not attempt to dispose of it down the drain.

  • Contaminated Materials : Any materials contaminated with this compound, such as absorbent materials from a spill cleanup, gloves, and empty containers, should be collected in a labeled, sealed container and disposed of as hazardous waste.[7]

  • Neutralization of Small Quantities : For very small residual amounts, careful neutralization can be performed by trained personnel in a fume hood. Slowly add the sulfonyl chloride to a cold, stirred, basic solution such as 5% sodium bicarbonate.[7] This reaction is exothermic and will release fumes, so it must be done with caution.[7] The neutralized solution can then be disposed of in accordance with local regulations.[7]

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your research environment.

References

  • SULPHURYL CHLORIDE - SD Fine-Chem. [Link]

  • Material Safety Data Sheet (MSDS) 3,5-Dimethylpiperidine - Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov. [Link]

  • 3,5-Dimethylpiperidine Safety Data Sheet Jubilant Ingrevia Limited. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]

  • This compound | C7H14ClNO2S | CID 16228529 - PubChem. [Link]

  • p-TOLUENESULFINYL CHLORIDE - Organic Syntheses Procedure. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylpiperidine-1-sulfonyl chloride
Reactant of Route 2
3,5-Dimethylpiperidine-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.